molecular formula C10H9ClN2O B15046315 2-(Chloromethyl)-6-methoxyquinazoline

2-(Chloromethyl)-6-methoxyquinazoline

Cat. No.: B15046315
M. Wt: 208.64 g/mol
InChI Key: CUBIPBORTIHSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-6-methoxyquinazoline is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)-6-methoxyquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-6-methoxyquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-(chloromethyl)-6-methoxyquinazoline

InChI

InChI=1S/C10H9ClN2O/c1-14-8-2-3-9-7(4-8)6-12-10(5-11)13-9/h2-4,6H,5H2,1H3

InChI Key

CUBIPBORTIHSKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(N=C2C=C1)CCl

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(Chloromethyl)-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. This guide delves into the potential molecular mechanisms of 2-(chloromethyl)-6-methoxyquinazoline, a molecule poised at the intersection of several key anticancer pathways. By dissecting its structural features and drawing insights from analogous compounds, we will explore the most probable biological targets and signaling cascades it modulates. This document serves as a technical resource, providing not only a theoretical framework but also actionable experimental protocols to empirically determine its precise mechanism of action.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a prominent heterocyclic motif in numerous biologically active compounds.[1] Its rigid structure and ability to be functionalized at various positions have made it a versatile template for designing molecules that can interact with a wide array of biological targets. Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2] In the realm of oncology, quinazoline-based drugs have achieved significant clinical success, most notably as inhibitors of protein kinases.[3][4]

Structural Dissection of 2-(Chloromethyl)-6-methoxyquinazoline: Clues to its Reactivity and Targeting

The chemical architecture of 2-(chloromethyl)-6-methoxyquinazoline offers critical insights into its potential biological activity.

  • The 2-(Chloromethyl) Group: This is a key reactive feature. The chloromethyl group is a well-known alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) on proteins. This suggests a potential for irreversible inhibition of its biological target, a characteristic that can lead to prolonged and potent pharmacological effects.[5]

  • The 6-Methoxy Group: The methoxy substituent on the quinazoline core is an electron-donating group. This can influence the molecule's electronic distribution, potentially enhancing its binding affinity to target proteins and modulating its pharmacokinetic properties.

The combination of a reactive "warhead" (the chloromethyl group) and a core scaffold known for its kinase-inhibiting properties strongly suggests that 2-(chloromethyl)-6-methoxyquinazoline may act as a covalent inhibitor of a key signaling protein.

Primary Putative Mechanism of Action: Covalent Inhibition of Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4][6] Dysregulation of EGFR signaling, often through mutations or overexpression, is a common driver of various cancers, making it a prime target for therapeutic intervention.[3][4][6]

The Role of Quinazolines as EGFR Inhibitors

A significant class of clinically successful anticancer drugs, including gefitinib and erlotinib, are quinazoline-based EGFR inhibitors.[3][7] These molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates.[3] This blockade of EGFR signaling can halt cancer cell proliferation and induce apoptosis.

A Hypothesis for Covalent EGFR Inhibition

Given the presence of the reactive chloromethyl group, it is highly probable that 2-(chloromethyl)-6-methoxyquinazoline functions as an irreversible EGFR inhibitor. This mechanism would involve the quinazoline core directing the molecule to the ATP-binding pocket of EGFR, followed by the formation of a covalent bond between the chloromethyl group and a nearby nucleophilic amino acid residue, such as a cysteine in the active site. This covalent modification would permanently inactivate the receptor.

Experimental Workflow for Investigating EGFR Inhibition

To validate this hypothesis, a multi-step experimental approach is necessary.

EGFR_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Kinase_Assay EGFR Kinase Assay Western_Blot_vitro Western Blot (p-EGFR, p-AKT) Kinase_Assay->Western_Blot_vitro Confirm cellular activity Mass_Spec Mass Spectrometry Western_Blot_vitro->Mass_Spec Identify covalent modification Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Proliferation->Apoptosis_Assay Assess induction of cell death Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Determine cell cycle arrest Start Start (Synthesize Compound) Start->Kinase_Assay Start->Cell_Proliferation

Figure 1: Experimental workflow to investigate EGFR inhibition.

Detailed Protocols:

1. EGFR Kinase Assay:

  • Objective: To determine the direct inhibitory effect of the compound on EGFR kinase activity.

  • Method: Utilize a commercially available in vitro EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Reconstitute recombinant human EGFR protein.

    • Prepare a dilution series of 2-(chloromethyl)-6-methoxyquinazoline.

    • In a 96-well plate, combine the EGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

    • Add the compound dilutions to the respective wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the EGFR kinase activity.

2. Western Blot Analysis of EGFR Signaling Pathway:

  • Objective: To assess the inhibition of EGFR phosphorylation and downstream signaling in cancer cells.

  • Method:

    • Culture EGFR-overexpressing cancer cell lines (e.g., A549, PC-9).[1][4]

    • Treat the cells with varying concentrations of 2-(chloromethyl)-6-methoxyquinazoline for different time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • A reduction in the levels of p-EGFR and p-AKT would indicate inhibition of the EGFR pathway.

3. Mass Spectrometry for Covalent Modification:

  • Objective: To confirm the covalent binding of the compound to EGFR.

  • Method:

    • Incubate recombinant EGFR with an excess of 2-(chloromethyl)-6-methoxyquinazoline.

    • Digest the protein into smaller peptides using trypsin.

    • Analyze the peptide fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search for a peptide with a mass shift corresponding to the addition of the compound's mass, confirming a covalent adduct.

Secondary Putative Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[8] Disruption of microtubule dynamics is a clinically validated anticancer strategy.

Quinazolines as Microtubule-Targeting Agents

Several quinazoline derivatives have been reported to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[9][10][11] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[9]

Experimental Workflow for Investigating Tubulin Polymerization Inhibition

Tubulin_Workflow cluster_in_vitro_tubulin In Vitro Assays cluster_cell_based_tubulin Cell-Based Assays Tubulin_Polymerization Tubulin Polymerization Assay Colchicine_Binding Colchicine Competition Assay Tubulin_Polymerization->Colchicine_Binding Determine binding site Immunofluorescence Immunofluorescence Microscopy Cell_Cycle_Tubulin Cell Cycle Analysis (G2/M Arrest) Immunofluorescence->Cell_Cycle_Tubulin Confirm microtubule disruption Western_Blot_tubulin Western Blot (Polymeric vs. Monomeric Tubulin) Cell_Cycle_Tubulin->Western_Blot_tubulin Quantify tubulin states Start_Tubulin Start (Synthesize Compound) Start_Tubulin->Tubulin_Polymerization Start_Tubulin->Immunofluorescence

Figure 2: Experimental workflow to investigate tubulin polymerization inhibition.

Detailed Protocols:

1. In Vitro Tubulin Polymerization Assay:

  • Objective: To directly measure the effect of the compound on the assembly of purified tubulin.

  • Method:

    • Use a commercially available tubulin polymerization assay kit.

    • Reconstitute purified bovine tubulin in a glutamate-based buffer.

    • In a 96-well plate, add the tubulin solution and a dilution series of 2-(chloromethyl)-6-methoxyquinazoline.

    • Incubate the plate at 37°C to induce polymerization.

    • Monitor the increase in absorbance at 340 nm over time using a plate reader.

    • An inhibition of the increase in absorbance compared to the control indicates inhibition of tubulin polymerization.

2. Immunofluorescence Microscopy of Microtubules:

  • Objective: To visualize the effect of the compound on the microtubule network in cells.

  • Method:

    • Grow cancer cells (e.g., HeLa, MCF-7) on glass coverslips.

    • Treat the cells with the compound for an appropriate time.

    • Fix the cells with paraformaldehyde and permeabilize them with Triton X-100.

    • Incubate with a primary antibody against α-tubulin.

    • Incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

    • Disruption of the filamentous microtubule network and formation of aberrant mitotic spindles would indicate a tubulin-targeting mechanism.

3. Cell Cycle Analysis:

  • Objective: To determine if the compound induces cell cycle arrest at the G2/M phase, a hallmark of microtubule-disrupting agents.[8]

  • Method:

    • Treat cells with the compound for 24-48 hours.

    • Harvest and fix the cells in ethanol.

    • Stain the cellular DNA with propidium iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry.

    • An accumulation of cells in the G2/M phase of the cell cycle would be indicative of mitotic arrest.

Other Potential Mechanisms of Action

While EGFR and tubulin are the most probable targets, the versatile quinazoline scaffold could interact with other cellular components.

  • PI3K Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer, and some quinazoline derivatives have been shown to inhibit PI3K.[12][13]

  • DNA Intercalation: Certain planar aromatic molecules can intercalate into DNA, disrupting replication and transcription. Some quinazoline-based compounds have been reported to bind to DNA.[7]

These possibilities can be investigated using specific enzyme assays for PI3K or DNA binding studies (e.g., UV-visible spectroscopy, circular dichroism).

Data Synthesis and Interpretation

The following table summarizes the expected outcomes for each primary hypothetical mechanism.

Experiment Expected Outcome for EGFR Inhibition Expected Outcome for Tubulin Polymerization Inhibition
In Vitro Kinase/Polymerization Assay Low IC50 value against EGFR kinase activity.Inhibition of tubulin polymerization.
Cellular Signaling (Western Blot) Decreased phosphorylation of EGFR and downstream effectors like AKT.No direct effect on EGFR signaling; may show changes in apoptotic markers.
Cell Cycle Analysis Primarily G1 arrest.Strong G2/M arrest.
Immunofluorescence Microscopy No direct effect on microtubule structure.Disruption of the microtubule network.
Mass Spectrometry Detection of a covalent adduct on EGFR.Not applicable for direct target identification in this context.

By systematically performing these experiments, a clear picture of the primary mechanism of action of 2-(chloromethyl)-6-methoxyquinazoline will emerge. It is also possible that the compound exhibits a dual mechanism, a phenomenon not uncommon in medicinal chemistry.

Conclusion

2-(Chloromethyl)-6-methoxyquinazoline is a molecule of significant interest due to its structural features that suggest a potent and potentially irreversible mechanism of action. Based on the extensive literature on quinazoline derivatives, the most likely targets are EGFR, via covalent inhibition, and tubulin, through disruption of polymerization. The proposed experimental workflows provide a robust framework for elucidating its precise molecular mechanism. A thorough understanding of how this compound exerts its effects is paramount for its future development as a potential therapeutic agent.

References

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • 2-(chloromethyl)-4-methylquinazoline synthesis - ChemicalBook.
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents.
  • Optimization of 4-(N-cycloamino)phenylquinazolines as a novel class of tubulin-polymerization inhibitors targeting the colchicine site - PubMed.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC.
  • Synthesis of 2-(Chloromethyl)quinazolin-4-ol. - ResearchGate.
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - Semantic Scholar.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica.
  • 6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide - Benchchem.
  • What is the synthesis route of 2-(chloromethyl)-4-methylquinazoline? - FAQ - Guidechem.
  • The Novel Tubulin Polymerization Inhibitor MHPT Exhibits Selective Anti-Tumor Activity against Rhabdomyosarcoma In Vitro and In Vivo | PLOS One - Research journals.
  • Tubulin Polymerization Inhibitor - MedKoo Biosciences.
  • High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI.
  • Discovery of 2-Chloro- N -(4-methoxyphenyl)- N -methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity - ResearchGate.
  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - MDPI.
  • Identification of Potent Inhibitors Targeting EGFR and HER3 for Effective Treatment of Chemoresistance in Non-Small Cell Lung Cancer - MDPI.
  • (PDF) 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies - ResearchGate.
  • US8318752B2 - 4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoyl-methyl)piperidin-4-yl]oxy}quinazoline, its pharmaceutically acceptable salts, and pharmaceutical compositions comprising the same - Google Patents.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Publishing.
  • Synthesis, cytotoxicity, and inhibitory effects on tubulin polymerization of a new 3-heterocyclo substituted 2-styrylquinazolinones - PubMed.
  • Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed.
  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed.
  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer - bioRxiv.
  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate.
  • Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC.

Sources

An In-depth Technical Guide on the Biological Activity of 2-(Chloromethyl)-6-methoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] This versatility has led to the development of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] The biological activity of quinazoline derivatives is highly tunable through substitution at various positions of the bicyclic ring system. Notably, substitutions at the 2 and 6 positions have been shown to significantly influence the therapeutic potential of these compounds.[5]

This technical guide focuses on a specific, yet underexplored, class of quinazoline derivatives: those bearing a chloromethyl group at the 2-position and a methoxy group at the 6-position. The introduction of a reactive chloromethyl group at the C2 position provides a valuable synthetic handle for further functionalization and can also act as an electrophilic pharmacophore, potentially alkylating biological nucleophiles within target proteins. The methoxy group at the C6 position, an electron-donating group, can modulate the electronic properties of the quinazoline ring system, influencing its binding affinity and pharmacokinetic profile.

While direct and extensive research on 2-(chloromethyl)-6-methoxyquinazoline is limited, this guide will synthesize the available information on structurally related compounds to provide a comprehensive overview of its probable synthesis, potential biological activities, and the experimental protocols required for its evaluation. We will extrapolate from the established knowledge of similar quinazoline derivatives to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals interested in this promising chemical space.

Proposed Synthesis of 2-(Chloromethyl)-6-methoxyquinazoline Derivatives

A plausible and efficient synthetic route to 2-(chloromethyl)-6-methoxyquinazoline can be extrapolated from the general one-step procedure for the synthesis of 2-chloromethyl-4(3H)-quinazolinones from substituted o-anthranilic acids.[6] The proposed pathway would commence with the readily available 2-amino-5-methoxybenzoic acid.

Synthetic Workflow Diagram

Synthetic Pathway Proposed Synthesis of 2-(Chloromethyl)-6-methoxyquinazolin-4(3H)-one A 2-amino-5-methoxybenzoic acid D 2-(Chloromethyl)-6-methoxyquinazolin-4(3H)-one A->D One-pot reaction B Chloroacetonitrile B->D C Dioxane, HCl (gas) C->D Solvent and Catalyst

Caption: Proposed one-pot synthesis of 2-(chloromethyl)-6-methoxyquinazolin-4(3H)-one.

Step-by-Step Synthetic Protocol

This protocol is adapted from a general procedure for the synthesis of 2-chloromethyl-4(3H)-quinazolinone derivatives.[6]

  • Reaction Setup: To a solution of 2-amino-5-methoxybenzoic acid (1 equivalent) in dioxane, add chloroacetonitrile (3 equivalents).

  • Acidification: Bubble dry hydrogen chloride gas through the reaction mixture at room temperature for 1-2 hours. The reaction is exothermic and should be monitored.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the precipitate is filtered, washed with cold methanol, and dried under vacuum to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dimethylformamide and water, to afford the pure 2-(chloromethyl)-6-methoxyquinazolin-4(3H)-one.

Anticipated Biological Activities and Mechanisms of Action

Based on the biological profiles of structurally similar quinazoline derivatives, 2-(chloromethyl)-6-methoxyquinazoline is anticipated to exhibit a range of biological activities, most notably anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs, such as gefitinib and erlotinib, targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[7] The presence of a 2-chloromethyl group is of particular interest, as it can act as a reactive moiety.

  • Potential Mechanism of Action: It is hypothesized that the chloromethyl group can act as an electrophile, forming a covalent bond with nucleophilic residues (e.g., cysteine) in the ATP-binding pocket of kinases like EGFR. This covalent modification would lead to irreversible inhibition of the enzyme, a strategy known to enhance potency and duration of action. The 6-methoxy group could contribute to favorable interactions within the binding site. Studies on 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones have demonstrated potent cytotoxic activities against various cancer cell lines, with molecular docking studies suggesting a high affinity for the EGFR active site.[3]

EGFR Signaling Pathway Potential Inhibition of the EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Inhibitor 2-(Chloromethyl)-6- methoxyquinazoline Inhibitor->EGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling cascade.

Antimicrobial Activity

Quinazoline derivatives have been reported to possess a broad spectrum of antimicrobial activities against both bacteria and fungi.[1] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity. The lipophilicity and electronic properties conferred by the substituents on the quinazoline ring are crucial for antimicrobial potency. A study on 2-chloromethyl-4-methyl-quinazoline derivatives showed promising antimicrobial activity.[8] The 6-methoxy group in the target compound is expected to enhance its lipophilicity, which may facilitate its penetration through microbial cell membranes.

Anti-inflammatory Activity

Certain quinazoline derivatives have demonstrated significant anti-inflammatory properties. For instance, 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their anti-inflammatory potential.[9] The mechanism is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX). It is plausible that 2-(chloromethyl)-6-methoxyquinazoline derivatives could also exhibit anti-inflammatory effects, potentially through a similar mechanism.

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of 2-(chloromethyl)-6-methoxyquinazoline derivatives, a series of well-established in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-(chloromethyl)-6-methoxyquinazoline derivative in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the 2-(chloromethyl)-6-methoxyquinazoline derivative in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Summary

While specific experimental data for 2-(chloromethyl)-6-methoxyquinazoline is not yet available in the public domain, the following table provides an illustrative template for summarizing potential anticancer activity data based on findings for structurally related compounds.

CompoundCancer Cell LineIC50 (µM) [Illustrative]
2-(Chloromethyl)-6-methoxyquinazolineA549 (Lung Carcinoma)5.2
2-(Chloromethyl)-6-methoxyquinazolineMCF-7 (Breast Cancer)8.7
2-(Chloromethyl)-6-methoxyquinazolineHCT116 (Colon Cancer)3.5
Doxorubicin (Positive Control)A549 (Lung Carcinoma)0.8
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)1.2
Doxorubicin (Positive Control)HCT116 (Colon Cancer)0.5

Conclusion and Future Directions

The 2-(chloromethyl)-6-methoxyquinazoline scaffold represents a promising, yet underexplored, area for drug discovery. Based on the extensive literature on related quinazoline derivatives, it is highly probable that compounds based on this scaffold will exhibit significant biological activities, particularly in the realms of oncology, infectious diseases, and inflammation. The presence of the reactive chloromethyl group at the 2-position offers a unique opportunity for the design of covalent inhibitors, a strategy that has proven highly effective in overcoming drug resistance.

Future research should focus on the definitive synthesis and characterization of 2-(chloromethyl)-6-methoxyquinazoline and its derivatives. Subsequent comprehensive biological evaluation, including in vitro and in vivo studies, is warranted to fully elucidate their therapeutic potential. Mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. The insights gained from such investigations will undoubtedly pave the way for the development of novel and effective therapeutic agents based on this versatile chemical scaffold.

References

[6] A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. National Institutes of Health.[Link]

[10] Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate.[Link]

[9] Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.[Link]

[2] Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.[Link]

[11] Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. National Institutes of Health.[Link]

[12] Antimicrobial activities of a small molecule compound II-6s against oral streptococci. National Institutes of Health.[Link]

[13] Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.

[8] Synthesis and antimicrobial activity of some new quinazoline derivatives. ResearchGate.[Link]

[14] Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3 H)-Ones with Antiproliferative Activities. PubMed.[Link]

[3] 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. ResearchGate.[Link]

[1] Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing.[Link]

[4] Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. ResearchGate.[Link]

[7] Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Semantic Scholar.[Link]

[15] Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI.[Link]

[16] Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Lirias - KU Leuven.[Link]

[17] Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Bentham Science.[Link]

[18] Synthesis and biological evaluation of substituted quinazoline derivatives. ScienceScholar.[Link]

[19] Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed.[Link]

[20] Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Institutes of Health.[Link]

[21] Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.[Link]

[5] Potential antimicrobial activities of quinazolinone derivatives: a review. Journal of Chemical and Pharmaceutical Research.[Link]

[22] Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.[Link]

Sources

The Lynchpin of Modern Kinase Inhibitors: A Technical Guide to 2-(Chloromethyl)-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 2-(Chloromethyl)-6-methoxyquinazoline, a pivotal heterocyclic intermediate in medicinal chemistry. We will dissect its synthesis, reactivity, and profound impact on the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Introduction: The Quinazoline Core in Targeted Therapy

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for engaging with the ATP-binding pockets of various protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Quinazoline derivatives have demonstrated remarkable success as kinase inhibitors, modulating the activity of key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5]

2-(Chloromethyl)-6-methoxyquinazoline emerges as a particularly valuable building block due to the presence of a highly reactive chloromethyl group at the 2-position. This electrophilic center serves as a handle for introducing a wide array of nucleophilic moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. The 6-methoxy group also plays a crucial role, often contributing to favorable interactions within the target's active site and influencing the overall physicochemical properties of the final compound.[3]

Physicochemical Properties and Handling

While specific experimental data for 2-(Chloromethyl)-6-methoxyquinazoline is not extensively published, we can infer its properties from closely related analogs. A summary of these properties is presented below to guide laboratory handling and reaction setup.

PropertyValue (for analogous compounds)Source
Molecular Formula C₁₀H₉ClN₂O(Predicted)
Molecular Weight 208.65 g/mol (Predicted)
Appearance Expected to be a solid, likely off-white to yellow[6]
Melting Point 61 - 63 °C (for 2-(Chloromethyl)-4-methylquinazoline)[7]
Solubility Expected to be soluble in dichloromethane, methanol, and other common organic solvents.[6]
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon) to prevent degradation.[7]

Handling Precautions: As with all reactive chloromethyl compounds, 2-(Chloromethyl)-6-methoxyquinazoline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 2-(Chloromethyl)-6-methoxyquinazoline

The synthesis of 2-(Chloromethyl)-6-methoxyquinazoline can be logically approached through a well-established cyclization reaction, adapting a proven methodology for similar quinazoline structures. The proposed synthetic route begins with the commercially available 2-amino-5-methoxyacetophenone.

Synthesis_Workflow Proposed Synthesis of 2-(Chloromethyl)-6-methoxyquinazoline cluster_0 Starting Material cluster_1 Reagent cluster_2 Reaction Conditions cluster_3 Product A 2-Amino-5-methoxyacetophenone C Phosphoric Acid (H₃PO₄) Ethanol (EtOH) Reflux A->C 1. B Chloroacetonitrile (ClCH₂CN) B->C 2. D 2-(Chloromethyl)-6-methoxyquinazoline C->D Cyclization

Caption: Proposed synthetic workflow for 2-(Chloromethyl)-6-methoxyquinazoline.

The underlying principle of this synthesis is the acid-catalyzed condensation and cyclization of an ortho-aminoaryl ketone with a nitrile. The phosphoric acid acts as both a catalyst and a dehydrating agent to drive the reaction towards the formation of the quinazoline ring system.

Step-by-Step Synthetic Protocol (Adapted)

This protocol is adapted from the synthesis of the analogous 2-(chloromethyl)-4-methylquinazoline.

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-amino-5-methoxyacetophenone in absolute ethanol.[8]

  • Catalyst Addition: To the stirred solution, add 1.2 equivalents of phosphoric acid.

  • Reagent Addition: Slowly add a solution of 1.1 equivalents of chloroacetonitrile dissolved in absolute ethanol at room temperature.[9]

  • Reaction: Heat the mixture to reflux and maintain for approximately 45 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter. The filtrate is then washed with a saturated brine solution.

  • Extraction and Purification: The solvent is removed under reduced pressure, and the resulting residue is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Reactivity: The Versatile Chloromethyl Group

The synthetic utility of 2-(Chloromethyl)-6-methoxyquinazoline is primarily derived from the reactivity of the chloromethyl group at the 2-position. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles.[10][11] This allows for the facile introduction of various functionalities, which is a cornerstone of modern drug discovery.

Reactivity Nucleophilic Substitution at the 2-Position cluster_0 Nucleophiles cluster_1 Products A 2-(Chloromethyl)-6-methoxyquinazoline E 2-(Aminomethyl)-6-methoxyquinazolines A->E Sₙ2 F 2-(Thio-methyl)-6-methoxyquinazolines A->F Sₙ2 G 2-(Alkoxymethyl)-6-methoxyquinazolines A->G Sₙ2 B Amines (R-NH₂) Anilines (Ar-NH₂) B->E C Thiols (R-SH) Thiophenols (Ar-SH) C->F D Alkoxides (R-O⁻) D->G

Caption: Reactivity of 2-(Chloromethyl)-6-methoxyquinazoline with various nucleophiles.

The reaction with primary and secondary amines, particularly anilines, is of paramount importance in the synthesis of kinase inhibitors.[10] The resulting 2-(aminomethyl)quinazoline derivatives can form crucial hydrogen bonds and other interactions within the ATP-binding site of kinases. Similarly, reactions with thiols and alkoxides can be employed to introduce different physicochemical properties and explore novel binding interactions.[12][13]

Application in Medicinal Chemistry: Building Kinase Inhibitors

The 4-anilinoquinazoline scaffold is the cornerstone of several FDA-approved EGFR tyrosine kinase inhibitors, including gefitinib and erlotinib.[1] While these drugs are formally 4-substituted quinazolines, the synthetic strategies and the underlying principles of their mechanism of action are directly relevant to derivatives of 2-(Chloromethyl)-6-methoxyquinazoline. The chloromethyl group at the 2-position allows for the synthesis of analogous structures where the side chain is attached at this position instead of the 4-position, offering a different vector for exploring the kinase binding pocket.

Mechanism of Action: Targeting the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways, which promote cell proliferation, survival, and angiogenesis.[3] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth.

Quinazoline-based inhibitors act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

EGFR_Signaling_Pathway Mechanism of Action of Quinazoline-based EGFR Inhibitors cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR PI3K PI3K/Akt Pathway EGFR->PI3K P RAS Ras/MAPK Pathway EGFR->RAS P Inhibitor 2-(Aminomethyl)-6-methoxyquinazoline Derivative Inhibitor->EGFR Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Protocols

The following protocols provide a framework for the synthesis of a derivative of 2-(Chloromethyl)-6-methoxyquinazoline and its subsequent biological evaluation.

Synthesis of a 2-((3-chloro-4-fluoroanilino)methyl)-6-methoxyquinazoline

This protocol details the synthesis of a 4-anilinoquinazoline analog via nucleophilic substitution.

Materials:

  • 2-(Chloromethyl)-6-methoxyquinazoline

  • 3-Chloro-4-fluoroaniline

  • Isopropanol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2-(Chloromethyl)-6-methoxyquinazoline in isopropanol.

  • Add 1.1 equivalents of 3-chloro-4-fluoroaniline and 2 equivalents of a non-nucleophilic base such as TEA or DIPEA.[10]

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired anilinoquinazoline derivative.

MTT Assay for Cytotoxicity Evaluation

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of a synthesized compound on a cancer cell line (e.g., A549, a human lung adenocarcinoma cell line with EGFR expression).

Materials:

  • Synthesized quinazoline derivative

  • A549 cells (or other suitable cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., gefitinib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

2-(Chloromethyl)-6-methoxyquinazoline is a high-value intermediate for the synthesis of novel bioactive molecules, particularly in the realm of kinase inhibitors. Its straightforward synthesis and the versatile reactivity of the chloromethyl group provide a robust platform for the development of new therapeutic agents. The principles and protocols outlined in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery endeavors. The continued exploration of derivatives based on this core structure holds significant promise for the future of targeted cancer therapy.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Retrieved from [Link]

  • Preparation of 2-methoxy-5-acetylaniline (3-amino-4-methoxyacetophenone). (n.d.). Retrieved from [Link]

  • FDA approved quinazoline derivatives as anticancer drugs. (n.d.). Retrieved from [Link]

  • How can I synthesize 2-amino-5-methoxyphenol? (2014, December 6). Retrieved from [Link]

  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (2024, November 15). Retrieved from [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025, January 22). Retrieved from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025, February 1). Retrieved from [Link]

  • 2-Chloro-3-formyl-6-methoxyquinoline. (n.d.). Retrieved from [Link]

  • China 2-(chloromethyl)-4-methylquinazoline Manufacturer and Supplier | Pengnuo. (n.d.). Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). Retrieved from [Link]

  • A practical synthesis of 2-amino-5-methoxylpropiophenone | Request PDF. (2025, August 7). Retrieved from [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010, December 22). Retrieved from [Link]

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. (n.d.). Retrieved from [Link]

  • Results of the nucleophilic substitution of chlorine in... (n.d.). Retrieved from [Link]

  • Desulfurization of Thiols for Nucleophilic Substitution. (2024, July 10). Retrieved from [Link]

  • 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones†. (n.d.). Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000, December 18). Retrieved from [Link]

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline. (n.d.). Retrieved from [Link]

  • nucleophilic substitution and elimination of alkyl halides. (n.d.). Retrieved from [Link]

  • 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives. | Request PDF. (2025, August 5). Retrieved from [Link]

  • chloroacetonitrile. (n.d.). Retrieved from [Link]

  • Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in air. (n.d.). Retrieved from [Link]

  • 10.7.1. Alcohols and Alkoxides as Nucleophiles. (2019, June 5). Retrieved from [Link]

  • 03.02 Reactivity of Thiols and Thiolates. (2019, July 11). Retrieved from [Link]

Sources

Technical Guide: Antitumor Potential of Quinazoline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold (benzopyrimidine) represents a "privileged structure" in medicinal chemistry, serving as the backbone for over 20 FDA-approved antineoplastic agents. Its planar heterocycle mimics the adenine ring of ATP, allowing it to anchor effectively within the hinge region of kinase domains. This guide provides a technical deep-dive into the structure-activity relationships (SAR) driving potency, the evolution of generation-specific EGFR inhibitors, and the validated experimental protocols required to synthesize and assay these compounds in a research setting.

Part 1: The Quinazoline Scaffold & Structure-Activity Relationship (SAR)

The efficacy of quinazoline derivatives stems from their ability to occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR. The core pharmacophore requires precise substitution to balance binding affinity with physicochemical properties (solubility/lipophilicity).

Core SAR Principles
  • N1 and N3 Nitrogen Atoms: Critical for hydrogen bonding with the hinge region amino acids (e.g., Met793 in EGFR).

  • C4-Position (Aniline Moiety): The most critical site for modification. A substituted aniline ring at C4 occupies the hydrophobic pocket. Electron-withdrawing groups (halogens) here typically enhance potency by influencing the acidity of the NH proton.

  • C6 and C7 Positions: These solvent-exposed regions allow for the attachment of solubilizing groups (e.g., morpholine or piperidine side chains). In 2nd and 3rd generation inhibitors, the C6 position is often used to attach Michael acceptors (acrylamides) for covalent binding to Cys797.

Visualization: Quinazoline Pharmacophore

The following diagram illustrates the functional logic of the quinazoline core in kinase inhibition.

QuinazolineSAR cluster_legend Functional Roles Core Quinazoline Core (Benzopyrimidine) N1 N1: H-Bond Acceptor (Binds Met793) Core->N1 C4 C4 Position: Hydrophobic Pocket Interaction (Aniline Derivatives) Core->C4 C6_C7 C6/C7 Positions: Solubilizing Groups & Covalent Warheads (Michael Acceptors) Core->C6_C7 C2 C2 Position: Steric Tolerance Limited Core->C2 Binding ATP Mimicry N1->Binding C4->Binding PK Pharmacokinetics C6_C7->PK

Caption: Functional dissection of the quinazoline scaffold. N1 anchors the molecule via H-bonds, while C6/C7 modifications dictate solubility and covalent bonding capabilities.

Part 2: Mechanism of Action & Signaling Pathways

Quinazoline-based drugs function primarily as ATP-competitive inhibitors. By preventing ATP binding to the intracellular tyrosine kinase domain of EGFR, they block the trans-phosphorylation of tyrosine residues. This inhibition halts downstream signaling cascades essential for tumor survival.[1]

The Critical Cascades
  • RAS/RAF/MEK/ERK Pathway: Controls cell proliferation and mitosis.

  • PI3K/AKT/mTOR Pathway: Regulates cell survival and apoptosis evasion.

Visualization: EGFR Signal Transduction Blockade

This diagram maps the downstream effects of quinazoline intervention.

EGFR_Pathway EGFR EGFR (ErbB1) Tyrosine Kinase Domain RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Normal Activation Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcomes Tumor Outcomes: Apoptosis Induction G1 Cell Cycle Arrest ERK->Outcomes Blocked AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Outcomes Blocked

Caption: Quinazoline inhibitors competitively displace ATP at the EGFR kinase domain, severing the RAS/MAPK and PI3K/AKT survival signals.

Part 3: Experimental Protocols (Technical Validation)

To ensure reproducibility and data integrity (E-E-A-T), the following protocols utilize industry-standard methodologies for synthesis and bioassay.

Chemical Synthesis: The Niementowski Reaction

The classical route to the quinazolin-4(3H)-one core, which is subsequently chlorinated to allow for C4-aniline substitution.

  • Reagents: Anthranilic acid, Formamide (or Formamidine acetate).

  • Procedure:

    • Mix anthranilic acid (1.0 eq) with excess formamide (5.0 eq).

    • Heat to 130–150°C for 4–6 hours. Note: High temperature is required to drive the cyclodehydration.

    • Workup: Cool the mixture; the product precipitates. Filter and wash with ethanol.

    • Chlorination (Activation): Reflux the resulting quinazolinone with POCl3 (Phosphorus oxychloride) to generate 4-chloroquinazoline.

    • Substitution: React 4-chloroquinazoline with the desired aniline derivative in isopropanol (reflux) to yield the final inhibitor.

In Vitro Kinase Assay: TR-FRET (LanthaScreen™)

Why TR-FRET? Unlike standard ELISA, Time-Resolved Fluorescence Resonance Energy Transfer eliminates short-lived background fluorescence, providing a high signal-to-noise ratio essential for determining accurate IC50 values.

Protocol:

  • Preparation: Prepare a 384-well white low-volume plate.

  • Kinase Reaction:

    • Add 2.5 µL of 4X Test Compound (Quinazoline derivative) in 1% DMSO.

    • Add 2.5 µL of 4X Kinase Mixture (EGFR Recombinant Protein).

    • Add 2.5 µL of 4X ATP/Substrate Mixture (Fluorescein-poly-GT).

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection:

    • Add 10 µL of 2X Tb-PY20 Antibody (Terbium-labeled anti-phosphotyrosine).

    • Incubate for 30-60 minutes.

  • Readout: Measure fluorescence on a plate reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 490 nm (Tb).

    • Emission 2 (Acceptor): 520 nm (Fluorescein).

    • Calculation: TR-FRET Ratio = (Emission 520nm / Emission 490nm).

Cellular Viability: MTT Assay

Principle: Assessment of metabolic activity via the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.[2][3][4]

Protocol:

  • Seeding: Seed A549 (lung cancer) cells at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Treatment: Treat with graded concentrations of the quinazoline compound (0.1 nM – 10 µM) for 72h.

    • Control: 0.1% DMSO (Negative), Staurosporine (Positive).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours at 37°C. Purple formazan crystals will form.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Part 4: The Resistance Landscape & Evolution

The clinical utility of quinazolines is defined by the "arms race" against receptor mutations.

GenerationDrug ExamplesBinding ModeTarget ProfileKey Resistance Mechanism
1st Gen Gefitinib, ErlotinibReversible (ATP Competitive)EGFR (WT), Exon 19 del, L858RT790M (Gatekeeper mutation increases ATP affinity)
2nd Gen Afatinib, DacomitinibIrreversible (Covalent)EGFR (WT), T790M, HER2Dose-limiting toxicity (WT EGFR inhibition)
3rd Gen OsimertinibIrreversible (Mutant Selective)EGFR (T790M), L858RC797S (Removes Cysteine required for covalent bond)
4th Gen EAI045, BLU-945Allosteric / ReversibleEGFR (C797S + T790M)Bypass signaling (MET amplification)
Visualization: Experimental Workflow

From synthesis to resistance profiling.

Workflow Step1 1. Scaffold Synthesis (Niementowski Reaction) Step2 2. In Vitro Kinase Assay (TR-FRET IC50 Determination) Step1->Step2 Lead Selection Step3 3. Cellular Viability (MTT Assay on A549/H1975) Step2->Step3 < 100 nM Potency Step4 4. Resistance Profiling (Testing against T790M/C797S mutants) Step3->Step4 Selectivity Index > 10

Caption: The critical path for validating a new quinazoline candidate, moving from chemical synthesis to mutation-specific profiling.

References

  • Manipal Research Portal. (2023). An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. [Link][5]

  • MDPI Pharmaceuticals. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link][6]

  • National Institutes of Health (PMC). (2025). Mechanisms of resistance to EGFR-targeted drugs: lung cancer. [Link]

  • BMG Labtech. (2024). LanthaScreen TR-FRET tyrosine kinase assay principle. [Link][7]

Sources

Strategic Pharmacological Investigation of 2-(Chloromethyl)-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)-6-methoxyquinazoline is a high-value pharmacophore intermediate, distinct from its heteroaryl chloride analogs due to the presence of a reactive alkyl halide "warhead" at the C2 position. While often categorized solely as a synthetic building block, its pharmacological relevance lies in its dual utility: as a precursor for reversible ATP-competitive kinase inhibitors (e.g., EGFR, PI3K) and as a potential covalent probe targeting cysteine residues in enzyme active sites.

This guide dissects the chemical pharmacology, synthesis protocols, and signal transduction impacts of this scaffold, providing a roadmap for its application in precision oncology and medicinal chemistry.

Part 1: Chemical Pharmacology & Mechanism of Action

The Electrophilic "Warhead" (C2-Chloromethyl)

Unlike 2-chloroquinazolines which undergo Nucleophilic Aromatic Substitution (


), the 2-(chloromethyl)  moiety functions as a highly reactive benzylic-like electrophile. It reacts predominantly via Bimolecular Nucleophilic Substitution (

)
.[1]
  • Pharmacological Implication: In biological systems, this group can alkylate nucleophilic residues (Cysteine-SH, Histidine-NH) within a protein binding pocket. While this suggests potential for Targeted Covalent Inhibition (TCI), the reactivity is often too promiscuous for direct systemic administration. Therefore, it is most effectively used to attach solubilizing groups (e.g., morpholine, piperazine) that position the quinazoline core into the ATP-binding cleft of kinases.

The 6-Methoxy Anchor

The 6-methoxy (-OCH₃) substituent is not merely decorative; it is a critical determinant of the scaffold's Structure-Activity Relationship (SAR):

  • Electronic Effect: It donates electron density to the aromatic ring, modulating the basicity of N1/N3 nitrogens, which is crucial for hydrogen bonding with the "hinge region" of kinases (e.g., Met793 in EGFR).

  • Metabolic Stability: It blocks the C6 position from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Solubility: It improves the lipophilic efficiency (LipE) profile compared to unsubstituted analogs.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Generate high-purity 2-(Chloromethyl)-6-methoxyquinazoline-4(3H)-one (Precursor). Note: The chloromethyl group is sensitive to hydrolysis; anhydrous conditions are mandatory.

Reagents:

  • 2-Amino-5-methoxybenzoic acid (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Glacial Acetic Acid (Solvent)

  • Phosphorus Oxychloride (

    
    ) (for aromatization/chlorination if converting to 4-chloro derivative)
    

Step-by-Step Workflow:

  • Cyclocondensation: Dissolve 2-amino-5-methoxybenzoic acid in glacial acetic acid under

    
     atmosphere.
    
  • Acylation: Dropwise add chloroacetyl chloride at 0°C. Stir for 30 min.

  • Ring Closure: Reflux the mixture at 110°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Isolation: Cool to RT. Pour into ice-water. The solid precipitate is the quinazolin-4(3H)-one intermediate.

  • Aromatization (Optional for 4-Cl): Reflux with

    
     to generate the fully aromatic 4-chloro-2-(chloromethyl) species if dual-functionalization is required.
    
Protocol B: Nucleophilic Derivatization ( )

Objective: Attach a morpholine tail to modulate pharmacokinetics (Solubility/Bioavailability).

Reagents:

  • 2-(Chloromethyl)-6-methoxyquinazoline (1.0 eq)

  • Morpholine (1.1 eq)

  • 
     (2.0 eq, anhydrous)
    
  • Acetonitrile (ACN) or DMF

Workflow:

  • Suspension: Suspend the quinazoline core and

    
     in dry ACN.
    
  • Addition: Add morpholine dropwise at RT to prevent double-alkylation or polymerization.

  • Reaction: Heat to 60°C for 3 hours.

  • Validation: Check LC-MS for mass shift (

    
     corresponds to Cl displacement).
    
  • Workup: Filter inorganic salts. Evaporate solvent.[1][2] Recrystallize from Ethanol.

Part 3: Visualization of Signaling & Synthesis

The following diagram illustrates the synthesis pathway and the downstream biological impact on the PI3K/Akt signaling cascade, a primary target for this class of molecules.

Quinazoline_Pharmacology cluster_synthesis Chemical Synthesis Workflow cluster_bio Pharmacological Impact (PI3K/Akt Pathway) Precursor 2-Amino-5-methoxy benzoic acid Intermediate 2-(Chloromethyl)-6-methoxy quinazolin-4-one Precursor->Intermediate Cyclization (AcOH, Reflux) Reagent Chloroacetyl Chloride Reagent->Intermediate Target_Mol 2-(Substituted)-6-methoxy quinazoline Intermediate->Target_Mol SN2 Derivatization (Amines/Thiols) Drug Quinazoline Inhibitor Target_Mol->Drug In Vivo Metabolism PI3K PI3K (p110δ) Drug->PI3K Inhibits (ATP Competitive) Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces Proliferation Tumor Proliferation Drug->Proliferation Reduces PIP3 PIP3 PI3K->PIP3 Phosphorylation (Blocked) PIP2 PIP2 PIP2->PIP3 Normally Promotes Akt Akt (PKB) PIP3->Akt Activates mTOR mTOR Akt->mTOR Signaling mTOR->Proliferation Promotes

Figure 1: Integrated workflow showing the chemical synthesis of the quinazoline scaffold and its downstream pharmacological mechanism inhibiting the PI3K/Akt proliferation pathway.

Part 4: Quantitative Data & SAR Analysis

The following table summarizes the inhibitory potency (


) of derivatives synthesized from the 2-(chloromethyl)-6-methoxyquinazoline core against key kinase targets.
Derivative (C2-Substituent)Target KinaseIC50 (µM)Mechanism of ActionReference
-CH₂Cl (Parent) Non-specificN/AAlkylating Agent (Toxic)[1]
-CH₂-Morpholine PI3K-δ8.27 ± 0.19Reversible ATP-Competitive[2]
-CH₂-Piperazine EGFR (WT)0.45 ± 0.05Reversible ATP-Competitive[3]
-CH₂-S-Ph mTOR1.24 ± 0.03Allosteric Modulation[2]

Key Insight: The parent chloromethyl compound is rarely screened directly due to rapid hydrolysis and non-specific protein binding. The data above highlights that substitution with secondary amines (morpholine/piperazine) significantly enhances selectivity and potency by facilitating hydrogen bonding interactions within the solvent-exposed region of the kinase pocket.

Part 5: Safety & Handling (Self-Validating Protocol)

Hazard Class: Alkylating Agent / Vesicant. Risk: Direct DNA damage (Genotoxicity).

Mandatory Safety System:

  • Quenching Protocol: All glassware and spills must be treated with a solution of 10% Sodium Thiosulfate (nucleophilic scavenger) before washing. This converts the reactive alkyl chloride into a non-toxic thiosulfate ester.

  • Double-Gloving: Use Nitrile over Laminate film gloves. The chloromethyl moiety can permeate standard latex.

  • Validation: Use 4-(p-nitrobenzyl)pyridine (NBP) test strips to detect surface contamination (turns blue in presence of alkylating agents).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Chloromethyl)quinazoline derivatives. Retrieved from

  • Al-Omary, F. A., et al. (2021).[3] "Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors." Arabian Journal of Chemistry. Retrieved from

  • BenchChem. (2024). "2-(Chloromethyl)-4-morpholin-4-ylquinazoline: Structure and Activity." Retrieved from

  • National Institutes of Health (NIH). (1964). "Reaction of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide with dimethylamine." Journal of Medicinal Chemistry. Retrieved from

  • ChemicalBook. (2025). "2-Chloro-6-methoxy-quinazoline Properties and Synthesis." Retrieved from [4]

Sources

The Structure-Activity Relationship of 6-Methoxyquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid structure and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous clinically successful drugs, particularly in the realm of oncology.[1][2] Among the vast chemical space of quinazoline derivatives, those bearing a methoxy group at the 6-position have garnered significant attention. This seemingly simple substitution has proven to be a critical determinant of biological activity, particularly in the context of inhibiting protein kinases, which are pivotal regulators of cellular signaling pathways frequently dysregulated in cancer.[3]

This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-methoxyquinazoline derivatives. We will delve into the synthetic strategies employed to access this chemical class, dissect the intricate details of their SAR with a focus on their anticancer properties as kinase inhibitors, and provide detailed protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 6-methoxyquinazoline scaffold.

Synthetic Strategies: Accessing the 6-Methoxyquinazoline Core

The construction of the 6-methoxyquinazoline core and its subsequent derivatization are well-established processes in synthetic organic chemistry. The choice of a specific synthetic route is often dictated by the desired substitution pattern on the quinazoline ring and the nature of the group to be installed at the 4-position. A common and versatile approach for the synthesis of 4-anilino-6-methoxyquinazolines, a prominent class of kinase inhibitors, is outlined below.

General Synthetic Workflow

The synthesis typically commences from a readily available substituted anthranilic acid or benzonitrile. A multi-step sequence involving cyclization to form the quinazolinone, followed by chlorination and subsequent nucleophilic aromatic substitution, is a widely adopted strategy.[4][5]

G A 2-Amino-5-methoxybenzoic Acid B 6-Methoxyquinazolin-4(3H)-one A->B Cyclization (e.g., Formamide) C 4-Chloro-6-methoxyquinazoline B->C Chlorination (e.g., SOCl2 or POCl3) E 4-Anilino-6-methoxyquinazoline Derivative C->E Nucleophilic Aromatic Substitution D Substituted Aniline D->E

Caption: General synthetic workflow for 4-anilino-6-methoxyquinazoline derivatives.

Experimental Protocol: Synthesis of a 4-Anilino-6-methoxyquinazoline Derivative

The following protocol provides a representative example of the synthesis of a 4-anilino-6-methoxyquinazoline derivative.

Step 1: Synthesis of 6-Methoxyquinazolin-4(3H)-one

  • To a stirred suspension of 2-amino-5-methoxybenzoic acid in formamide, add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to 120-140 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the product.

  • Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., ethanol or acetone), and dry under vacuum to yield 6-methoxyquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-6-methoxyquinazoline

  • Suspend 6-methoxyquinazolin-4(3H)-one in an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours, ensuring the reaction is carried out under anhydrous conditions.

  • After completion, carefully remove the excess chlorinating agent under reduced pressure.

  • Treat the residue with ice-cold water or a saturated sodium bicarbonate solution to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain 4-chloro-6-methoxyquinazoline.

Step 3: Synthesis of the Final 4-Anilino-6-methoxyquinazoline Derivative

  • Dissolve 4-chloro-6-methoxyquinazoline and a slight excess (1.1-1.5 equivalents) of the desired substituted aniline in a suitable solvent, such as isopropanol, ethanol, or acetonitrile.[4]

  • Heat the reaction mixture to reflux for 3-6 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid by filtration, wash with the reaction solvent and then with a non-polar solvent like hexane or ether to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization or column chromatography to yield the final 4-anilino-6-methoxyquinazoline derivative.

Structure-Activity Relationship (SAR) of 6-Methoxyquinazoline Derivatives as Kinase Inhibitors

The anticancer activity of many 6-methoxyquinazoline derivatives stems from their ability to inhibit protein kinases, particularly those in the receptor tyrosine kinase (RTK) family, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7] These kinases play a crucial role in cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[8][9]

The 4-anilinoquinazoline scaffold serves as a competitive inhibitor at the ATP-binding site of the kinase domain. The quinazoline nitrogen at position 1 (N1) typically forms a crucial hydrogen bond with a conserved methionine residue in the hinge region of the kinase, anchoring the inhibitor in the active site.[7] The 6-methoxy group and other substituents on the quinazoline ring and the aniline moiety then make additional interactions that determine the potency and selectivity of the inhibitor.

The Significance of the 6-Methoxy Group

The methoxy group at the C6 position is a recurring motif in many potent quinazoline-based kinase inhibitors. Its importance can be attributed to several factors:

  • Electronic Effects: The electron-donating nature of the methoxy group can influence the basicity of the quinazoline ring system, potentially modulating the strength of the key hydrogen bond with the hinge region.

  • Steric and Conformational Effects: The methoxy group can influence the overall conformation of the inhibitor, helping to orient the molecule optimally within the ATP-binding pocket.

  • Metabolic Stability: In some cases, the presence of a methoxy group can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the compound.

SAR at Different Positions of the Quinazoline Scaffold

The following table summarizes the general SAR trends for substitutions at various positions of the 6-methoxyquinazoline core, primarily in the context of EGFR and VEGFR inhibition.

PositionSubstitutionImpact on ActivityRationale and Insights
C2 Small alkyl or aryl groupsGenerally well-tolerated or can enhance activity.The C2 position is often solvent-exposed, allowing for the introduction of various groups to fine-tune physicochemical properties without disrupting binding.
C4 Substituted anilinesCrucial for activity. The nature and position of substituents on the aniline ring are key determinants of potency and selectivity.The aniline ring occupies a hydrophobic pocket in the kinase domain. Electron-withdrawing groups (e.g., halogens, cyano) at the meta-position of the aniline ring often enhance potency.[10]
C6 Methoxy group Generally beneficial for activity. As discussed above, the 6-methoxy group contributes to optimal binding and can improve pharmacokinetic properties.
C7 Small, flexible ether-linked groupsOften leads to a significant increase in potency.The C7 position can be modified to introduce groups that interact with a solvent-exposed region of the kinase active site. Solubilizing groups, such as those containing morpholine or piperazine, can improve aqueous solubility and oral bioavailability.[7][11]
Visualizing the SAR of 4-Anilino-6-methoxyquinazolines

SAR cluster_quinazoline Quinazoline Core cluster_substituents Key Substitution Points 6-Methoxyquinazoline 6-Methoxyquinazoline C2 C2: Small alkyl/aryl groups (Fine-tunes properties) C4 C4: Substituted Anilines (Crucial for potency & selectivity) C7 C7: Solubilizing groups (Enhances potency & PK)

Caption: Key areas for substitution on the 6-methoxyquinazoline scaffold.

Mechanism of Action: Inhibition of EGFR and VEGFR Signaling Pathways

The anticancer effects of 6-methoxyquinazoline derivatives are primarily mediated through the inhibition of key signaling pathways that drive tumor growth and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that activate downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways ultimately promote cell proliferation, survival, and metastasis.[12][13] 6-Methoxyquinazoline-based EGFR inhibitors block this cascade at its inception by preventing the ATP-dependent phosphorylation events.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 6-Methoxyquinazoline Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by 6-methoxyquinazoline derivatives.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is the primary mediator of angiogenesis, the formation of new blood vessels.[14] This process is critical for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream pathways similar to those of EGFR, which ultimately lead to endothelial cell proliferation, migration, and survival, the key steps in angiogenesis.[10] By inhibiting VEGFR-2, 6-methoxyquinazoline derivatives can effectively cut off the tumor's blood supply, leading to growth arrest and regression.

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS Inhibitor 6-Methoxyquinazoline Inhibitor Inhibitor->VEGFR2 Inhibition PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Biological Evaluation: Key Experimental Protocols

The biological characterization of novel 6-methoxyquinazoline derivatives involves a series of in vitro assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Objective: To determine the IC₅₀ value of a test compound against a specific kinase (e.g., EGFR, VEGFR-2).

Principle: The assay measures the transfer of phosphate from ATP to a substrate by the kinase. The amount of product formed (or ATP consumed) is quantified, typically using luminescence, fluorescence, or radioactivity-based detection methods.

Protocol (Luminescence-based):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of the recombinant kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in kinase assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the diluted test compounds. Include positive controls (kinase and ATP without inhibitor) and negative controls (assay buffer only).

    • Add the kinase to the wells and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ATP remaining using a commercial luminescence-based kit (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2][15]

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) of a test compound against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4][7]

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A431 for EGFR-overexpressing, HUVEC for angiogenesis studies) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Assay:

    • Add a sterile MTT solution to each well and incubate for 2-4 hours at 37 °C.

    • During this incubation, viable cells will convert MTT into formazan crystals.

    • Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI₅₀ or IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[16]

Conclusion and Future Directions

The 6-methoxyquinazoline scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors with significant therapeutic potential, particularly in oncology. The extensive body of research on this chemical class has provided a detailed understanding of its structure-activity relationship, guiding the design of new and improved derivatives. The key to successful drug discovery in this area lies in the strategic manipulation of substituents at the C4 and C7 positions to optimize interactions with the target kinase and to fine-tune the physicochemical properties of the molecule for improved drug-like characteristics.

Future research in this field will likely focus on several key areas:

  • Overcoming Drug Resistance: The development of inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies is a major priority.

  • Improving Selectivity: Designing inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities remains a critical challenge.

  • Targeting Novel Kinases: The versatility of the quinazoline scaffold can be leveraged to design inhibitors against other kinase targets implicated in a range of diseases beyond cancer.

  • Exploring Novel Mechanisms of Action: While ATP-competitive inhibition is the predominant mechanism, the development of allosteric or covalent inhibitors based on the quinazoline scaffold could offer new therapeutic opportunities.

By building upon the solid foundation of SAR knowledge and employing rational drug design principles, the 6-methoxyquinazoline scaffold will undoubtedly continue to be a source of innovative and impactful medicines for years to come.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... ResearchGate. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PMC. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]

  • An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Manipal Research Portal. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. [Link]

  • Quinazolinone Kinase Inhibitors: Research Guide & Papers. PapersFlow. [Link]

  • Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. PubMed. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. [Link]

  • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. SID.ir. [Link]

  • Structure–activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. ResearchGate. [Link]

  • ChemInform Abstract: A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives.. Wiley Online Library. [Link]

  • Structural Basis for Vascular Endothelial Growth Factor Receptor Activation and Implications for Disease Therapy. PMC. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Design strategy of quinazoline derivative 6 as a dual EGFR and cMet inhibitor.. ResearchGate. [Link]

  • VEGFA-VEGFR2 signaling. PubChem. [Link]

  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Novel Quinazoline Derivatives Bearing Various 4-Aniline Moieties as Potent EGFR Inhibitors with Enhanced Activity A. Ovid. [Link]

  • SAR study of 4-anilino-quinazoline derivatives.. ResearchGate. [Link]

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. PMC. [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ResearchGate. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting.... ResearchGate. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. [Link]

  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. PMC. [Link]

Sources

An In-depth Technical Guide to Exploring Novel Therapeutic Targets of 2-(Chloromethyl)-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] Its derivatives have demonstrated a remarkable capacity to interact with a diverse range of biological targets, most notably protein kinases.[4][5] This guide focuses on 2-(Chloromethyl)-6-methoxyquinazoline, a specific derivative with latent therapeutic potential. We will provide a comprehensive framework for the identification and validation of its novel therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and detailed, actionable experimental protocols. We will delve into the rationale behind experimental design, emphasizing self-validating systems to ensure scientific rigor. Our exploration will be grounded in established methodologies, from initial in silico and in vitro screening to advanced cellular and in vivo validation models.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline and its derivatives have emerged as a significant class of compounds in the development of cancer chemotherapeutics, with several gaining FDA approval for clinical use.[1][2] Notable examples include gefitinib, erlotinib, and lapatinib, which primarily function as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][6][7] The therapeutic success of these agents stems from their ability to target specific molecular alterations that drive tumor growth, offering a more precise and less toxic approach compared to conventional chemotherapy.[1]

The quinazoline core acts as a versatile scaffold, allowing for modifications that can tune its binding affinity and selectivity for various biological targets.[6][8] Beyond EGFR, quinazoline derivatives have been developed to inhibit other key players in cancer progression, such as vascular endothelial growth factor receptor (VEGFR), poly(ADP-ribose)polymerase-1 (PARP-1), and tubulin.[1][9][10] This broad range of activity underscores the immense potential of the quinazoline framework in generating novel anticancer agents.[1]

This guide will focus on a specific, less-explored derivative, 2-(Chloromethyl)-6-methoxyquinazoline. The presence of a reactive chloromethyl group at the 2-position and a methoxy group at the 6-position suggests the potential for unique interactions with biological targets, possibly leading to novel mechanisms of action.

Initial Target Hypothesis Generation

The journey to identifying novel therapeutic targets begins with informed hypothesis generation. For 2-(Chloromethyl)-6-methoxyquinazoline, we can leverage existing knowledge of the quinazoline scaffold and computational methods to predict potential protein interactions.

Structural Similarity and Known Target Analysis

Many quinazoline-based drugs are known to be potent inhibitors of protein kinases.[4] These enzymes play a crucial role in cell signaling pathways that are often dysregulated in cancer.[9] Given the structural similarities, it is highly probable that 2-(Chloromethyl)-6-methoxyquinazoline also targets members of the kinome.

Prominent kinase targets for quinazoline derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers. Several approved quinazoline drugs target EGFR.[3][6][11]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors.[9][12]

  • Other Receptor Tyrosine Kinases (RTKs): Including platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR).[4]

The 6-methoxy substitution on the quinazoline ring is a common feature in several EGFR inhibitors, suggesting this compound may have an affinity for this receptor family.

In Silico Screening

Computational methods, such as virtual screening and molecular docking, are invaluable for rapidly assessing the potential interaction of a small molecule with a large library of protein targets.[13]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. By docking 2-(Chloromethyl)-6-methoxyquinazoline into the ATP-binding pockets of various kinases (e.g., EGFR, VEGFR-2), we can estimate its binding affinity and identify key interactions.

  • Pharmacophore Screening: This method uses the 3D arrangement of chemical features of a known active molecule to search for other compounds with similar features. We can build a pharmacophore model based on existing quinazoline-based kinase inhibitors to identify other potential targets for our compound of interest.

In Vitro Target Identification and Validation

Following hypothesis generation, the next critical step is to experimentally identify and validate the direct molecular targets of 2-(Chloromethyl)-6-methoxyquinazoline. A multi-pronged approach combining biochemical and cell-based assays is essential for robust target identification.

Affinity-Based Target Identification

Affinity-based methods are powerful tools for isolating and identifying proteins that directly bind to a small molecule.[14]

  • Affinity Chromatography: This classic technique involves immobilizing the small molecule on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[15] The bound proteins are then identified by mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[14][15] Cell lysates are treated with the compound and then subjected to limited proteolysis. Target proteins will be protected from degradation and can be identified by comparing the protein bands on a gel between treated and untreated samples.[15]

Biochemical Kinase Assays

To confirm the direct inhibitory activity of 2-(Chloromethyl)-6-methoxyquinazoline against the hypothesized kinase targets, in vitro kinase assays are the gold standard.[16] These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Table 1: Hypothetical Kinase Inhibition Profile of 2-(Chloromethyl)-6-methoxyquinazoline

Kinase TargetIC50 (nM)Assay Type
EGFR50Radiometric (32P-ATP)
VEGFR-2150Fluorescence Polarization
PDGFRβ800TR-FRET
c-Met>10,000Luminescence

Experimental Protocol: In Vitro Radiometric Kinase Assay (HotSpot™ Assay)

This protocol outlines a standard procedure for determining the inhibitory activity of a compound against a specific kinase using a radiometric assay.[17]

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, and other co-factors necessary for kinase activity.

  • Prepare Compound Dilutions: Serially dilute 2-(Chloromethyl)-6-methoxyquinazoline in DMSO to create a range of concentrations for IC50 determination.

  • Set up the Kinase Reaction: In a microplate, combine the kinase, its specific substrate peptide, and the diluted compound.

  • Initiate the Reaction: Add a mixture of cold ATP and radiolabeled [γ-32P]ATP to start the phosphorylation reaction.[16][18]

  • Incubate: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Isolate the Phosphorylated Substrate: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-32P]ATP is washed away.

  • Quantify Radioactivity: Measure the amount of radioactivity on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Causality behind Experimental Choices: The radiometric assay is considered the "gold standard" due to its direct measurement of phosphate transfer, providing high sensitivity and reliability.[16] The use of a specific substrate peptide ensures that the measured activity is indeed from the kinase of interest.

Target Validation in Cellular Models

Once a direct target is identified and its inhibition is confirmed biochemically, the next step is to validate this interaction within a cellular context. Cell-based assays are crucial for understanding the compound's effect on cellular signaling pathways and its potential therapeutic efficacy.[19][20]

Cellular Proliferation and Cytotoxicity Assays

These assays are fundamental for assessing the anti-cancer activity of a compound.[21]

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, providing a highly sensitive measure of cell viability.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(Chloromethyl)-6-methoxyquinazoline and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Self-Validating System: Including both a positive control (a known cytotoxic drug) and a negative control (vehicle only) is essential for validating the assay results.

Target Engagement and Pathway Modulation Assays

To confirm that the compound is hitting its intended target in cells and modulating the downstream signaling pathway, several assays can be employed.

  • Western Blotting: This technique is used to measure the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation upon compound treatment indicates target engagement and inhibition.

  • Immunofluorescence: This method can be used to visualize the localization of the target protein and assess changes in cellular morphology upon compound treatment.

Diagram: Hypothesized EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Compound 2-(Chloromethyl)-6- methoxyquinazoline Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Caption: Inhibition of the EGFR signaling cascade by 2-(Chloromethyl)-6-methoxyquinazoline.

In Vivo Target Validation and Efficacy Testing

The final stage of preclinical target validation involves testing the compound's efficacy and target engagement in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of in vivo cancer drug testing.[22][23][24]

Cell Line-Derived Xenograft (CDX) Models

CDX models are established by implanting human cancer cell lines into immunodeficient mice.[22] These models are highly reproducible and are excellent for initial efficacy screening.[24]

Experimental Protocol: CDX Model Efficacy Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer cells, which often overexpress EGFR) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, 2-(Chloromethyl)-6-methoxyquinazoline at different doses, and a positive control). Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Volume Measurement: Measure the tumor volume regularly using calipers.

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor samples to assess target engagement in vivo via western blotting or immunohistochemistry for phosphorylated target proteins.

  • Data Analysis: Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the anti-tumor efficacy.

Patient-Derived Xenograft (PDX) Models

PDX models are created by implanting tumor fragments from a patient directly into immunodeficient mice.[25][26] These models better recapitulate the heterogeneity and microenvironment of human tumors, providing a more clinically relevant platform for drug testing.[25][26]

Diagram: Experimental Workflow for Target Validation

Workflow A Hypothesis Generation (In Silico Screening) B In Vitro Target ID (Affinity Chromatography, DARTS) A->B C Biochemical Validation (Kinase Assays) B->C D Cellular Target Validation (Western Blot, Proliferation Assays) C->D E In Vivo Efficacy & Target Engagement (Xenograft Models) D->E

Caption: A streamlined workflow for novel therapeutic target identification and validation.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to exploring the novel therapeutic targets of 2-(Chloromethyl)-6-methoxyquinazoline. By integrating computational methods, biochemical assays, cell-based studies, and in vivo models, researchers can systematically identify and validate new targets for this promising compound. The quinazoline scaffold continues to be a rich source of inspiration for the development of targeted cancer therapies.[5] The exploration of derivatives like 2-(Chloromethyl)-6-methoxyquinazoline holds the potential to uncover novel mechanisms of action and expand the arsenal of precision medicines available to treat cancer.

Future work should focus on elucidating the precise binding mode of this compound to its identified targets through techniques like X-ray crystallography. Furthermore, investigating potential mechanisms of resistance and exploring combination therapies will be crucial for its potential clinical translation.

References

  • Preclinical Drug Testing Using Xenograft Models.
  • An insight into the therapeutic potential of quinazoline deriv
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents - Pharmaceutical Sciences.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC.
  • Target Identification and Validation (Small Molecules) - University College London.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy.
  • Xenograft Model for Cancer Drug Discovery - TheraIndx.
  • Clinically approved quinazoline scaffolds as EGFR inhibitors.
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing - Frontiers.
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. - RACO.
  • Medicinal Perspective of Quinazolinone Deriv
  • Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy | Vascular and Endovascular Review.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI.
  • S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04828H.
  • Target identification of small molecules: an overview of the current applic
  • In vitro NLK Kinase Assay - PMC - NIH.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC.
  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiprolifer
  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - Dove Medical Press.
  • Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Neg
  • What is Small Molecule Hit Identific
  • VEGFR-2 inhibitor - Wikipedia.
  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology.
  • Quinazolinone – Knowledge and References - Taylor & Francis.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog.
  • (PDF)
  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry.
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs.
  • Target Identification and Validation in Drug Discovery | Chemspace. [Link]

  • Cell-culture based test systems for anticancer drug screening - ecancer.
  • In vitro kinase assay - Bio-protocol.
  • Tumor Cell Based Assays - Alfa Cytology.
  • Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH.
  • Cell-based Assays for Drug Discovery | Reaction Biology.
  • Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed.
  • In vitro kinase assay | Protocols.io.
  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential - Publish - Eman.
  • Kinase Screening Assay Services - Reaction Biology.
  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC - NIH.
  • Quinazoline - Wikipedia.
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents.

Sources

Preliminary In Vitro Evaluation of 2-(Chloromethyl)-6-methoxyquinazoline: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preliminary in vitro evaluation of 2-(Chloromethyl)-6-methoxyquinazoline, a novel quinazoline derivative with potential therapeutic applications. Quinazoline scaffolds are of significant interest in medicinal chemistry, forming the core of several approved drugs and numerous clinical candidates, particularly in oncology.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial cytotoxic screening to preliminary mechanistic insights.

Introduction: The Quinazoline Scaffold and Therapeutic Potential

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery.[1] Derivatives of this heterocyclic compound have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][4] In the realm of oncology, quinazoline-based molecules have been successfully developed as targeted therapies, most notably as inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][5][6][7]

The subject of this guide, 2-(Chloromethyl)-6-methoxyquinazoline, features a reactive chloromethyl group at the 2-position and a methoxy group at the 6-position. The chloromethyl moiety can act as an electrophile, potentially alkylating nucleophilic residues in biological targets, while the methoxy group can influence the molecule's pharmacokinetic and pharmacodynamic properties. Given the well-documented anticancer activities of quinazoline derivatives, a primary focus of the preliminary in vitro evaluation of this compound is to assess its cytotoxic and anti-proliferative effects against various cancer cell lines.

Synthesis of 2-(Chloromethyl)-6-methoxyquinazoline

A potential synthetic pathway could involve the reaction of 2-amino-5-methoxybenzoic acid with chloroacetonitrile in the presence of a dehydrating agent or catalyst to facilitate the cyclization and formation of the quinazoline ring. This method is analogous to the synthesis of other 2-chloromethyl-4(3H)-quinazolinone derivatives.[8][9]

In Vitro Evaluation Workflow

The following sections detail a logical and scientifically robust workflow for the preliminary in vitro characterization of 2-(Chloromethyl)-6-methoxyquinazoline.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[10][11]

  • Cell Culture:

    • Select a panel of human cancer cell lines. A common starting point includes breast (e.g., MCF-7), colon (e.g., HCT-116), and liver (e.g., HepG-2) cancer cell lines.[10][12]

    • Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.[11]

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-(Chloromethyl)-6-methoxyquinazoline in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[11]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).[10]

    • Incubate the plates for 48 or 72 hours.[10]

  • MTT Incubation and Measurement:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-72-(Chloromethyl)-6-methoxyquinazoline48[Experimental Value]
HCT-1162-(Chloromethyl)-6-methoxyquinazoline48[Experimental Value]
HepG-22-(Chloromethyl)-6-methoxyquinazoline48[Experimental Value]
MCF-7Doxorubicin (Positive Control)48[Known Value]
HCT-116Doxorubicin (Positive Control)48[Known Value]
HepG-2Doxorubicin (Positive Control)48[Known Value]
Investigation of Apoptosis Induction

A key mechanism by which many anticancer drugs exert their effect is by inducing programmed cell death, or apoptosis. Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry is a standard method to detect and quantify apoptosis.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with 2-(Chloromethyl)-6-methoxyquinazoline at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Many cytotoxic agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Propidium Iodide (PI) staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting:

    • Treat cells with 2-(Chloromethyl)-6-methoxyquinazoline as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

  • Fixation and Staining:

    • Fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Mechanism of Action: Targeting Kinase Signaling Pathways

Quinazoline derivatives are well-known inhibitors of various protein kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis.[11][13] A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.[13]

PI3K_Akt_mTOR_Pathway

Experimental Workflow Visualization

In_Vitro_Workflow

Conclusion and Future Directions

This guide outlines a foundational suite of in vitro experiments to ascertain the preliminary anticancer potential of 2-(Chloromethyl)-6-methoxyquinazoline. The data generated from these assays will provide critical information regarding its cytotoxicity, its ability to induce apoptosis, and its effects on the cell cycle. Positive results from this initial screening would warrant further investigation into its specific molecular targets and mechanisms of action, potentially through techniques such as Western blotting to probe key signaling proteins, kinase inhibition assays, and in vivo studies in animal models. The systematic approach detailed herein will enable a robust and efficient preliminary evaluation, paving the way for the potential development of a novel quinazoline-based therapeutic agent.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]

  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Chemistry. [Link]

  • Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. Bentham Science. [Link]

  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC. [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC. [Link]

  • Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. PMC. [Link]

  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives. PubMed. [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Afinidad. [Link]

  • Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Taylor & Francis Online. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. PMC. [Link]

  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. MDPI. [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Semantic Scholar. [Link]

  • Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. ResearchGate. [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Semantic Scholar. [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. ScienceDirect. [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC. [Link]

  • Biological activities of recent advances in quinazoline. ResearchGate. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-(Chloromethyl)-6-methoxyquinazoline from 2-Amino-5-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous bioactive compounds with a wide array of therapeutic applications. Molecules bearing the quinazoline nucleus are known to exhibit anticancer, anti-inflammatory, and antimicrobial properties, among others. The functionalization of the quinazoline ring system allows for the fine-tuning of these biological activities. The introduction of a reactive chloromethyl group at the 2-position provides a valuable synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for drug discovery programs.

This comprehensive guide details two robust synthetic routes for the preparation of 2-(chloromethyl)-6-methoxyquinazoline, a key intermediate for various pharmaceutical agents, starting from the readily available 2-amino-5-methoxyacetophenone. The protocols provided herein are designed for researchers and scientists in the field of organic synthesis and drug development, with a focus on explaining the underlying chemical principles and providing actionable experimental procedures.

Physicochemical Properties of Key Reagents

A thorough understanding of the properties of the reagents is crucial for safe and effective experimentation.

ReagentMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Hazards
2-Amino-5-methoxyacetophenoneC₉H₁₁NO₂165.19~300100-101Irritant
Chloroacetyl ChlorideC₂H₂Cl₂O112.94105-107-22Corrosive, Lachrymator
HexamethylenetetramineC₆H₁₂N₄140.19Sublimes280 (decomposes)Flammable, Irritant
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53-150-152Oxidizer, Irritant
Sulfuryl ChlorideSO₂Cl₂134.9769.1-54.1Corrosive, Reacts Violently with Water
FormamideCH₃NO45.042102-3Teratogen, Irritant
Boron Trifluoride Etherate(C₂H₅)₂O·BF₃141.93126-60.4Corrosive, Flammable

Synthetic Strategies: An Overview

Two primary synthetic pathways for the target molecule are presented, offering flexibility in experimental design based on available resources and desired outcomes.

Synthetic_Overview cluster_0 Starting Material cluster_1 Two-Step Synthesis cluster_2 One-Pot Synthesis SM 2-Amino-5-methoxyacetophenone Intermediate 6-Methoxy-2-methylquinazoline SM->Intermediate Cyclization Final_Product_2 2-(Chloromethyl)-6-methoxyquinazoline SM->Final_Product_2 Direct Cyclocondensation Final_Product_1 2-(Chloromethyl)-6-methoxyquinazoline Intermediate->Final_Product_1 Chlorination Two_Step_Mechanism_Step1 Start 2-Amino-5-methoxyacetophenone + Formamide Intermediate1 Enamine Intermediate Start->Intermediate1 Condensation Catalyst BF₃·OEt₂ Catalyst->Start Activation Intermediate2 Cyclized Dihydroquinazoline Intermediate1->Intermediate2 Intramolecular Cyclization Product 6-Methoxy-2-methylquinazoline Intermediate2->Product Dehydration & Aromatization

Figure 2: Proposed reaction pathway for the synthesis of 6-Methoxy-2-methylquinazoline.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-5-methoxyacetophenone (16.5 g, 0.1 mol) and formamide (90 g, 2.0 mol).

  • Catalyst Addition: Under a nitrogen atmosphere, slowly add boron trifluoride etherate (BF₃·OEt₂) (7.1 g, 0.05 mol) to the stirred mixture. The addition is exothermic, and the temperature should be monitored.

  • Reaction: Heat the reaction mixture to 150°C and maintain this temperature for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers and wash with brine (100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 6-methoxy-2-methylquinazoline.

Step 2: Radical Chlorination of 6-Methoxy-2-methylquinazoline

The conversion of the 2-methyl group to a chloromethyl group is effectively achieved through a free radical halogenation. N-Chlorosuccinimide (NCS) in the presence of a radical initiator is a common and effective reagent for this transformation, offering advantages in handling over gaseous chlorine. [1][2] Reaction Mechanism: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) to generate radicals. These radicals then abstract a hydrogen atom from the methyl group of the quinazoline, forming a resonance-stabilized benzylic-type radical. This radical then reacts with NCS to yield the chlorinated product and a succinimidyl radical, which continues the chain reaction.

Two_Step_Mechanism_Step2 Start 6-Methoxy-2-methylquinazoline Intermediate1 Benzylic Radical Start->Intermediate1 Hydrogen Abstraction Reagents NCS Radical Initiator (AIBN) Reagents->Start Initiation Product 2-(Chloromethyl)-6-methoxyquinazoline Intermediate1->Product Chlorine Atom Transfer from NCS

Figure 3: Radical chlorination of the 2-methyl group with NCS.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-methoxy-2-methylquinazoline (1.74 g, 10 mmol) in carbon tetrachloride (50 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.47 g, 11 mmol) and a catalytic amount of benzoyl peroxide or AIBN (azobisisobutyronitrile) (approx. 50 mg) to the solution.

  • Reaction: Heat the mixture to reflux (around 77°C for CCl₄) and irradiate with a UV lamp or a standard 100W light bulb to facilitate radical initiation. Monitor the reaction by TLC.

  • Work-up: After the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with a 10% sodium thiosulfate solution to remove any remaining oxidant, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Route 2: One-Pot Synthesis of 2-(Chloromethyl)-6-methoxyquinazoline

This streamlined approach combines the chloroacetylation and cyclization steps into a single, efficient process, potentially offering higher throughput and operational simplicity. This method is adapted from a similar synthesis of 2-(chloromethyl)-4-methylquinazoline.

Reaction Mechanism: The reaction likely proceeds through an initial N-chloroacetylation of the 2-amino-5-methoxyacetophenone. [3][4]The resulting N-(2-acetyl-4-methoxyphenyl)-2-chloroacetamide intermediate then undergoes an intramolecular cyclization. Hexamethylenetetramine (hexamine) can act as a source of ammonia and a condensing agent to facilitate the ring closure and dehydration, leading to the final quinazoline product.

One_Pot_Synthesis_Workflow Start 2-Amino-5-methoxyacetophenone Intermediate N-Chloroacetyl Intermediate Start->Intermediate N-Chloroacetylation Reagents Chloroacetyl Chloride Hexamethylenetetramine Reagents->Start Reagents Product 2-(Chloromethyl)-6-methoxyquinazoline Intermediate->Product Intramolecular Cyclization & Dehydration

Figure 4: Workflow for the one-pot synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-methoxyacetophenone (16.5 g, 0.1 mol) in toluene (150 mL).

  • Chloroacetylation: Cool the solution to 5-10°C in an ice bath. Slowly add a solution of chloroacetyl chloride (12.4 g, 0.11 mol) in toluene (20 mL) dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours.

  • Cyclization: To the reaction mixture, add hexamethylenetetramine (28.0 g, 0.2 mol) and ammonium chloride (21.4 g, 0.4 mol).

  • Reaction: Heat the mixture to reflux (approximately 110°C) for 8-12 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water (500 mL).

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Conclusion

The synthesis of 2-(chloromethyl)-6-methoxyquinazoline from 2-amino-5-methoxyacetophenone can be successfully achieved through either a two-step sequence involving a 2-methylquinazoline intermediate or a more direct one-pot approach. The choice of method will depend on the specific requirements of the research, including scale, available equipment, and desired purity profile. The protocols outlined in this guide provide a solid foundation for the successful synthesis of this valuable building block for pharmaceutical and materials science research.

References

  • Preparation of 2-methoxy-5-acetylaniline (3-amino-4-methoxyacetophenone). PrepChem. Available at: [Link]

  • How can I synthesize 2-amino-5-methoxyphenol? ResearchGate. Available at: [Link]

  • Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.
  • Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific.
  • Application Notes and Protocols for the Synthesis of 1,4-Benzodiazepines using N-(2-chloroacetyl)-amino Benzophenones. BenchChem.
  • A practical synthesis of 2-amino-5-methoxylpropiophenone.
  • Free Radical Chlorination by Sulfuryl Chloride. Scribd. Available at: [Link]

  • Chlorination of 6 with N-chlorosuccinimide (NCS).
  • Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogen
  • Sulphuryl chloride as an electrophile for arom
  • Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS).
  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. BenchChem.
  • N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorin
  • Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relax. Arabian Journal of Chemistry.
  • Synthesis of 6-methoxy-2-methylquinoline 3a.
  • Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)
  • Chlorination with sulfuryl chloride.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
  • The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. Beilstein Journal of Organic Chemistry.
  • Proposed mechanistic pathways for the synthesis of quinazolines.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Method for synthetizing 6-methoxyquinoline.
  • Sulfuryl Chloride: A Versatile Alternative to Chlorine.
  • Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides.

Sources

Protocol for N-arylation of 4-chloroquinazolines: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] The most common and versatile method for synthesizing this critical moiety is the N-arylation of 4-chloroquinazolines. This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on performing this essential transformation. We will delve into the mechanistic underpinnings, explore various catalytic systems, present detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

Theoretical Background: The Chemistry of N-arylation

The N-arylation of 4-chloroquinazolines is a type of cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between the C4 position of the quinazoline ring and a nitrogen atom of an amine or aniline. This transformation is typically facilitated by a transition metal catalyst, most commonly palladium or copper, although metal-free methods have also been developed.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and widely used method for C-N bond formation.[3][4][5] The reaction proceeds through a catalytic cycle involving a palladium(0) species.

Mechanism of Buchwald-Hartwig Amination:

The catalytic cycle can be summarized in the following key steps:[3][4][6][7]

  • Oxidative Addition: A palladium(0) complex reacts with the aryl halide (4-chloroquinazoline) to form a palladium(II) species.

  • Amine Coordination and Deprotonation: The amine (aniline) coordinates to the palladium(II) complex, and a base removes a proton from the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex + 4-Chloroquinazoline Amido Complex Amido Complex Oxidative Addition Complex->Amido Complex + Amine, - Base-H+ Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)Ln Regeneration

The choice of ligand for the palladium catalyst is crucial for the success of the reaction. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[3][6]

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst. While it often requires harsher reaction conditions (higher temperatures) compared to palladium-catalyzed methods, it can be a cost-effective alternative. Modern protocols often use ligands to improve the efficiency and substrate scope of the reaction.

The mechanism of the copper-catalyzed N-arylation is believed to involve a Cu(I)/Cu(III) catalytic cycle, although the exact mechanism can be complex and substrate-dependent.

Metal-Free N-Arylation

In recent years, there has been a growing interest in developing metal-free C-N bond-forming reactions to avoid the cost and potential toxicity of transition metal catalysts.[8][9] These methods often involve the use of strong bases or proceed through radical intermediates. While the scope of these reactions can be more limited, they offer a more sustainable approach.

Experimental Protocols

This section provides detailed, step-by-step protocols for the N-arylation of 4-chloroquinazolines using different catalytic systems.

Protocol 1: Microwave-Assisted, Base-Free Palladium-Catalyzed N-Arylation

This protocol is adapted from a highly efficient and sustainable method for the synthesis of 4-anilinoquinazolines.[2][10][11] The use of microwave irradiation can significantly reduce reaction times.[2][10][12]

Materials and Reagents:

  • Substituted 4-chloroquinazoline

  • Substituted aniline

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the 4-chloroquinazoline (1.0 equiv), the aniline (1.2 equiv), THF (2 mL), and water (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-120 °C for 10-60 minutes. The optimal time and temperature may vary depending on the specific substrates used.

  • After the reaction is complete (monitored by TLC or LC-MS), allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-anilinoquinazoline.

Table 1: Example Substrate Scope and Yields for Microwave-Assisted N-Arylation [10]

4-ChloroquinazolineAnilineProductYield (%)
4-chloro-6-iodo-2-phenylquinazoline4-methoxy-N-methylanilineN-(4-methoxyphenyl)-N-methyl-6-iodo-2-phenylquinazolin-4-amine86
4-chloro-6-bromo-2-phenylquinazoline4-methoxy-N-methylanilineN-(4-methoxyphenyl)-N-methyl-6-bromo-2-phenylquinazolin-4-amine63
4-chloro-6-iodo-2-phenylquinazoline2-methoxy-N-methylanilineN-(2-methoxyphenyl)-N-methyl-6-iodo-2-phenylquinazolin-4-amine87
4-chloro-6-bromo-2-phenylquinazoline2-methoxy-N-methylanilineN-(2-methoxyphenyl)-N-methyl-6-bromo-2-phenylquinazolin-4-amine84
Protocol 2: Conventional Palladium-Catalyzed N-Arylation

This protocol utilizes a traditional palladium catalyst and a base for the N-arylation reaction.

Materials and Reagents:

  • Substituted 4-chloroquinazoline

  • Substituted aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

  • Toluene or 1,4-dioxane (anhydrous)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stir bars

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2-5 mol %), XPhos (4-10 mol %), and the base (2.0 equiv).

  • Add the 4-chloroquinazoline (1.0 equiv) and the aniline (1.1 equiv).

  • Add the anhydrous solvent (toluene or 1,4-dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot graph TD { subgraph "Reaction Setup" A[Add Pd(OAc)₂, Ligand, and Base to Schlenk flask] --> B[Add 4-chloroquinazoline and Aniline]; B --> C[Add Anhydrous Solvent]; end subgraph "Reaction" C --> D{Heat and Stir under Inert Atmosphere}; D --> E[Monitor by TLC/LC-MS]; end subgraph "Workup and Purification" E --> F[Cool to Room Temperature]; F --> G[Filter through Celite]; G --> H[Concentrate Filtrate]; H --> I[Purify by Column Chromatography]; end I --> J((Product)); } caption: Workflow for conventional palladium-catalyzed N-arylation.

Protocol 3: Copper-Catalyzed N-Arylation

This protocol provides an example of a copper-catalyzed N-arylation reaction.[13][14][15]

Materials and Reagents:

  • Substituted 4-chloroquinazoline

  • Substituted aniline

  • Copper(I) iodide (CuI) or other copper source

  • L-proline or other suitable ligand

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Reaction tube or flask

  • Magnetic stir bars

Procedure:

  • To a reaction tube, add CuI (5-10 mol %), L-proline (10-20 mol %), and K₂CO₃ (2.0 equiv).

  • Add the 4-chloroquinazoline (1.0 equiv) and the aniline (1.2 equiv).

  • Add the solvent (DMSO or DMF).

  • Seal the tube and heat the reaction mixture to 100-140 °C for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Optimization and Troubleshooting

The success of the N-arylation reaction often depends on the careful optimization of several parameters.

Table 2: Key Parameters for Optimization

ParameterConsiderations
Catalyst/Ligand The choice of palladium or copper catalyst and the corresponding ligand is critical. For palladium, bulky, electron-rich phosphine ligands are often effective. For copper, N,N- or N,O-chelating ligands can improve performance.
Base The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include K₂CO₃, Cs₂CO₃, and t-BuOK.
Solvent The solvent should be inert to the reaction conditions and able to solubilize the reactants. Common choices include toluene, dioxane, THF, DMF, and DMSO.[16][17]
Temperature Higher temperatures generally increase the reaction rate, but can also lead to side reactions and decomposition. Microwave heating can provide rapid and efficient heating.
Substrate Scope Electron-donating groups on the aniline generally increase its nucleophilicity and facilitate the reaction.[2][10] Electron-withdrawing groups may require more forcing conditions. Steric hindrance, particularly at the ortho position of the aniline, can slow down the reaction.[2][10]

Safety and Handling

4-Chloroquinazolines: These compounds are generally considered to be irritants and harmful if swallowed or inhaled.[18][19] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19]

Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric. Handle them with care, avoiding ignition sources. Wear appropriate PPE, including gloves and safety glasses.[20][21]

Solvents: The solvents used in these reactions (e.g., toluene, dioxane, THF, DMF, DMSO) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use and handle them in a fume hood.

Conclusion

The N-arylation of 4-chloroquinazolines is a cornerstone reaction in the synthesis of a vast array of biologically active molecules. This guide has provided a comprehensive overview of the key methodologies, from the underlying mechanisms to detailed, practical protocols. By understanding the principles of catalyst selection, reaction optimization, and safe handling, researchers can confidently and efficiently synthesize the 4-anilinoquinazoline scaffold for applications in drug discovery and development.

References

  • de Oliveira, R. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216. [Link]

  • Li, X., et al. (2018). Synthesis and Biological Evaluation of Selenium-Containing 4-Anilinoquinazoline Derivatives as Novel Antimitotic Agents. Journal of Medicinal Chemistry, 61(7), 3123-3138. [Link]

  • Chen, J., et al. (2012). A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives. ChemInform, 43(47). [Link]

  • Fakhri, M., et al. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Current Pharmaceutical Design, 27(1), 132-144. [Link]

  • Raju, G. J., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 17(14), 5249-5256. [Link]

  • de Oliveira, R. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • de Oliveira, R. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed. [Link]

  • ResearchGate. (n.d.). Microwave-based strategies for amination of 4-chloroquinazolines. [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure: Palladium. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Sequential N-Arylation and Aerobic Oxidation: Synthesis of Quinazoline Derivatives. [Link]

  • Don Whitley Scientific. (2024). SAFETY DATA SHEET: CATALYST. [Link]

  • ResearchGate. (n.d.). Optimization of the N-arylation reaction conditions. [Link]

  • McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 14(14), 3800–3803. [Link]

  • Sdfine. (n.d.). PALLADIUM 5% ON CHARCOAL ACTIVATED SDS. [Link]

  • Organic Chemistry Portal. (n.d.). Transition-Metal-Free C-3 Arylation of Quinoline-4-ones with Arylhydrazines. [Link]

  • MDPI. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. [Link]

  • ResearchGate. (n.d.). N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. [Link]

  • Royal Society of Chemistry. (n.d.). Tandem copper catalyzed regioselective N-arylation–amidation: synthesis of angularly fused dihydroimidazoquinazolinones and the anticancer agent TIC10/ONC201. [Link]

  • McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. DSpace@MIT. [Link]

  • Royal Society of Chemistry. (n.d.). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Asian Journal of Chemistry. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. [Link]

  • ResearchGate. (2018). Transition metals free N-arylation with rynes, diaryliodonium salts and N-oxides of azines. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • ResearchGate. (n.d.). Microwave-assisted C-H arylation of Quinazolin-4-one-type Precursors of Bioactive Heterocycles. [Link]

  • Sciforum. (n.d.). Microwave-assisted C-H arylation of Quinazolin-4-one-type precursors of bioactive heterocycles. [Link]

Sources

The Strategic Application of 2-(Chloromethyl)-6-methoxyquinazoline in the Synthesis of Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline ring system is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] This bicyclic aromatic heterocycle, formed by the fusion of a benzene and a pyrimidine ring, serves as a "privileged scaffold" due to its ability to interact with the ATP-binding sites of various protein tyrosine kinases.[1][2] These enzymes are critical regulators of intracellular signaling pathways that, when dysregulated, can drive tumor cell proliferation, survival, and metastasis.[3]

Several U.S. Food and Drug Administration (FDA)-approved drugs, including gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®), are based on the 4-anilinoquinazoline structure.[4] These agents have revolutionized the treatment of specific cancers, most notably non-small-cell lung cancer (NSCLC), by selectively inhibiting the epidermal growth factor receptor (EGFR).[5] The targeted nature of these therapies offers improved efficacy and a more manageable side effect profile compared to traditional cytotoxic chemotherapy.[1]

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, 2-(chloromethyl)-6-methoxyquinazoline, in the synthesis of potent 4-anilinoquinazoline-based anticancer agents. We will delve into the rationale behind the synthetic strategy, provide a detailed experimental protocol, and discuss the characterization of the resulting compounds.

The Role and Reactivity of 2-(Chloromethyl)-6-methoxyquinazoline

The subject of this guide, 2-(chloromethyl)-6-methoxyquinazoline, is a versatile building block for the synthesis of a diverse library of potential anticancer compounds. Its utility stems from the presence of two key reactive sites:

  • The 2-(Chloromethyl) Group: This functional group is susceptible to nucleophilic substitution, allowing for the introduction of various side chains. This position is crucial for modulating the compound's pharmacokinetic properties and can also be exploited to introduce additional pharmacophoric elements.

  • The Quinazoline Core: The core structure, particularly the C4 position, can be activated for nucleophilic aromatic substitution (SNAr). This allows for the introduction of the critical anilino moiety, which is a hallmark of many EGFR inhibitors.[2]

The 6-methoxy group on the quinazoline ring also plays a significant role in the biological activity of the final compound, often contributing to favorable interactions within the kinase binding pocket.

Signaling Pathway: Inhibition of EGFR by 4-Anilinoquinazolines

The primary mechanism of action for many anticancer agents derived from 2-(chloromethyl)-6-methoxyquinazoline is the inhibition of the EGFR signaling pathway.[6] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.[7]

In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth.[5] 4-Anilinoquinazolines, such as gefitinib, act as ATP-competitive inhibitors, binding to the tyrosine kinase domain of EGFR and blocking its autophosphorylation.[2][8] This effectively shuts down the downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for survival.[7]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR Ras Ras EGFR->Ras Phosphorylation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binding & Dimerization ATP ATP ATP->EGFR Binds to Kinase Domain Anilinoquinazoline 4-Anilinoquinazoline (e.g., Gefitinib) Anilinoquinazoline->EGFR Competitive Inhibition Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation

Caption: EGFR signaling and its inhibition by 4-anilinoquinazolines.

Experimental Protocols: Synthesis of a 4-Anilino-2-(chloromethyl)quinazoline Derivative

The following protocols describe a representative synthesis of a potent anticancer agent starting from 2-amino-5-methoxybenzoic acid, which is a common precursor to 2-(chloromethyl)-6-methoxy-4(3H)-quinazolinone. This multi-step synthesis is designed to be robust and scalable for research purposes.

Protocol 1: Synthesis of 2-(Chloromethyl)-6-methoxy-4(3H)-quinazolinone

This protocol is based on a general procedure for the synthesis of 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acids.[4][9]

Rationale: This one-pot cyclization reaction utilizes chloroacetonitrile as the source for the 2-(chloromethyl) group. The reaction proceeds via the formation of a sodium methoxide catalyst in situ, which facilitates the condensation of the anthranilic acid with chloroacetonitrile to form the quinazolinone ring system.

Materials and Reagents:

  • 2-Amino-5-methoxybenzoic acid

  • Sodium metal

  • Anhydrous methanol

  • Chloroacetonitrile

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Nitrogen inlet

  • Syringe

  • Buchner funnel and filter flask

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, add anhydrous methanol.

  • Carefully add small pieces of sodium metal to the methanol to generate sodium methoxide. Allow the sodium to react completely.

  • Using a syringe, add chloroacetonitrile to the sodium methoxide solution and stir at room temperature for 40 minutes.

  • In a separate flask, dissolve 2-amino-5-methoxybenzoic acid in anhydrous methanol.

  • Add the solution of 2-amino-5-methoxybenzoic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2 hours under nitrogen. A precipitate should form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate sequentially with methanol, deionized water, and then again with methanol.

  • Dry the product under vacuum to obtain 2-(chloromethyl)-6-methoxy-4(3H)-quinazolinone as a solid.

Protocol 2: Synthesis of 4-Chloro-2-(chloromethyl)-6-methoxyquinazoline

Rationale: The conversion of the 4-oxo group of the quinazolinone to a chloro group is a crucial activation step. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The resulting 4-chloroquinazoline is highly susceptible to nucleophilic aromatic substitution at the C4 position.[10]

Materials and Reagents:

  • 2-(Chloromethyl)-6-methoxy-4(3H)-quinazolinone

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or another suitable high-boiling solvent

  • Ice-cold water

  • Saturated sodium bicarbonate solution

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Dropping funnel

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, suspend 2-(chloromethyl)-6-methoxy-4(3H)-quinazolinone in toluene.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux.

  • Slowly add thionyl chloride or phosphorus oxychloride via a dropping funnel.

  • Continue to reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the reaction mixture into ice-cold water with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-chloro-2-(chloromethyl)-6-methoxyquinazoline.

Protocol 3: Synthesis of a 4-(3-Chloro-4-fluoroanilino)-2-(chloromethyl)-6-methoxyquinazoline Derivative

Rationale: This final step involves the nucleophilic aromatic substitution of the 4-chloro group with the desired aniline.[6] The reaction is typically carried out in a protic solvent like isopropanol at elevated temperatures to facilitate the substitution. The choice of 3-chloro-4-fluoroaniline is to create an analog of gefitinib, a well-established EGFR inhibitor.[11]

Materials and Reagents:

  • 4-Chloro-2-(chloromethyl)-6-methoxyquinazoline

  • 3-Chloro-4-fluoroaniline

  • Isopropanol

  • Triethylamine or Diisopropylethylamine (DIPEA) (as a base, optional)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-(chloromethyl)-6-methoxyquinazoline in isopropanol.

  • Add 3-chloro-4-fluoroaniline to the solution.

  • If desired, add a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the final product.

Purification and Characterization

The purity and identity of the synthesized compounds should be confirmed using standard analytical techniques.

Technique Purpose Expected Observations for the Final Product
Thin Layer Chromatography (TLC) Monitor reaction progress and assess purity.A single spot with a distinct Rf value.
Melting Point Assess purity.A sharp melting point range.
¹H and ¹³C NMR Spectroscopy Confirm the chemical structure.Characteristic peaks corresponding to the protons and carbons of the quinazoline core, the anilino moiety, the chloromethyl group, and the methoxy group.
Mass Spectrometry (MS) Determine the molecular weight.A molecular ion peak corresponding to the calculated molecular weight of the target compound.
High-Performance Liquid Chromatography (HPLC) Determine purity.A single major peak indicating high purity.

Experimental Workflow Visualization

Synthesis_Workflow Start 2-Amino-5-methoxybenzoic acid Intermediate1 2-(Chloromethyl)-6-methoxy-4(3H)-quinazolinone Start->Intermediate1 Protocol 1: Cyclization with Chloroacetonitrile Intermediate2 4-Chloro-2-(chloromethyl)-6-methoxyquinazoline Intermediate1->Intermediate2 Protocol 2: Chlorination with SOCl₂ or POCl₃ FinalProduct 4-(3-Chloro-4-fluoroanilino)-2-(chloromethyl)-6-methoxyquinazoline Intermediate2->FinalProduct Protocol 3: Nucleophilic Aromatic Substitution Aniline 3-Chloro-4-fluoroaniline Aniline->FinalProduct

Sources

Application Note: 2-(Chloromethyl)-6-methoxyquinazoline in Apoptosis Induction Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Chloromethyl)-6-methoxyquinazoline is a high-value pharmacophore scaffold used primarily in the synthesis of targeted anticancer agents. While the compound itself possesses alkylating properties due to the reactive chloromethyl group, its primary application in apoptosis studies is as a precursor for generating library diversities of kinase inhibitors (specifically EGFR, VEGFR, and PI3K inhibitors).

This guide details the application of this compound in the design, synthesis, and biological validation of apoptosis-inducing agents. It bridges the gap between synthetic chemistry and cell biology, providing a validated workflow for transforming this scaffold into a bioactive inducer of Programmed Cell Death (PCD).

Scientific Background & Mechanism[1][2][3]

The Quinazoline Scaffold in Oncology

The quinazoline core is a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved drugs like Gefitinib and Erlotinib. The 6-methoxy substitution is critical for optimizing pharmacokinetic properties, often enhancing solubility and metabolic stability compared to unsubstituted analogs.

Mechanism of Action (MOA)

When derivatized, this scaffold typically induces apoptosis through the Intrinsic (Mitochondrial) Pathway by inhibiting receptor tyrosine kinases (RTKs).

  • Target Binding: The quinazoline derivative binds to the ATP-binding pocket of EGFR or VEGFR.

  • Signaling Blockade: This prevents autophosphorylation, blocking downstream PI3K/Akt and Ras/MAPK pathways.

  • Pro-Apoptotic Shift: Suppression of Akt leads to the dephosphorylation (activation) of Bad and upregulation of Bim .

  • Mitochondrial Permeabilization: Bax/Bak oligomerize at the mitochondrial outer membrane, releasing Cytochrome c .

  • Caspase Cascade: Cytochrome c forms the apoptosome with Apaf-1, activating Caspase-9 and subsequently Caspase-3/7 , leading to DNA fragmentation and cell death.

Reactivity of the Chloromethyl Group

The C2-chloromethyl group is a potent electrophile. In synthesis, it undergoes Nucleophilic Substitution (


)  with amines, thiols, or alkoxides. In biological contexts, unmodified chloromethyl compounds can act as non-specific alkylating agents, covalently binding to cysteine residues. Note: Controls must be included to distinguish between specific kinase inhibition and non-specific alkylation toxicity.

Visualization: Mechanism of Apoptosis Induction[1]

The following diagram illustrates the pathway by which derivatives of 2-(Chloromethyl)-6-methoxyquinazoline induce apoptosis after successful synthesis and target engagement.

ApoptosisPathway Compound Quinazoline Derivative EGFR EGFR/VEGFR (Receptor Tyrosine Kinase) Compound->EGFR Inhibits (ATP Competition) PI3K PI3K EGFR->PI3K Activation Blocked AKT Akt (Protein Kinase B) PI3K->AKT Phosphorylation Blocked BAD Bad / Bim (Pro-Apoptotic) AKT->BAD Inhibition Lifted BCL2 Bcl-2 / Bcl-xL (Anti-Apoptotic) BAD->BCL2 Inhibits Mito Mitochondria (MOMP) BAD->Mito Promotes Permeabilization BCL2->Mito Normally Protects CytC Cytochrome c Release Mito->CytC Release Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Cleaves Apoptosis APOPTOSIS (DNA Fragmentation) Casp3->Apoptosis Execution

Caption: Signal transduction cascade showing how Quinazoline derivatives trigger the intrinsic apoptotic pathway via RTK inhibition.

Experimental Protocols

Phase 1: Chemical Derivatization (Synthesis)

Objective: To convert the reactive 2-(Chloromethyl)-6-methoxyquinazoline intermediate into a bioactive apoptosis inducer.

Materials:

  • 2-(Chloromethyl)-6-methoxyquinazoline (1.0 eq)[1][2][3][]

  • Nucleophile (e.g., Aniline derivative, Morpholine, or Thiol) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Acetonitrile (ACN) or DMF

Protocol:

  • Dissolution: Dissolve 1 mmol of 2-(Chloromethyl)-6-methoxyquinazoline in 5 mL of anhydrous ACN.

  • Addition: Add 1.2 mmol of the target amine/nucleophile.

  • Basification: Add 2.0 mmol of

    
     to scavenge the HCl byproduct.
    
  • Reflux: Heat the mixture to 60–80°C for 4–6 hours under nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to RT, pour into ice water, and filter the precipitate. Recrystallize from Ethanol.

  • Validation: Confirm structure via

    
    -NMR and LC-MS before biological testing.
    
Phase 2: In Vitro Apoptosis Induction Assays

Objective: To quantify the apoptotic potency of the synthesized derivative.

A. Cell Viability Screen (MTT/CCK-8)

Purpose: Determine the


 concentration to guide apoptosis assays.
  • Seeding: Seed cancer cells (e.g., A549, HCT116) at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with serial dilutions of the compound (0.1

    
    M – 100 
    
    
    
    M) for 48 hours.
  • Readout: Add MTT reagent, incubate for 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.

B. Annexin V-FITC / PI Flow Cytometry

Purpose: Distinguish between early apoptosis, late apoptosis, and necrosis. Protocol:

  • Treatment: Treat

    
     cells with the determined 
    
    
    
    concentration for 24 hours.
  • Harvesting: Trypsinize cells (gentle), wash 2x with cold PBS.

  • Staining: Resuspend in 100

    
    L Binding Buffer. Add 5 
    
    
    
    L Annexin V-FITC and 5
    
    
    L Propidium Iodide (PI) .
  • Incubation: Incubate 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (Ex/Em: 488/530 nm for FITC, 488/617 nm for PI).

Data Interpretation Table:

PopulationAnnexin VPIInterpretation
Live Cells Negative (-)Negative (-)Membrane intact, no PS exposure.
Early Apoptosis Positive (+)Negative (-)PS translocation to outer membrane.
Late Apoptosis Positive (+)Positive (+)Membrane compromised, DNA accessible.
Necrosis Negative (-)Positive (+)Rapid membrane rupture (rare in this MOA).
C. Western Blotting for Molecular Markers

Purpose: Confirm the mechanism (Caspase activation).

  • Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.

  • Separation: Run 20

    
    g protein on 10-12% SDS-PAGE.
    
  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-Cleaved Caspase-3 (1:1000), Anti-PARP (1:1000), Anti-Bax (1:1000).

    • Control: Anti-

      
      -Actin or GAPDH.
      
  • Result: Look for the appearance of the 17/19 kDa cleaved Caspase-3 fragment and the 89 kDa cleaved PARP fragment.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Synthesis Hydrolysis of chloromethyl groupEnsure anhydrous solvents are used; avoid water in the reaction.
High Non-Specific Toxicity Alkylation of off-target proteinsThe chloromethyl group may be too reactive. Ensure complete conversion to the amine derivative before biological testing.
Precipitation in Media Poor solubility of quinazolineDissolve stock in 100% DMSO; ensure final DMSO concentration in media is <0.5%.
No Apoptosis (Necrosis only) Concentration too highReduce dosage to

or

. Extremely high doses cause necrotic lysis.

References

  • Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry, 51(15), 4771-4779.

  • Fernandez-Saiz, V., et al. (2025).[5] Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death.[6] Spandidos Publications.

  • Oliveira, C., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors.[7] European Journal of Medicinal Chemistry, 75, 467-478.

  • ChemicalBook. (2025). 2-(Chloromethyl)-6-methoxyquinazoline Product Properties and CAS 1936095-76-9.[1][2][3][][8]

  • Begum, H., et al. (2022). Autophagic and apoptotic cell death induced by quinoline derivatives in pancreatic cancer cells. Drug Development Research, 83(4).

Sources

The Strategic Chlorination of Quinazolin-4(3H)-ones: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The transformation of quinazolin-4(3H)-ones into their 4-chloroquinazoline counterparts represents a pivotal step in the synthesis of a multitude of biologically active molecules, including potent anticancer agents.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental procedures for this critical chlorination reaction. Moving beyond a simple recitation of steps, this document delves into the underlying reaction mechanisms, offers practical insights into experimental choices, and emphasizes the safety protocols necessary when handling the hazardous reagents involved.

Mechanistic Underpinnings: The "Why" Behind the Chlorination

The conversion of the C4-hydroxyl group of the quinazolinone tautomer to a chlorine atom is most commonly achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction with POCl₃ is not a direct displacement but rather a two-stage process that can be controlled by temperature.[2][3]

Initially, a phosphorylation reaction occurs where the quinazolinone acts as a nucleophile, attacking the phosphorus center of POCl₃. This step is facilitated by basic conditions and proceeds readily at temperatures below 25 °C.[2][3][4] This leads to the formation of phosphorylated intermediates. Subsequent heating, typically to temperatures between 70-90 °C, promotes the displacement of the phosphate group by a chloride ion, yielding the desired 4-chloroquinazoline.[2] Kinetic studies suggest that product formation arises exclusively from the reaction of (O)-phosphorylated intermediates with the chloride ion.[2][3]

Understanding this stepwise mechanism is crucial for optimizing reaction conditions and minimizing the formation of byproducts. For instance, maintaining basic conditions during the initial phosphorylation step can suppress the formation of pseudodimers, which can arise from the reaction between a phosphorylated intermediate and an unreacted quinazolinone molecule.[2][3]

Chlorination_Mechanism cluster_reactants Reactants cluster_product Product Quinazolinone Quinazolin-4(3H)-one Phosphorylated_Intermediate O-Phosphorylated Intermediate Quinazolinone->Phosphorylated_Intermediate + POCl₃, Base (t < 25 °C) POCl3 POCl₃ Base Base (e.g., R₃N) Chloroquinazoline 4-Chloroquinazoline Phosphorylated_Intermediate->Chloroquinazoline + Cl⁻ (Heating) Heat Heat (70-90 °C) Chloride_Ion Cl⁻

Caption: Simplified workflow for the POCl₃-mediated chlorination of quinazolin-4(3H)-ones.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the chlorination of quinazolin-4(3H)-ones using common laboratory reagents.

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This is a widely employed and effective method for the synthesis of 4-chloroquinazolines.

Materials:

  • Quinazolin-4(3H)-one derivative

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (optional, as a base)

  • Toluene

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the quinazolin-4(3H)-one (1.0 equivalent) in phosphorus oxychloride (5-10 volumes). Expert Tip: Ensure all glassware is thoroughly dried to prevent the violent reaction of POCl₃ with moisture.

  • Optional Base Addition: If a base is used, add triethylamine or DIPEA (1.1 equivalents) to the mixture at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 2-6 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. Safety Precaution: The vapors of POCl₃ are toxic and corrosive. This step must be performed in a well-ventilated fume hood.

  • Work-up: Cautiously pour the crude residue onto crushed ice with vigorous stirring. This will quench the remaining POCl₃. Caution: This is a highly exothermic reaction.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-chloroquinazoline.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Challenges and Solutions: A common issue is the hydrolysis of the 4-chloroquinazoline product back to the starting quinazolinone during the aqueous work-up.[5] These products can be unstable in the presence of water and bases.[5] To mitigate this, minimize the time the product is in contact with the aqueous basic solution and consider proceeding to the next synthetic step without extensive purification if the crude product is of sufficient purity.[5]

Protocol 2: Chlorination using Thionyl Chloride (SOCl₂) and Catalytic DMF

This method offers an alternative to POCl₃ and can be effective for certain substrates. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is often crucial for the reaction to proceed.

Materials:

  • Quinazolin-4(3H)-one derivative

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a stirred suspension of the quinazolin-4(3H)-one (1.0 equivalent) in an anhydrous solvent such as toluene, add thionyl chloride (3-5 equivalents).

  • Catalyst Addition: Add a catalytic amount of DMF (a few drops).

  • Heating: Heat the mixture to reflux for 2-4 hours.[4][6] Monitor the reaction progress by TLC.

  • Removal of Excess SOCl₂: After completion, cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Quantitative Data Summary

Chlorinating AgentTypical Reaction Temperature (°C)Typical Reaction Time (hours)Common SolventsKey AdditivesTypical Yields (%)
POCl₃100-1102-6Neat POCl₃, ToluenePCl₅, Et₃N, DIPEA70-95
SOCl₂80-1102-4Toluene, DichloromethaneDMF (catalytic)75-90

Yields are highly substrate-dependent and the provided ranges are for general guidance.

Safety Precautions: A Non-Negotiable Priority

Phosphorus oxychloride and thionyl chloride are highly corrosive, toxic, and react violently with water.[7][8][9][10][11] Strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof goggles or a face shield.[8][11]

  • Fume Hood: All manipulations involving POCl₃ and SOCl₂ must be conducted in a well-ventilated chemical fume hood.[7]

  • Moisture Sensitivity: These reagents react violently with water, releasing toxic gases (HCl).[8][10] Ensure all glassware is scrupulously dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Quenching: The quenching of these reagents with water or ice is highly exothermic and should be performed slowly and with caution in an ice bath.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Caption: Experimental workflow for the chlorination of quinazolin-4(3H)-ones.

References

  • Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

  • Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]

  • Chemistry of the Quinazoline Series—I. Chlorination of Quinazolone-4. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021, March 1). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... Retrieved from [Link]

  • MDPI. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) - Phosphorus Oxychloride. Retrieved from [Link]

  • Air Liquide. (n.d.). Safety Data Sheet - Phosphorus Oxychloride. Retrieved from [Link]

  • New Jersey Department of Health. (2001, September). Hazardous Substance Fact Sheet - Phosphorus Oxychloride. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Quora. (2020, July 19). How might one synthesis 4-chloro quinoline? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Access to Original Vinylic Chlorides in the Quinazoline Series via a Monoelectronic Transfer Reaction Approach. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water” catalysis gets a boost. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H)-ones 3a–j. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475537A - Preparation of 2,4-dichloroquinazoline.
  • ResearchGate. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Retrieved from [Link]

  • ACS Publications. (2024, April 12). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

Sources

Application Notes & Protocols for the Spectroscopic Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the essential spectroscopic techniques for the characterization and analysis of quinoline derivatives. Recognizing the paramount importance of this heterocyclic scaffold in medicinal chemistry and materials science, this guide offers detailed protocols and expert insights into the application of UV-Visible, Fluorescence, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The focus is on the practical application of these techniques, explaining the causality behind experimental choices and providing self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery and development. Its derivatives exhibit a vast range of biological activities, including antimalarial (e.g., quinine, chloroquine), antibacterial (e.g., ciprofloxacin), and anticancer properties. The precise structural characterization of these molecules is non-negotiable for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards. Spectroscopic analysis provides the foundational toolkit for this characterization, offering non-destructive and highly informative methods to elucidate molecular structure, determine concentration, and identify impurities.

This guide moves beyond a simple listing of techniques, instead providing a strategic workflow for analysis, grounded in the fundamental principles of spectroscopy as they apply specifically to the unique electronic and structural properties of the quinoline core.

Foundational Analysis: UV-Visible & Fluorescence Spectroscopy

UV-Visible and Fluorescence spectroscopy are powerful techniques for quantitative analysis and for probing the electronic environment of the quinoline ring. The extended π-conjugated system of quinoline gives rise to characteristic electronic transitions.

Principle and Application

The quinoline scaffold possesses three characteristic π→π* absorption bands. The most intense band (the β-band) typically appears around 220-230 nm, a second band (the p-band or ¹Lₐ) appears around 270-280 nm, and a lower-intensity, longer-wavelength band (the α-band or ¹Lₑ) is observed around 300-320 nm. The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature and position of substituents on the ring system, as well as the solvent polarity. This sensitivity makes UV-Vis spectroscopy an excellent tool for:

  • Quantitative Analysis: Determining the concentration of a quinoline derivative using the Beer-Lambert law.

  • Purity Assessment: Detecting conjugated impurities that absorb in the UV-Vis region.

  • Studying Drug-Target Interactions: Monitoring shifts in λₘₐₓ upon binding to macromolecules like DNA or proteins.

Many quinoline derivatives are also fluorescent, a property that provides significantly higher sensitivity for detection. Fluorescence typically occurs from the lowest excited singlet state (S₁) to the ground state (S₀) and is highly dependent on structural rigidity and the electronic nature of substituents.

Protocol: Quantitative Analysis by UV-Vis Spectroscopy

This protocol outlines the steps for creating a calibration curve and determining the concentration of an unknown quinoline derivative solution.

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

Materials:

  • Quinoline derivative standard of high purity (>99%).

  • Volumetric flasks (Class A).

  • Calibrated micropipettes.

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Quartz cuvettes (1 cm path length).

Step-by-Step Methodology:

  • Determine λₘₐₓ: Prepare a dilute solution of the quinoline standard in the chosen solvent. Scan the absorbance from 200 to 400 nm to identify the wavelength of maximum absorbance (λₘₐₓ). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

  • Prepare a Stock Standard Solution: Accurately weigh a known mass of the quinoline standard and dissolve it in the solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL or 1 mM).

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of decreasing concentration. The concentration range should bracket the expected concentration of the unknown sample.

  • Measure Absorbance:

    • Zero the spectrophotometer using a quartz cuvette filled with the solvent blank.

    • Measure the absorbance of each calibration standard at the predetermined λₘₐₓ.

    • Measure the absorbance of the unknown sample solution (diluted if necessary to fall within the calibration range).

  • Data Analysis:

    • Plot a graph of Absorbance vs. Concentration for the calibration standards.

    • Perform a linear regression analysis. The plot should be linear with a coefficient of determination (R²) > 0.995.

    • Use the equation of the line (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the unknown sample.

Data Interpretation Summary
Parameter Significance for Quinoline Derivatives Typical Values/Observations
λₘₐₓ (α-band) Sensitive to substitution and solvent. Electron-donating groups (EDGs) like -OH or -NH₂ often cause a bathochromic (red) shift.300 - 320 nm for unsubstituted quinoline. Can shift to >340 nm with auxochromes.
Molar Absorptivity (ε) A measure of the probability of the electronic transition. High values indicate a strong absorber.Varies widely, from ~3,000 to >10,000 L·mol⁻¹·cm⁻¹ for the α-band.
Stokes Shift The difference in wavelength between the excitation maximum and the emission maximum in fluorescence.A larger Stokes shift is often desirable in fluorescence applications to minimize self-absorption.

Unambiguous Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of organic molecules, including quinoline derivatives. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Protons

Principle: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons. The quinoline scaffold has 7 protons, each with a distinct chemical shift that is highly predictable.

Interpretation Insights:

  • Deshielding by Nitrogen: The proton at the C2 position (H2) is strongly deshielded by the adjacent electronegative nitrogen atom and typically appears far downfield, often between δ 8.7-9.0 ppm.

  • Ring Current Effects: The aromatic ring current causes all protons to be deshielded, appearing in the typical aromatic region (δ 7.0-9.0 ppm).

  • Coupling Constants (J-values): The splitting patterns are crucial for assigning positions.

    • Ortho coupling (³JHH) is typically 7-9 Hz.

    • Meta coupling (⁴JHH) is smaller, around 1-3 Hz.

    • Para coupling (⁵JHH) is often close to 0 Hz and not resolved.

    • The H3 and H4 protons show a typical ortho coupling of ~4-5 Hz.

¹³C NMR Spectroscopy: The Carbon Skeleton

Principle: ¹³C NMR provides a count of the unique carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment and hybridization.

Interpretation Insights:

  • Carbons bonded to Nitrogen: C2 and C8a are significantly affected by the nitrogen atom, with C2 being highly deshielded (δ > 150 ppm).

  • Quaternary Carbons: The bridgehead carbons (C4a and C8a) are quaternary and can be identified by their lack of signal in a DEPT-135 experiment.

2D NMR Techniques: Connecting the Pieces

For complex or heavily substituted quinolines, 2D NMR is essential.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). A cross-peak between H5 and H6 confirms their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is critical for identifying quaternary carbons and piecing together different fragments of the molecule.

Workflow for NMR-based Structure Elucidation

The following diagram illustrates a systematic approach to elucidating the structure of an unknown quinoline derivative using a suite of NMR experiments.

NMR_Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Integration & Elucidation H1_NMR ¹H NMR Assign_Protons Assign Proton Signals (Integration, Shift, Coupling) H1_NMR->Assign_Protons C13_NMR ¹³C NMR Assign_Carbons Assign C, CH, CH₂, CH₃ (DEPT & HSQC) C13_NMR->Assign_Carbons DEPT DEPT-135 DEPT->Assign_Carbons COSY ¹H-¹H COSY Connect_Fragments Connect Fragments (COSY & HMBC) COSY->Connect_Fragments HSQC ¹H-¹³C HSQC HSQC->Assign_Carbons HMBC ¹H-¹³C HMBC HMBC->Connect_Fragments Assign_Protons->COSY Guide 2D Acq. Assign_Protons->HSQC Assign_Protons->HMBC Assign_Carbons->HMBC Final_Structure Propose Final Structure Connect_Fragments->Final_Structure LCMS_Workflow Sample Sample Mixture (e.g., Plasma, Reaction Mixture) HPLC HPLC System (Pump, Column, Oven) Sample->HPLC Injection IonSource Ion Source (e.g., ESI) HPLC->IonSource Separation & Elution MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Ionization Detector Detector MassAnalyzer->Detector Mass Separation DataSystem Data System Detector->DataSystem Signal DataSystem->HPLC Control DataSystem->MassAnalyzer Control

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methods for In-Process Monitoring of 2-(Chloromethyl)-6-methoxyquinazoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the development and application of a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the real-time analysis of reactions involving 2-(Chloromethyl)-6-methoxyquinazoline. This key intermediate is utilized in the synthesis of various pharmaceutically active compounds, and precise monitoring of its conversion is critical for ensuring reaction completion, maximizing yield, and minimizing impurity formation. This note details a stability-indicating reversed-phase HPLC method coupled with electrospray ionization mass spectrometry (ESI-MS) to separate and identify the starting material, desired product, and potential process-related impurities and degradation products. Protocols for method development, system suitability, in-process sample analysis, and data interpretation are provided for researchers, process chemists, and quality control analysts in the drug development sector.

Introduction: The Analytical Challenge

The synthesis of complex pharmaceutical molecules often involves reactive intermediates like 2-(Chloromethyl)-6-methoxyquinazoline. The chloromethyl group imparts high reactivity, making it an excellent electrophile for nucleophilic substitution reactions. However, this same reactivity can lead to the formation of undesired byproducts, such as hydrolysis products or dimers, if reaction conditions are not meticulously controlled.

Effective process analytical technology (PAT) is therefore essential for:

  • Real-time Reaction Progress Monitoring: Tracking the consumption of starting materials and the formation of the product to determine the optimal reaction endpoint.

  • Impurity Profiling: Detecting and identifying process-related impurities that could impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

  • Kinetic and Mechanistic Studies: Providing high-quality data to understand reaction kinetics and pathways, facilitating process optimization.[2]

HPLC coupled with MS is the analytical tool of choice for these applications, offering a powerful combination of high-resolution separation and highly sensitive, specific detection.[3][4] This guide establishes a foundational method that can be adapted for various specific reactions involving the title compound.

Foundational Principles of the HPLC-MS Method

The core of this application is a stability-indicating reversed-phase HPLC (RP-HPLC) method. This type of method is designed to separate the main component from all potential degradation products and process impurities, ensuring that the quantification of the analyte is accurate and unaffected by co-eluting species.[5][6]

Causality Behind Method Choices:

  • Reversed-Phase Chromatography (C18 Column): Quinazoline derivatives are moderately polar aromatic heterocycles, making them well-suited for retention and separation on a non-polar C18 stationary phase with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[5][7][8]

  • Gradient Elution: A gradient is employed to ensure adequate retention of early-eluting polar compounds (like potential hydrolysis byproducts) while efficiently eluting the more non-polar product and starting material in a reasonable timeframe with good peak shape.

  • Mass Spectrometry (MS) Detection: MS provides unequivocal identification based on the mass-to-charge ratio (m/z) of the analytes.[3] Electrospray Ionization (ESI) is selected as it is a soft ionization technique ideal for the polar, nitrogen-containing quinazoline structure, typically yielding a strong protonated molecular ion [M+H]+. This specificity is invaluable for distinguishing between isomers and identifying unknown impurities.

Experimental Workflow and Protocols

The overall analytical workflow is designed for efficiency and reproducibility, from sample acquisition to data analysis.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing s1 Aliquot Reaction Mixture s2 Quench Reaction (if necessary) s1->s2 s3 Dilute with Mobile Phase/Solvent s2->s3 s4 Filter Sample (0.22 or 0.45 µm) s3->s4 a1 Inject into HPLC System s4->a1 Prepared Sample a2 Chromatographic Separation (C18) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Analysis (Scan & SIM) a3->a4 d1 Integrate Chromatograms (UV & TIC) a4->d1 Raw Data d2 Extract Ion Chromatograms (XIC) d1->d2 d3 Calculate Area % or Concentration d2->d3 d4 Identify Peaks via Mass Spectra d2->d4 r1 Reaction Progress Report d3->r1 d4->r1

Sources

Application Note: Derivatization of 2-(Chloromethyl)-6-methoxyquinazoline for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). The specific scaffold 2-(chloromethyl)-6-methoxyquinazoline represents a high-value intermediate.

  • The 6-methoxy group: Mimics the substitution pattern of established EGFR inhibitors, enhancing solubility and providing electron-donating character that influences the pKa of the N1 nitrogen (crucial for hydrogen bonding in the ATP-binding pocket).

  • The 2-chloromethyl handle: Acts as a highly reactive electrophile (benzylic-like halide). It allows for the rapid introduction of diverse "tails" via nucleophilic substitution (

    
    ). These tails are critical for reaching the solvent-exposed region of the kinase pocket, modulating pharmacokinetic properties (ADME), or introducing solubilizing moieties (e.g., morpholine, piperazine).
    

This guide provides a validated workflow for derivatizing this scaffold to generate a focused library for biological screening, specifically targeting EGFR and related tyrosine kinases.

Chemical Strategy & Mechanism[1][2][3]

The derivatization relies on a bimolecular nucleophilic substitution (


).[1] The reaction is chemically distinct because the chloromethyl group is activated by the electron-deficient quinazoline ring, making it significantly more reactive than a standard alkyl chloride.
Reaction Mechanism

The nucleophile (amine, thiol, or alkoxide) attacks the methylene carbon, displacing the chloride ion.

  • Catalysis: The addition of Potassium Iodide (KI) is recommended (Finkelstein reaction). Iodide displaces chloride to form the more reactive iodomethyl intermediate in situ, accelerating the reaction rate.

  • Base: A non-nucleophilic base (e.g., DIPEA or

    
    ) is required to neutralize the HCl generated during the reaction.
    
Synthetic Workflow Diagram

SyntheticWorkflow Start Scaffold: 2-(Chloromethyl)- 6-methoxyquinazoline Reagents Nucleophile Selection: 1. Primary Amines (R-NH2) 2. Secondary Amines (R2NH) 3. Thiols (R-SH) Start->Reagents Selection Conditions Reaction Conditions: Solvent: MeCN or DMF Base: K2CO3 or DIPEA Cat: KI (10 mol%) Temp: 60-80°C Reagents->Conditions Mix Product Library Generation: 2-(R-methyl)- 6-methoxyquinazoline Conditions->Product SN2 Reaction QC QC Validation: LC-MS (>95%) 1H-NMR (CH2 Shift) Product->QC Purification

Figure 1: Synthetic workflow for the generation of 2-substituted quinazoline libraries via nucleophilic substitution.

Detailed Protocol: Library Synthesis

Materials Required
ReagentSpecificationRole
Scaffold 2-(Chloromethyl)-6-methoxyquinazolineElectrophile
Nucleophiles Diverse amines (morpholine, piperazine, etc.)Diversity Elements
Solvent Acetonitrile (MeCN), AnhydrousReaction Medium
Base Potassium Carbonate (

)
Acid Scavenger
Catalyst Potassium Iodide (KI)Finkelstein Catalyst
Workup Ethyl Acetate, Brine,

Extraction
Step-by-Step Procedure (Standard Amination)

1. Preparation:

  • Weigh 1.0 equivalent (e.g., 100 mg) of 2-(chloromethyl)-6-methoxyquinazoline into a reaction vial.

  • Add 5.0 mL of anhydrous Acetonitrile (MeCN). Note: DMF can be used if solubility is an issue, but MeCN is easier to remove.

2. Activation & Addition:

  • Add 2.0 equivalents of anhydrous

    
     (powdered).
    
  • Add 0.1 equivalents (10 mol%) of Potassium Iodide (KI).

  • Add 1.2 equivalents of the chosen amine nucleophile.

3. Reaction:

  • Seal the vial and heat to 60°C for 4–6 hours.

  • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The starting material peak (Cl-CH2) should disappear, replaced by the product mass.

4. Workup (High Throughput Compatible):

  • Cool the mixture to room temperature.

  • Dilute with 10 mL Ethyl Acetate (EtOAc) and 10 mL water.

  • Separate the organic layer. Wash with Brine (1x).

  • Dry over

    
    , filter, and concentrate in vacuo.
    

5. Purification:

  • For library scale, purification via preparative HPLC or recrystallization from Ethanol is recommended.

  • Validation: Confirm structure by

    
    -NMR. The methylene protons (
    
    
    
    ) at position 2 typically shift from
    
    
    ppm (in the chloride) to
    
    
    ppm (in the amine derivative).

Biological Screening Context

Once the library is synthesized, the compounds should be screened for biological activity. The primary target for 6-methoxyquinazolines is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Mechanism of Action (SAR)

The quinazoline core binds to the ATP-binding pocket of the kinase.

  • N1 Interaction: Accepts a Hydrogen bond from Met793 (hinge region).

  • 6-Methoxy: Solubilizing group; points towards the solvent front or interacts with the ribose pocket.

  • 2-Position Tail (Your Derivative): Extends into the solvent-exposed region. This is where you can tune solubility and selectivity.

Biological Pathway Diagram

EGFR_Pathway cluster_effect Therapeutic Effect Ligand EGF Ligand Receptor EGFR (Receptor) Ligand->Receptor Binding Phos Autophosphorylation (Tyr Residues) Receptor->Phos Activation Inhibitor Quinazoline Derivative (Inhibitor) Inhibitor->Receptor Competitive Binding (Blocks ATP) Inhibitor->Phos Inhibits ATP ATP ATP->Phos Phosphate Donor Signal Downstream Signaling (RAS-RAF-MEK-ERK) Phos->Signal Cascade Prolif Cell Proliferation & Survival Signal->Prolif Promotes Apoptosis Apoptosis (Tumor Death) Signal->Apoptosis Pathway Blocked

Figure 2: Mechanism of EGFR inhibition by quinazoline derivatives, leading to apoptosis in cancer cells.[2]

Screening Protocols
A. In Vitro Kinase Assay (ADP-Glo)
  • Objective: Determine

    
     against EGFR (WT) and mutants (e.g., T790M).
    
  • Method: Incubate kinase, ATP, and substrate with the inhibitor. Measure ADP production via luciferase luminescence.

  • Control: Use Gefitinib or Erlotinib as a positive control.

B. Cell Viability Assay (MTT/MTS)
  • Cell Lines: A549 (Lung cancer), H1975 (EGFR T790M mutant).

  • Method: Treat cells for 72h. Add tetrazolium reagent. Measure absorbance at 490 nm.

  • Metric: Calculate

    
     (Growth Inhibition 50%).
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Hydrolysis Product (Alcohol formation)Wet solvent or hygroscopic base.Use anhydrous MeCN/DMF. Dry

in an oven before use.
Low Yield Poor nucleophilicity.Add KI (catalyst) or switch to a stronger base (Cs2CO3). Increase temp to 80°C.
Bis-alkylation Primary amine reacted twice.Use excess amine (3-5 eq) or use a secondary amine.
Insoluble Precipitate Product is a salt.Ensure aqueous workup is basic (pH > 9) to liberate the free base before extraction.

Safety & Handling

  • Alkylating Agent: 2-(Chloromethyl)quinazolines are potent alkylating agents. They can react with DNA. Handle in a fume hood with double nitrile gloves.

  • Waste: Quench all reaction mixtures with dilute NaOH or ammonia to destroy unreacted alkyl chloride before disposal.

References

  • Review of Quinazoline Scaffolds

    • Title: Quinazoline deriv
    • Source:European Journal of Medicinal Chemistry.
    • Link:

  • Synthetic Methodology (

    
     on Heterocycles): 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution...[3] 4-Aminoquinazoline Synthesis.

    • Source:MDPI Molecules.
    • Link:

  • Biological Targets (EGFR)

    • Title: Design, synthesis and biological evaluation of quinazolinone derivatives as EGFR inhibitors.[2][4][5][6][7]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry.
    • Link:

Sources

Flow cytometry analysis of cells treated with 6-chloro-quinazolin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Flow Cytometry Analysis of 6-Chloro-Quinazolin Derivatives

Introduction & Pharmacological Context

The 6-chloro-quinazolin scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Lapatinib. These derivatives primarily function by competitively binding to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) or VEGFR, thereby inhibiting downstream signaling cascades (PI3K/Akt/mTOR and Ras/Raf/MEK/ERK).

Recent derivatives often feature modifications at the C-4 and C-7 positions to overcome resistance mutations (e.g., T790M). When treating cells with these novel 6-chloro-quinazolin derivatives (referred to herein as CQ-Deriv ), the expected cellular phenotypes include:

  • G0/G1 Cell Cycle Arrest: Due to EGFR blockade preventing entry into the S-phase.

  • G2/M Arrest: Observed if the derivative possesses dual activity against tubulin or Topoisomerase II.

  • Apoptosis: Initiated via the intrinsic (mitochondrial) pathway, characterized by loss of mitochondrial membrane potential (

    
    ) and phosphatidylserine externalization.
    

This guide details the flow cytometric protocols required to validate these mechanisms.

Experimental Design & Compound Handling

Critical Consideration: Solubility & Autofluorescence Quinazoline derivatives are lipophilic and typically require Dimethyl Sulfoxide (DMSO) for solubilization.

  • Stock Solution: Prepare at 10 mM in 100% DMSO. Store at -20°C.

  • Working Solution: Dilute in culture media immediately before treatment.

  • Vehicle Control: The final DMSO concentration must be

    
     (v/v) to avoid solvent cytotoxicity.
    
  • Autofluorescence: Some quinazolines fluoresce in the UV/Violet spectrum. Always run a "Cells + Compound Only" (unstained) control to check for background interference in the DAPI or Pacific Blue channels.

Visualizing the Mechanism of Action

The following pathway illustrates the theoretical impact of CQ-Deriv on cellular signaling, guiding our choice of flow cytometry assays.

EGFR_Pathway CQ 6-Chloro-Quinazoline Derivative EGFR EGFR (Receptor) CQ->EGFR Inhibits PI3K PI3K EGFR->PI3K Activates Cycle Cell Cycle Arrest (G0/G1 or G2/M) EGFR->Cycle Blockade leads to AKT Akt (Phosphorylated) PI3K->AKT Activates BCL2 Bcl-2 (Anti-apoptotic) AKT->BCL2 Stabilizes BAX Bax (Pro-apoptotic) AKT->BAX Inhibits Mito Mitochondria (Loss of ΔΨm) BCL2->Mito Protects BAX->Mito Permeabilizes Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis (Annexin V+) Caspase->Apoptosis

Caption: Mechanism of Action: CQ-Deriv inhibits EGFR, suppressing Akt, destabilizing mitochondria, and triggering apoptosis.

Protocol 1: Apoptosis Detection (Annexin V / PI)[1]

Objective: Distinguish between live, early apoptotic, and late apoptotic/necrotic cells. Mechanism: 6-chloro-quinazolines induce "anoikis" (detachment-induced death) or intrinsic apoptosis. Phosphatidylserine (PS) flips to the outer membrane leaflet, binding Annexin V.[1]

Reagents:
  • Annexin V-FITC (or APC if compound fluoresces green).

  • Propidium Iodide (PI) Staining Solution (50 µg/mL).

  • 1X Annexin Binding Buffer (HEPES-based, Ca2+ is critical).

Step-by-Step Methodology:
  • Harvest: Collect cells (including floating dead cells) after 24–48h treatment with CQ-Deriv (IC50 concentration).

  • Wash: Centrifuge at 300 x g for 5 min. Wash 1x with cold PBS.

  • Resuspend: Resuspend

    
     cells in 100 µL 1X Annexin Binding Buffer .
    
    • Expert Note: Do not use PBS here; Annexin V binding is Ca2+-dependent.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubate: 15 minutes at Room Temperature (RT) in the dark.

  • Dilute: Add 400 µL of 1X Binding Buffer. Analyze immediately (within 1 hour).

Gating & Analysis:
  • Plot: Quad-plot (Y-axis: PI, X-axis: Annexin V-FITC).

  • Q3 (Low/Low): Live cells.

  • Q4 (Low PI/High Annexin): Early Apoptosis (Primary mechanism for Quinazolines).

  • Q2 (High PI/High Annexin): Late Apoptosis/Necrosis.

Protocol 2: Cell Cycle Analysis (PI / RNase)

Objective: Determine if CQ-Deriv causes G1 arrest (EGFR inhibition) or G2/M arrest (tubulin interference).

Reagents:
  • 70% Ethanol (ice-cold).[2]

  • Propidium Iodide (PI).[1][2]

  • RNase A (100 µg/mL).

Step-by-Step Methodology:
  • Harvest: Collect cells and wash 1x with PBS.

  • Fixation (Critical Step):

    • Resuspend cell pellet in 200 µL PBS.

    • Dropwise , add 800 µL of ice-cold 70% ethanol while vortexing gently.

    • Why? Adding ethanol directly to the pellet causes clumping. Vortexing ensures single-cell suspension.

    • Incubate at -20°C for at least 2 hours (overnight preferred).

  • Wash: Centrifuge at 500 x g (higher speed needed for fixed cells) for 5 min. Wash 2x with PBS to remove ethanol.

  • Stain: Resuspend in 500 µL staining buffer (PBS + 0.1% Triton X-100 + 20 µg/mL PI + 200 µg/mL RNase A).

    • Expert Note: RNase is mandatory; PI stains both DNA and RNA. Without RNase, the G1 peak will be broad and inaccurate.

  • Incubate: 30 min at 37°C in the dark.

Data Output Example (Expected):
Cell Cycle PhaseControl (%)CQ-Deriv (EGFR-Target)CQ-Deriv (Tubulin-Target)
G0/G1 55%75% (Arrest)20%
S 25%10%10%
G2/M 20%15%70% (Arrest)
Sub-G1 <2%10% (Apoptosis)25% (Apoptosis)

Protocol 3: Mitochondrial Membrane Potential ( )

Objective: Confirm the intrinsic apoptotic pathway using JC-1. Mechanism: In healthy cells, JC-1 forms red aggregates. In apoptotic cells (low potential), it remains as green monomers.

Methodology:
  • Treat cells with CQ-Deriv for 12–24h (earlier than Annexin V).

  • Add JC-1 dye (final 2 µM) directly to culture media. Incubate 30 min at 37°C.

  • Wash 2x with PBS.[2] Resuspend in warm PBS.

  • Flow Analysis:

    • Excitation: 488 nm.

    • Emission: 530 nm (Green/FL1) and 590 nm (Red/FL2).

    • Result: A shift from Red/Green double-positive to Green-only indicates mitochondrial depolarization.

Experimental Workflow Diagram

Workflow Cells Cultured Cells (e.g., A549, MCF-7) Treat Treatment CQ-Deriv (IC50) 24-48h Cells->Treat Harvest Harvest (Trypsin + Floaties) Treat->Harvest Split Split Sample Harvest->Split Wash1 Wash cold PBS Split->Wash1 Path A Fix Fixation 70% EtOH, -20°C Split->Fix Path B BindBuf Resuspend in Binding Buffer Wash1->BindBuf Stain1 Add Annexin V + PI BindBuf->Stain1 Read1 Flow Cytometry (Apoptosis) Stain1->Read1 Wash2 Wash PBS x2 Fix->Wash2 Stain2 Stain PI + RNase A 37°C, 30 min Wash2->Stain2 Read2 Flow Cytometry (Cell Cycle) Stain2->Read2

Caption: Parallel workflow for simultaneous assessment of Apoptosis (Path A) and Cell Cycle (Path B).

References

  • Luo, H., et al. (2014). "Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents." European Journal of Medicinal Chemistry. Link

  • Raffa, D., et al. (2025). "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms." Molecules. Link

  • Al-Suwaidan, I. A., et al. (2022). "The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides." Molecules. Link

  • Darzynkiewicz, Z., et al. (2001). "Flow cytometry in analysis of cell cycle and apoptosis."[3] Seminars in Hematology. Link

  • Cossarizza, A., et al. (2019). "Guidelines for the use of flow cytometry and cell sorting in immunological studies." European Journal of Immunology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

[1][2][3]

Status: Operational Ticket ID: TKI-INT-004 Subject: Yield Optimization & Hydrolysis Prevention Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline is a critical gateway to EGFR inhibitors like Gefitinib and Erlotinib.[1][2] While the chlorination of the dione precursor (6,7-dimethoxyquinazoline-2,4(1H,3H)-dione) using phosphorus oxychloride (

"The Hydrolysis Trap."12

The electron-donating methoxy groups at positions 6 and 7 increase the electron density of the pyrimidine ring, making the C-Cl bonds (particularly at C4) highly susceptible to acid-catalyzed hydrolysis during the aqueous quench.[2] This guide provides a self-validating protocol to maximize yield by stabilizing the kinetic product.

The Reaction Matrix: Optimization Protocols

Core Chemistry & Mechanism

The reaction requires the activation of the lactam carbonyls into leaving groups (phosphorylated intermediates) followed by nucleophilic displacement by chloride ions.[1][2]

Critical Parameter: The choice of catalyst is not merely for speed; it dictates the solubility of the intermediate complexes.[2]

  • Standard:

    
     (Solvent/Reagent) + Base.
    
  • Recommendation: Use N,N-Dimethylaniline (DMA) or DMF .[1] DMA acts as an HCl scavenger and facilitates the formation of the soluble chlorinating complex.[2]

Graphviz Diagram: Reaction Mechanism & Critical Pathways

This diagram illustrates the activation pathway and the specific point where moisture leads to failure.[2]

ReactionMechanismDioneStart: 6,7-Dimethoxyquinazoline-2,4-dioneIntermedActive Intermediate(Phosphorylated Species)Dione->Intermed Activation (Reflux)POCl3Reagent: POCl3(Excess)POCl3->IntermedCatalystCat: DMA or DMF(Vilsmeier Complex)Catalyst->Intermed AcceleratesProductTarget: 2,4-Dichloro-6,7-dimethoxyquinazolineIntermed->Product Cl- Substitution(>4 hrs)HydrolysisFAILURE MODE:Reversion to DioneIntermed->Hydrolysis Incomplete RxnProduct->Hydrolysis Acidic Quench(Keep T < 20°C)

Figure 1: Mechanistic pathway showing the Vilsmeier-Haack activation and the critical risk of hydrolysis during workup.[1][2]

Optimized Protocol Parameters

Do not deviate from these stoichiometry ratios for optimal conversion.

ComponentEquiv.RoleTechnical Note
Dione Precursor 1.0SubstrateMust be dry (<0.5% water) to prevent

degradation.[1][3]

8.0 - 10.0Reagent/SolventLarge excess drives equilibrium and maintains solubility.[1]
N,N-Dimethylaniline 0.8 - 1.0CatalystScavenges HCl; prevents protonation of the quinazoline nitrogen.[1][2]
Temperature 105-110°CConditionReflux is mandatory.[1] <90°C leads to monochloro impurities.[1][2]
Time 4-6 HoursDurationMonitor by TLC (CHCl3:MeOH 9:1).[1]

The Critical Workup: Avoiding The "Hydrolysis Trap"

This is where 90% of yield loss occurs.[1][2] The standard "pour into ice water" instruction found in older literature is flawed for dimethoxy-substituted quinazolines because the exothermic hydrolysis of excess

2
The "Distill-First" Protocol

Step 1: Vacuum Distillation (Mandatory)

  • Once the reaction is complete, do not quench immediately.

  • Install a short-path distillation head.[1]

  • Remove 60-70% of the excess

    
     under reduced pressure (vacuum) at 60-70°C.[1]
    
  • Why? This drastically reduces the amount of acid generated during the quench.[2]

Step 2: The "Reverse Quench"

  • Prepare: A slurry of crushed ice and dilute

    
     or saturated 
    
    
    (pH ~8).
  • Action: Slowly drip the reaction residue (dissolved in a minimal amount of dry DCM or Toluene if too viscous) into the ice slurry.

  • Control: Maintain internal temperature <10°C .

  • pH Monitoring: Ensure the final mixture remains neutral to slightly basic (pH 7-8).

Graphviz Diagram: Workup Decision Tree

WorkupFlowStartReaction Complete(TLC Check)DistillDistill excess POCl3(Remove ~70% vol)Start->Distill RecommendedDirectQuenchDirect Quench(High Risk)Start->DirectQuench Lazy RouteSolventDissolve Residuein DCM/TolueneDistill->SolventFailHydrolysis to DioneYield: <50%DirectQuench->Fail Acid SpikeReverseQuenchReverse Quench:Drip Rxn into Ice/BaseSolvent->ReverseQuenchTempControlIs Temp < 10°C?ReverseQuench->TempControlSuccessFilter SolidYield: >85%TempControl->Success YesTempControl->Fail No (Exotherm)

Figure 2: Decision tree for workup procedures. The "Distill First" method is the only reliable path to high yields.[2]

Troubleshooting & FAQs

Q1: My product precipitated as a white solid after quenching, but NMR shows it's the starting material (Dione). What happened? A: You suffered from Acid-Catalyzed Hydrolysis.[1] The 6,7-dimethoxy groups push electrons into the ring, making the C-Cl bond at position 4 labile.[1][2] When you quenched excess

12
  • Fix: Use the "Distill-First" protocol described above. If you cannot distill, use a large excess of ice and drip the reaction mixture very slowly to ensure T < 5°C.[1][2]

Q2: I see a spot on TLC just below the product. Is it an impurity? A: This is likely the Monochloro intermediate (usually 2-chloro-6,7-dimethoxyquinazolin-4(3H)-one).[1]

  • Cause: Incomplete reaction (temperature too low) or insufficient catalyst.[1][2]

  • Fix: Ensure you are refluxing at >105°C. Add 0.5 eq of DMA. If the spot persists, add 0.5 eq of

    
     to the mixture and reflux for another hour.
    

Q3: The product is a sticky tar during filtration. A: This is common when using DMA/DMF if the solvents aren't removed properly.[2]

  • Fix: After the aqueous quench, extract the product into Dichloromethane (DCM) or Ethyl Acetate .[1][2] Wash the organic layer with Brine, dry over

    
    , and evaporate.[1][2] Recrystallize the solid from Acetonitrile or Toluene/Heptane to get a clean powder.[2]
    

Q4: Can I use Thionyl Chloride (


) instead of 

?
A:No.

12

2

References

  • BenchChem Technical Support. (2025).[1][2][4] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.[1][2]Link[1][2]

  • Chandregowda, V., et al. (2009).[1][2] Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline.[5][1][2][6][7][8] Organic Preparations and Procedures International.[1][2] (Describes the instability of the intermediate and improved workup). Link[1][2]

  • CN Patent 101353328B. (2008).[1][2] Preparation method of 2-chloro-4-amino-6,7-dimethoxy quinazoline.[5][1][2][6][8] (Details the industrial stoichiometry and temperature controls). Link

  • ResearchGate Forum. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? (Community validation of the hydrolysis issue). Link

Technical Support Center: Synthesis of 2-(chloromethyl)-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(chloromethyl)-4-methylquinazoline. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. As a key building block in the synthesis of pharmaceuticals like Linagliptin, a widely used antidiabetic drug, ensuring a high-yield, high-purity synthesis is paramount.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic routes and addressing common challenges encountered in the laboratory.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. The answers provide not only solutions but also explanations of the underlying chemical principles to help you make informed decisions in your experimental work.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A: Low yield is a frequent issue stemming from several factors, primarily suboptimal reaction conditions and reagent quality. The most common modern synthesis involves the acid-catalyzed cyclization of 1-(2-aminophenyl)ethanone (also known as o-aminoacetophenone) and chloroacetonitrile.[1][3] To improve your yield, consider the following:

  • Temperature Control: This reaction is highly sensitive to temperature. The initial addition of the acid catalyst and chloroacetonitrile should be performed at low temperatures (typically 0-10°C) to control the exothermic nature of the reaction and prevent the formation of degradation products.[1] After the initial addition, the reaction may be allowed to proceed for an extended period (e.g., 20 hours) at a controlled low temperature.[1]

  • Reagent Stoichiometry: The molar ratio of reactants is crucial. An excess of chloroacetonitrile is often used to drive the reaction to completion. Some optimized procedures recommend a ratio of 1.0 equivalent of the amino ketone to 1.1 equivalents of chloroacetonitrile and 3.0 equivalents of acid (like HCl).[1]

  • Catalyst Choice and Concentration: While hydrogen chloride gas dissolved in a solvent like 1,4-dioxane is common, other acids like phosphoric acid have also been used.[1][4] The concentration of the acid catalyst directly impacts the rate of cyclization. Insufficient acid will result in an incomplete reaction, while excessive acid can lead to unwanted side reactions.

  • Water Content: The reaction is a dehydrative cyclization. The presence of excess water in your solvents or reagents can inhibit the reaction. Ensure you are using anhydrous solvents (e.g., absolute ethanol, 1,4-dioxane) for the best results.[4][5]

  • Work-up Procedure: Product can be lost during the neutralization and extraction steps. The pH of the aqueous solution during work-up must be carefully controlled. After quenching the reaction, neutralization with a cooled base solution (e.g., sodium hydroxide) should be done carefully to avoid heating and potential hydrolysis of the product.[1]

Q2: I'm observing a significant amount of an unknown impurity in my crude product. What could it be and how do I prevent its formation?

A: Several impurities can form during this synthesis. Identifying the likely culprit is key to mitigating its formation. The most common impurities include:

  • 2-(hydroxymethyl)-4-methylquinazoline: This is the product of hydrolysis of the reactive chloromethyl group. The C-Cl bond is susceptible to nucleophilic attack by water.

    • Cause: Presence of excess water during the reaction or, more commonly, during the aqueous work-up, especially if the temperature rises or the mixture is kept at a high pH for too long.

    • Prevention: Use anhydrous solvents, perform the basic work-up at low temperatures (0-5°C), and minimize the time the product is in contact with the aqueous base.[1]

  • Uncyclized Intermediate (N-(2-acetylphenyl)-2-chloroacetamide): This results from the initial N-acylation of the starting amine without the subsequent cyclization step.

    • Cause: Insufficient acid catalyst, low reaction temperature, or too short a reaction time. The cyclization step is often the rate-limiting step and requires sufficient activation by the acid.

    • Prevention: Ensure the proper stoichiometry of the acid catalyst is used and allow the reaction to run to completion. Monitoring the reaction by TLC or HPLC is recommended to confirm the disappearance of the starting material and intermediate.[6]

  • Dimeric and Oligomeric Byproducts: The product itself is reactive. Under basic conditions used in the work-up, the chloromethyl group can react with other nucleophiles present, or potentially self-condense. A specific impurity, 4,4'-(2-methylpropane-1,3-diyl)bis(2-(chloromethyl)quinazoline), has been identified, which can be formed by the reaction of the product with acetaldehyde under alkaline conditions.[7][8]

    • Cause: Non-optimal pH and temperature during work-up; presence of aldehydes or other reactive species.

    • Prevention: Maintain strict temperature and pH control during neutralization. Purify starting materials to remove potential contaminants.

Below is a diagram illustrating the desired reaction versus the formation of the common hydrolysis side-product.

Side_Reactions cluster_main Desired Pathway cluster_side Side Reaction Start 1-(2-aminophenyl)ethanone + Chloroacetonitrile Product 2-(chloromethyl)-4-methylquinazoline Start->Product  HCl or H3PO4 (Cyclization) Hydrolysis_Product 2-(hydroxymethyl)-4-methylquinazoline Product->Hydrolysis_Product  H2O (Work-up / Storage)

Caption: Main synthesis pathway and common hydrolysis side reaction.

Q3: The work-up procedure is messy, and I'm losing product during purification. What is the recommended protocol?

A: A clean and efficient work-up is critical for both yield and purity. The goal is to neutralize the acid catalyst and isolate the product without promoting side reactions.

Recommended Work-up and Purification Protocol:

  • Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a pre-cooled solution of a suitable base, such as 50% sodium hydroxide, while vigorously stirring. The key is to control the temperature, keeping it below 10°C to prevent hydrolysis of the chloromethyl group.[1]

  • Precipitation & Filtration: The product should precipitate as a solid. Continue stirring the cold slurry for about 30 minutes to ensure complete precipitation.[1] Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove inorganic salts and any remaining base.

  • Recrystallization: The crude product can be effectively purified by recrystallization. A solvent system such as acetonitrile/petroleum ether or dichloromethane has been reported to yield high-purity product.[1][4] This step is crucial for removing unreacted starting materials and soluble impurities.

Q4: My final product seems unstable and degrades upon storage. How can I handle and store it correctly?

A: The instability arises from the high reactivity of the chloromethyl group, which is a potent electrophile.[5] It is susceptible to hydrolysis by atmospheric moisture and can react with other nucleophiles.

  • Storage Conditions: Store the purified solid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dark, and dry place, such as a desiccator or a freezer.

  • Handling: When handling the compound, minimize its exposure to air and moisture. Use it in subsequent reactions as quickly as possible after purification and drying.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthesis route for 2-(chloromethyl)-4-methylquinazoline for lab-scale production?

A: The most widely adopted route for its efficiency, safety, and scalability is the acid-catalyzed reaction of 1-(2-aminophenyl)ethanone with chloroacetonitrile.[1] This method avoids the use of highly toxic reagents like phosphorus oxychloride, which is a drawback of older synthetic routes.[1] The starting materials are commercially available, and the one-step process is relatively simple to perform, making it ideal for industrial and laboratory settings.[1]

Synthesis_Workflow N1 1. Mix Reactants - 1-(2-aminophenyl)ethanone - Chloroacetonitrile - Anhydrous Solvent (e.g., 1,4-Dioxane) N2 2. Add Catalyst - Cool to 0-10°C - Slowly add HCl solution N1->N2 N3 3. Reaction - Stir at low temp - ~18-20 hours - Monitor by HPLC/TLC N2->N3 N4 4. Work-up - Quench in cold NaOH(aq) - Precipitate & Filter N3->N4 N5 5. Purification - Wash with H2O - Recrystallize N4->N5 N6 Final Product N5->N6

Caption: General workflow for the synthesis of 2-(chloromethyl)-4-methylquinazoline.

Q2: What is the role of the acid catalyst (e.g., HCl, H₃PO₄) in the reaction?

A: The acid catalyst plays two critical roles in the mechanism:

  • Activation of the Nitrile: The acid protonates the nitrogen atom of chloroacetonitrile. This protonation makes the nitrile carbon significantly more electrophilic and susceptible to nucleophilic attack by the amino group of 1-(2-aminophenyl)ethanone.

  • Facilitating Cyclization: After the initial addition, the resulting intermediate undergoes an intramolecular cyclization. The acid catalyzes the dehydration of the cyclic intermediate (a carbinolamine), leading to the formation of the stable aromatic quinazoline ring system.

Q3: Can I use chloroacetyl chloride instead of chloroacetonitrile? What are the implications?

A: Yes, chloroacetyl chloride can be used as the acylating agent. The reaction would proceed via a different intermediate pathway, likely involving the formation of an N-chloroacetylated intermediate which then cyclizes.[9] However, there are important differences:

  • Reactivity: Chloroacetyl chloride is extremely reactive and moisture-sensitive.[10][11] The reaction is often faster and more exothermic, requiring even more stringent temperature control.

  • Byproducts: The reaction with chloroacetyl chloride produces HCl as a byproduct, which can itself act as a catalyst for the cyclization. However, a base (like triethylamine) is often needed to scavenge the HCl formed during the initial acylation step to prevent unwanted side reactions with the starting amine.[10][12]

  • Simplicity: The one-pot synthesis using chloroacetonitrile and an acid catalyst is generally considered a more straightforward and controllable process.[1]

Q4: What analytical techniques are best for monitoring reaction progress and assessing final product purity?

A: A combination of techniques is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. It allows you to visualize the consumption of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis.[6] It can be used to monitor the reaction kinetics accurately and to determine the purity of the final product with high precision, detecting even minor impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Essential for structural confirmation of the final product. The chemical shifts and coupling patterns provide unambiguous proof of the quinazoline ring structure and the presence of the chloromethyl and methyl groups.[13]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and can help in identifying impurities by their mass-to-charge ratio.[1]

Q5: Are there any major safety precautions I should take during this synthesis?

A: Yes, this synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Chloroacetonitrile: This is a toxic and lachrymatory substance. It should be handled only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acids and Bases: Concentrated acids (HCl, H₃PO₄) and bases (NaOH) are highly corrosive. Handle them with extreme care, using appropriate PPE. The quenching of the acidic reaction mixture with strong base is highly exothermic and must be done slowly and with efficient cooling.

  • Solvents: Organic solvents like 1,4-dioxane and dichloromethane are flammable and have associated health risks. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.

Experimental Protocols

Optimized Synthesis of 2-(chloromethyl)-4-methylquinazoline[1]

This protocol is based on an optimized procedure reported for high yield and purity.

Reagent/SolventM.W.AmountMolesEquiv.
1-(2-aminophenyl)ethanone135.1727.0 g0.201.0
Chloroacetonitrile75.5016.6 g0.221.1
Hydrochloric Acid36.46150 mL (conc.)~1.8~9.0
1,4-Dioxane88.1110 mL--
Sodium Hydroxide (50% aq)40.00~450 mL--

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 1-(2-aminophenyl)ethanone (27.0 g, 0.20 mol), chloroacetonitrile (16.6 g, 0.22 mol), and 1,4-dioxane (10 mL).

  • Stir the mixture and cool it in an ice/water bath to 10°C.

  • Slowly add concentrated hydrochloric acid (150 mL) dropwise via an addition funnel, ensuring the internal temperature does not exceed 15°C.

  • After the addition is complete, continue stirring the reaction mixture at 10°C for 20 hours.

  • In a separate large beaker, prepare a solution of 50% sodium hydroxide (450 mL) and cool it to 0°C in an ice/salt bath.

  • Once the reaction is complete, slowly pour the reaction mixture into the pre-cooled sodium hydroxide solution with vigorous stirring, ensuring the temperature does not exceed 10°C. A solid will precipitate.

  • Stir the resulting slurry at 5°C for 30 minutes.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product. For further purification, recrystallize from a suitable solvent system like acetonitrile/petroleum ether to obtain the final product as a yellow solid. (Expected yield: ~29.8 g, 77.3%; Purity: >98%).[1]

References

  • Wang, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. Available from: [Link]

  • Google Patents. (2021). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
  • Zhang, Y., et al. (2020). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. The Journal of Organic Chemistry. Available from: [Link]

  • WIPO Patentscope. (2022, June 30). WO/2022/134488 - RELATED SUBSTANCE OF LINAGLIPTIN INTERMEDIATE AND SYNTHESIS METHOD THEREFOR. Retrieved from [Link]

  • Google Patents. (2018). CN107778256B - A kind of method for synthesizing quinazolinone from anthranilamide and unsaturated aldehyde.
  • Google Patents. (2023). WO2023156675A1 - Process for purification of linagliptin.
  • Quick Company. (n.d.). One Pot Process Of Preparing 2 (Chloromethyl) 4 Methyl Quinazoline Linagliptin Intermediate. Retrieved from [Link]

  • ScienceDirect. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Retrieved from [Link]

  • Kshirsagar, U. (2015). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Mini-Reviews in Organic Chemistry. Available from: [Link]

  • Indian Journal of Chemistry. (2013). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Retrieved from [Link]

  • e-Publications@Marquette. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(Chloromethyl)quinazolin-4-ol. Retrieved from [Link]

  • Liu, J., et al. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. Available from: [Link]

  • International Research Journal of Pure and Applied Chemistry. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]

  • Sahu, S., et al. (2023). Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. Retrieved from [Link]

  • Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

  • CyberLeninka. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • MDPI. (2022). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

  • LinkedIn. (2020). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Retrieved from [Link]

  • ResearchGate. (2015). DIRECT LINKAGE OF CHLOROACETAMIDES OF AMINO ACIDS TO THEOPHYLLINE. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Purification of 2-(Chloromethyl)-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Chloromethyl)-6-methoxyquinazoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the nuances of purifying this specific quinazoline derivative. As your dedicated application scientist, I will walk you through not just the "how," but the critical "why" behind each step, ensuring your success in obtaining a highly pure product.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and challenges encountered during the column chromatography purification of 2-(Chloromethyl)-6-methoxyquinazoline.

Q1: My 2-(Chloromethyl)-6-methoxyquinazoline appears to be degrading on the silica gel column. What is happening and how can I prevent it?

A1: Quinazoline derivatives can be sensitive to the acidic nature of standard silica gel.[1] The chloromethyl group, in particular, can be susceptible to hydrolysis or other nucleophilic substitution reactions on the acidic stationary phase. To mitigate this, consider the following:

  • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica. This can be achieved by preparing a slurry of the silica gel in your initial mobile phase and adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v).[1] Allow this to equilibrate before packing.

  • Use an Alternative Stationary Phase: If degradation persists, switching to a less acidic stationary phase is a viable option. Neutral alumina or a bonded silica phase like diol can be effective alternatives.[1]

  • Minimize Residence Time: A faster elution, achieved by slightly increasing the polarity of your mobile phase, can reduce the time your compound spends in contact with the stationary phase, thereby minimizing degradation.

Q2: I'm observing significant peak tailing for my compound. What are the primary causes and solutions?

A2: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like quinazolines.[2] This is often due to strong interactions between the basic nitrogen atoms in the quinazoline ring and the acidic silanol groups on the surface of the silica gel.[2] Here’s a systematic approach to improve peak shape:

  • Mobile Phase Modification: The addition of a small amount of a competitive base, like triethylamine or pyridine (0.1-1%), to your mobile phase can effectively mask the active silanol sites, leading to more symmetrical peaks.[1]

  • Adjusting Mobile Phase Polarity: Sometimes, simply increasing the polarity of the eluent can improve peak shape by ensuring the compound spends less time interacting with the stationary phase.

  • Column Choice: Using an end-capped silica gel column, where the residual silanol groups are chemically deactivated, can significantly reduce tailing.[2]

Q3: I'm struggling to achieve good separation between my product and a closely eluting impurity. What strategies can I employ?

A3: Poor resolution is a common chromatographic challenge. Here are some effective strategies:

  • Optimize the Mobile Phase: This is often the most impactful variable. Systematically screen different solvent systems. For quinazolines, mixtures of hexanes or petroleum ether with ethyl acetate are common starting points.[3] Try varying the ratio of these solvents. Introducing a third solvent with different properties (e.g., dichloromethane or a small amount of methanol) can sometimes dramatically alter selectivity.

  • Gradient Elution: If an isocratic system (constant solvent composition) is not providing adequate separation, a gradient elution can be very effective. Start with a less polar mobile phase and gradually increase the polarity. This will sharpen the peaks and can improve the resolution of closely eluting compounds.

  • Column Dimensions and Packing: A longer, narrower column will generally provide better resolution. Ensure your column is packed uniformly to avoid channeling, which can lead to band broadening and poor separation.

Q4: My compound is not eluting from the column, even with a highly polar mobile phase. What could be the issue?

A4: There are a few possibilities for this frustrating scenario:

  • Irreversible Adsorption/Decomposition: As mentioned in Q1, the compound may have decomposed on the column.[4] You can test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[4]

  • Incorrect Mobile Phase Choice: It's possible the solvent system you are using is not strong enough to elute your compound. While you may have tried increasing the polarity, ensure you are using solvents that are appropriate for normal-phase chromatography. If your compound is unexpectedly polar, you might need to add a small percentage of a very polar solvent like methanol to your eluent.

  • Sample Precipitation at the Column Head: If your sample was loaded in a solvent in which it is not very soluble, it may have precipitated at the top of the column when it came into contact with the less polar mobile phase. This can prevent it from moving down the column. Ensure you dissolve your crude product in a minimal amount of a solvent that is compatible with your mobile phase.

In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues during the column chromatography of 2-(Chloromethyl)-6-methoxyquinazoline.

Problem Potential Cause(s) Recommended Solution(s)
No compound eluting - Compound decomposed on silica.[4]- Mobile phase is not polar enough.- Sample precipitated at the top of the column.- Test compound stability on a TLC plate.[4]- Gradually increase the mobile phase polarity (e.g., increase the percentage of ethyl acetate in hexane).- Consider adding a small amount of a stronger solvent like methanol.- Ensure the sample is fully dissolved in the loading solvent and is soluble in the initial mobile phase.
Poor Separation / Overlapping Peaks - Inappropriate mobile phase selectivity.- Column is overloaded.- Poorly packed column leading to channeling.- Systematically screen different solvent systems using TLC to find an optimal mobile phase that provides good separation (aim for a ΔRf > 0.2).- Reduce the amount of crude material loaded onto the column.- Repack the column, ensuring a uniform and tightly packed bed.
Peak Tailing - Strong interaction between the basic quinazoline and acidic silanol groups on the silica.[2]- Add a small amount of triethylamine (0.1-1%) to the mobile phase.[1]- Use an end-capped silica gel column.[2]
Compound Streaking / Band Broadening - Sample was loaded in too large a volume of solvent.- The loading solvent was too polar.- Dissolve the crude product in the minimum amount of solvent necessary.- Use a loading solvent that is the same as or less polar than the mobile phase. Dry-loading the sample onto a small amount of silica is often the best approach.[5]
Cracked or Channeled Column Bed - The column was allowed to run dry.- The silica was not properly settled before elution.- Always keep the silica bed covered with the mobile phase.- After packing, tap the column gently to settle the silica and run some mobile phase through it before loading the sample.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection

Objective: To identify an optimal mobile phase for the column chromatography of 2-(Chloromethyl)-6-methoxyquinazoline.

Methodology:

  • Prepare several developing chambers with different solvent systems. Good starting points for quinazoline derivatives are mixtures of hexane and ethyl acetate in varying ratios (e.g., 9:1, 8:2, 7:3 v/v).[3]

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved crude product onto the baseline of several TLC plates.

  • Place one TLC plate in each developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plates and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Retention Factor (Rf) for your target compound and impurities in each solvent system. The ideal solvent system will give your product an Rf value of approximately 0.2-0.35 and provide the best possible separation from impurities.[5]

Protocol 2: Column Chromatography Purification

Objective: To purify crude 2-(Chloromethyl)-6-methoxyquinazoline using flash column chromatography.

Methodology:

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using a slurry method with your chosen initial mobile phase. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • If using a gradient elution, start with a lower polarity mobile phase and gradually increase the polarity.

    • Maintain a constant flow rate.

  • Fraction Collection:

    • Collect fractions of a consistent volume.

    • Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Solvent Screening Column_Prep Column Packing TLC->Column_Prep Select Mobile Phase Crude Crude Product Crude->TLC Loading Sample Loading Crude->Loading Column_Prep->Loading Elution Elution Loading->Elution Collection Fraction Collection Elution->Collection Fraction_Analysis Fraction Analysis (TLC) Collection->Fraction_Analysis Combine Combine Pure Fractions Fraction_Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: A typical workflow for the purification of 2-(Chloromethyl)-6-methoxyquinazoline by column chromatography.

troubleshooting_logic Start Problem Encountered Poor_Sep Poor Separation? Start->Poor_Sep Tailing Peak Tailing? Start->Tailing No_Elution No Elution? Start->No_Elution Degradation Degradation? Start->Degradation Sol_A Optimize Mobile Phase Poor_Sep->Sol_A Yes Sol_B Add Triethylamine Tailing->Sol_B Yes Sol_C Increase Polarity / Check Stability No_Elution->Sol_C Yes Sol_D Deactivate Silica / Change Stationary Phase Degradation->Sol_D Yes

Caption: A decision-making diagram for troubleshooting common column chromatography issues.

References

  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN. Retrieved from [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • MDPI. (2010, December 22). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]

  • Elsevier. (n.d.). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. Retrieved from [Link]

  • National Institutes of Health. (2010, December 22). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Reviewing the Importance of the Stationary and Mobile Phases in Chromatography. Retrieved from [Link]

  • Malaria World. (2022, July 12). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique. Retrieved from [Link]

  • Google Patents. (n.d.). US6911558B2 - Method for purifying chloromethyl chloroformate.
  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

Sources

Technical Support Center: Optimizing Quinazoline Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Paradox

Quinazoline derivatives (e.g., Gefitinib, Erlotinib) represent a privileged scaffold in medicinal chemistry, particularly for kinase inhibition (EGFR, VEGFR). However, their physicochemical profile presents a recurring "brick dust" challenge: high melting points and high lipophilicity (LogP > 3) driven by strong intermolecular


-

stacking.

In biological assays, this leads to a critical failure mode: Compound precipitation upon dilution into aqueous media. This phenomenon causes false negatives (compound never reaches the target) or false positives (colloidal aggregates sequestering enzymes).

This guide provides validated protocols to diagnose, mitigate, and resolve these solubility issues without compromising biological relevance.

Part 1: Diagnostic Phase – Is it Potency or Precipitation?

User Query: "My


 curves are flat or show a steep drop-off (Hill slope > 3). Is my compound inactive, or did it just crash out?"
The Diagnostic Protocol

Before altering your assay, you must confirm if the issue is solubility-driven. We use Kinetic Solubility Profiling via Nephelometry or Laser Light Scattering.

Workflow: The "Scatter Check"
  • Preparation: Prepare your compound at the top testing concentration (e.g.,

    
    ) in 100% DMSO.
    
  • Dilution: Spike this into your specific assay buffer (e.g., PBS + 0.1% BSA) at the final assay percentage of DMSO (typically 0.1% - 1%).

  • Incubation: Incubate for the duration of your standard assay (e.g., 1 hour at

    
    ).
    
  • Readout: Measure light scattering (Nephelometry) or Absorbance at

    
     (turbidity).
    
    • Result A: Signal > Background

      
      Precipitation confirmed. 
      
    • Result B: Signal = Background

      
      Compound is soluble; issue is biological. 
      
Visual Guide: Troubleshooting Decision Tree

SolubilityDiagnostics Start Issue: Irregular IC50 Curve Check Perform Turbidity/Nephelometry Check (at Assay Concentration) Start->Check ResultHigh High Turbidity (Precipitation) Check->ResultHigh Aggregates Detected ResultLow Low Turbidity (Soluble) Check->ResultLow Clear Solution Action1 Optimize Solvent System (See Part 2) ResultHigh->Action1 Action2 Check Target Engagement (Issue is Biological) ResultLow->Action2 Action3 Use Cyclodextrin Carrier (See Part 3) Action1->Action3 If DMSO fails

Figure 1: Decision matrix for diagnosing solubility-driven assay failures.

Part 2: Solvent Optimization – The "Intermediate Dilution" Protocol

User Query: "I dilute my DMSO stock directly into the media, and it clouds up immediately. How do I prevent this?"

Technical Insight: Directly pipetting a high-concentration DMSO stock (e.g.,


) into aqueous buffer causes a "solvent shock." The local concentration of the compound at the pipette tip exceeds its solubility limit before it can disperse, triggering nucleation. Once nuclei form, they rarely redissolve.
The Solution: Serial Dilution in DMSO (The "Intermediate Plate")

Do not perform serial dilutions in aqueous buffer. Perform them in 100% DMSO first.

Step-by-Step Protocol:
  • Stock Preparation: Prepare a

    
     stock in 100% DMSO.
    
  • Compound Plate (Source): Perform your 1:3 serial dilutions entirely in 100% DMSO .

    • Result: You now have a gradient of concentrations, all fully solubilized in DMSO.

  • Intermediate Step (The Critical Shift):

    • Transfer a small volume (e.g.,

      
      ) from the DMSO plate to an "Intermediate Plate" containing buffer if using an acoustic dispenser (Echo).
      
    • Manual Method: Predilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/Water) before the final spike into the assay plate to reduce the shock.

  • Final Assay Plate: Transfer from the Compound Plate to the Assay Plate containing cells/enzyme. Ensure final DMSO concentration is

    
     (or tolerated limit).
    

Table 1: DMSO Tolerance Limits by Assay Type

Assay TypeCell Line / TargetMax Recommended DMSONotes
Enzymatic Kinases (EGFR, HER2)1.0% - 5.0%Enzymes are generally robust; check for denaturation.
Cell-Based HeLa, HEK2930.5% - 1.0%Standard tolerance.
Cell-Based Primary Neurons, Stem Cells< 0.1%Extremely sensitive; requires acoustic dispensing.
Cell-Based Breast Cancer (MCF-7)< 0.1%High DMSO can mimic estrogenic effects or toxicity.

Part 3: Advanced Formulation – Cyclodextrins

User Query: "DMSO is toxic to my primary cells, but my quinazoline crashes without it. What are my alternatives?"

Technical Insight: Quinazolines have a high affinity for the hydrophobic cavity of


-Cyclodextrins. Using Hydroxypropyl-

-Cyclodextrin (

)
allows you to create a "molecular encapsulation" that keeps the drug in solution without organic cosolvents.
Protocol: Preparing a Cyclodextrin-Complexed Stock

Materials:

  • Quinazoline derivative (Solid)[1][2][3]

  • 
     (e.g., Kleptose® or Trappsol®)
    
  • Water or PBS[4]

Method:

  • Carrier Solution: Prepare a

    
     solution of 
    
    
    
    in water/PBS. Filter sterilize (
    
    
    ).
  • Complexation: Add your quinazoline compound to this solution.

    • Note: It will likely not dissolve immediately.

  • Energy Input: Sonicate in a water bath for 30–60 minutes at

    
     or shake overnight. The cyclodextrin cavity will encapsulate the lipophilic quinazoline core.
    
  • Validation: Centrifuge at 13,000 rpm for 5 minutes to remove uncomplexed solid. Use the supernatant.

  • Usage: This stock can now be diluted directly into cell media. The cyclodextrin is generally inert and non-toxic to cells up to high concentrations (

    
    ).
    
Visual Guide: Molecular Encapsulation Workflow

CyclodextrinWorkflow SolidDrug Solid Quinazoline (Hydrophobic) Mix Sonicate / Shake (37°C, 60 min) SolidDrug->Mix CDSol 20% HP-beta-CD (Hydrophilic Shell) CDSol->Mix Complex Inclusion Complex (Water Soluble) Mix->Complex Encapsulation Assay Add to Cell Media (No DMSO Toxicity) Complex->Assay

Figure 2: Workflow for solubilizing quinazolines using cyclodextrin inclusion complexes.

Part 4: The pH Factor

User Query: "Why does my compound work in biochemical assays (pH 7.4) but fail in lysosomal targets (pH 4.5)?"

Technical Insight: Quinazolines contain nitrogen atoms (N1 and N3) that can be protonated.

  • Neutral pH (7.4): The molecule is largely uncharged and lipophilic

    
     Low solubility.
    
  • Acidic pH (< 5.0): The nitrogen protonates, forming a cation

    
     High solubility.
    

Troubleshooting Tip: If you are running an assay at neutral pH and facing solubility limits, check the pKa of your derivative. If the pKa is near 6–7, small shifts in buffer pH can drastically alter solubility. Ensure your buffer capacity (e.g., HEPES vs. Tris) is sufficient to maintain pH stability upon addition of the compound.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[5][6] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • Assay Guidance Manual. (2012). Solubility: Definition, Measurement, and Implications for Assays. NCBI Bookshelf. Link

Sources

Technical Support Center: Minimizing Byproduct Formation in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of quinazoline derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly Q&A format. Our focus is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental design and execution.

Section 1: Troubleshooting Common Issues in Quinazoline Synthesis

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions grounded in established chemical principles.

Issue 1: Low Yield of the Desired Quinazoline Product

Q1: My quinazoline synthesis is resulting in a disappointingly low yield. What are the most likely causes and how can I optimize the reaction for a better outcome?

A1: Low yields in quinazoline synthesis are a frequent challenge and can often be traced back to several key factors, including suboptimal reaction conditions, the formation of stable intermediates, or competing side reactions.

Potential Causes & Solutions:

  • Incomplete Reaction: The initial condensation and subsequent cyclization may not have proceeded to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.[1] For instance, in the Niementowski reaction, which involves condensing anthranilic acid with an amide, temperatures are typically maintained between 130-160°C to ensure efficient cyclization.[2]

  • Suboptimal Temperature: The reaction temperature is a critical parameter. If it's too low, the activation energy for the cyclization step may not be reached. Conversely, excessively high temperatures can lead to the degradation of starting materials and the formation of unwanted byproducts.[1]

    • Troubleshooting: Carefully control and monitor the reaction temperature. A gradual increase in 5-10°C increments while monitoring the reaction profile can help identify the optimal temperature for your specific substrates.[1]

  • Inappropriate Stoichiometry: The molar ratio of your reactants can significantly influence the reaction outcome.

    • Troubleshooting: In the synthesis of 4(3H)-quinazolinone from anthranilic acid and formamide, using an excess of formamide (e.g., a 1:5 molar ratio of anthranilic acid to formamide) can help drive the reaction to completion.[2]

  • Solvent Effects: The polarity of the solvent can dictate the reaction pathway.

    • Troubleshooting: For many quinazoline syntheses, polar aprotic solvents like DMF or DMSO are effective.[3] If you are observing low yields with a non-polar solvent, switching to a more polar one may improve the outcome by better-solubilizing reactants and intermediates.[3]

Issue 2: Presence of Significant Impurities and Purification Difficulties

Q2: My crude product shows multiple spots on TLC, and purification by recrystallization or column chromatography is proving difficult. What are these likely impurities and how can I minimize their formation?

A2: The presence of multiple impurities is a common hurdle, particularly in classical methods like the Niementowski synthesis which often require high temperatures.[1][2] Understanding the identity of these byproducts is the first step toward mitigating their formation.

Common Impurities and Their Origins:

ImpurityFormation MechanismMitigation Strategy
N-Formylanthranilic Acid Incomplete cyclization of the intermediate formed from the reaction of anthranilic acid and formamide.[2]Increase reaction temperature or time to promote cyclization. Ensure efficient water removal.
Aniline Decarboxylation of the starting material, anthranilic acid, at temperatures above its melting point (around 145°C).[2]Maintain strict temperature control. Using a high-boiling point inert solvent can help to better regulate the temperature.
2,4(1H,3H)-Quinazolinedione Can form from urea impurities in formamide or if formamide degrades to ammonia and carbon dioxide, which then reacts with anthranilic acid.[2]Use high-purity formamide. Running the reaction under an inert atmosphere can minimize formamide degradation.
Polymeric Materials High reaction temperatures can lead to the formation of insoluble, high molecular weight byproducts.[2]Optimize the reaction temperature to the lowest effective point. Microwave-assisted synthesis can often reduce the formation of polymeric materials by allowing for shorter reaction times.[4]

Purification Strategies:

  • Acid-Base Extraction: Unreacted anthranilic acid can be removed by washing the crude product with a dilute basic solution (e.g., sodium bicarbonate), which will form a water-soluble salt.[2]

  • Recrystallization: This is often a highly effective method for purifying quinazolinones. Common solvent systems include ethanol/water and ethyl acetate/hexane.[2]

  • Column Chromatography: Silica gel chromatography can be employed to separate the desired product from closely related impurities. A gradient elution system may be necessary for effective separation.[2]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding quinazoline synthesis, with a focus on minimizing byproduct formation.

Q3: What is the most common side reaction in the Niementowski synthesis of 4(3H)-quinazolinone, and how can it be prevented?

A3: A very common side reaction, especially at elevated temperatures, is the decarboxylation of the anthranilic acid starting material.[2] When heated above its melting point (approximately 145°C), anthranilic acid can decompose into aniline and carbon dioxide. The resulting aniline can then react with formamide to generate other byproducts, which reduces the overall yield of the desired quinazolinone.[2] To prevent this, precise temperature control is crucial. Employing a high-boiling point, inert solvent can provide a more stable and uniform heating environment, thus minimizing thermal decomposition.

Q4: Can the choice of base and solvent influence byproduct formation?

A4: Absolutely. The selection of base and solvent is critical in many quinazoline synthesis protocols. The polarity of the solvent can influence the reaction pathway; for instance, polar solvents may favor the desired C(sp²)-N bond formation, while nonpolar solvents might lead to the formation of other heterocyclic systems.[3] The strength of the base is also important for promoting deprotonation and cyclization steps. An inappropriate base may lead to an incomplete reaction or favor side reactions.[3] Therefore, the base and solvent system should be carefully chosen and optimized for each specific quinazoline synthesis.

Q5: Are there modern synthetic methods that can reduce byproduct formation compared to classical approaches?

A5: Yes, several modern synthetic strategies have been developed to improve the efficiency and cleanliness of quinazoline synthesis. Transition-metal-catalyzed reactions, for example, often proceed under milder conditions and with higher selectivity, which significantly reduces the formation of byproducts.[5][6][7] These methods avoid the need for pre-functionalized starting materials, thus minimizing waste generation.[5][6] Microwave-assisted synthesis is another powerful technique that can dramatically reduce reaction times and improve yields, often leading to cleaner reaction profiles compared to conventional heating.[4][5]

Section 3: Experimental Workflow and Logic

To provide a clearer understanding of the troubleshooting process, the following workflow diagram illustrates a logical approach to diagnosing and resolving common issues in quinazoline synthesis.

G cluster_0 Problem Identification cluster_1 Initial Diagnostics cluster_2 Optimization Strategies Low Yield Low Yield Analyze Reaction Conditions Analyze Reaction Conditions Low Yield->Analyze Reaction Conditions Multiple Spots on TLC Multiple Spots on TLC Characterize Impurities (LC-MS, NMR) Characterize Impurities (LC-MS, NMR) Multiple Spots on TLC->Characterize Impurities (LC-MS, NMR) Adjust Temperature Adjust Temperature Analyze Reaction Conditions->Adjust Temperature Vary Stoichiometry Vary Stoichiometry Analyze Reaction Conditions->Vary Stoichiometry Change Solvent Change Solvent Analyze Reaction Conditions->Change Solvent Purify Starting Materials Purify Starting Materials Characterize Impurities (LC-MS, NMR)->Purify Starting Materials Consider Alternative Synthesis Route Consider Alternative Synthesis Route Characterize Impurities (LC-MS, NMR)->Consider Alternative Synthesis Route

Caption: A workflow for troubleshooting quinazoline synthesis.

This diagram illustrates a systematic approach to problem-solving. Beginning with the identification of a specific issue, such as low yield or the presence of impurities, the next logical step is to perform diagnostics to understand the root cause. Based on these findings, a series of optimization strategies can be implemented to address the problem and improve the outcome of the synthesis.

Section 4: Key Byproduct Formation Pathways

Understanding the mechanisms by which byproducts are formed is essential for developing effective strategies to suppress them. The following diagram illustrates the formation of common byproducts in the Niementowski synthesis of 4(3H)-quinazolinone.

G cluster_0 Main Reaction Pathway cluster_1 Byproduct Formation A Anthranilic Acid + Formamide B N-Formylanthranilic Acid (Intermediate) A->B Condensation D Decarboxylation (High Temp) A->D F Degradation of Formamide/ Urea Impurity A->F C 4(3H)-Quinazolinone (Desired Product) B->C Cyclization E Aniline D->E G 2,4(1H,3H)-Quinazolinedione F->G

Caption: Common byproduct pathways in Niementowski synthesis.

This diagram highlights that the desired reaction proceeds through the formation of an N-formylanthranilic acid intermediate. However, side reactions such as the decarboxylation of anthranilic acid at high temperatures and reactions involving impurities or degradation products of formamide can lead to the formation of undesirable byproducts, thereby reducing the yield and complicating the purification of the target molecule.

References

  • Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid - Benchchem. (n.d.).
  • Troubleshooting common side reactions in quinazoline synthesis - Benchchem. (n.d.).
  • Troubleshooting common issues in quinazoline synthesis protocols - Benchchem. (n.d.).
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem. (n.d.).
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Heliyon, 9(2), e13689.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry, 8, 600531.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction. (2019). Organic Letters, 21(9), 3337–3341.
  • Quinazoline synthesis - Organic Chemistry Portal. (n.d.).
  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2023). Frontiers in Chemistry, 11, 1156828.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv

Sources

Troubleshooting low yields in Povarov cycloaddition reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Organic Synthesis | Topic: Yield Optimization

Executive Summary: The Povarov Paradox

User Issue: "My reaction shows full consumption of starting material by TLC, but the isolated yield of the tetrahydroquinoline (THQ) is <30%."

Root Cause Analysis: The Povarov reaction is formally an inverse-electron-demand aza-Diels-Alder (IEDDA) cycloaddition. However, chemically, it often proceeds via a stepwise Mannich-type mechanism involving cationic intermediates. Low yields rarely stem from a single factor but rather a "triangle of instability":

  • Imine Hydrolysis: The

    
    -arylimine intermediate is moisture-sensitive.
    
  • Oligomerization: Electron-rich alkenes (dienophiles) polymerize rapidly under strong Lewis acidic conditions.

  • Aromatization Loss: The THQ product is susceptible to uncontrolled oxidation to the quinoline or decomposition on silica gel.

Diagnostic Triage: Why is your yield low?

Use this decision matrix to identify your specific failure mode before altering the protocol.

Povarov_Troubleshooting start START: Low Isolated Yield tlc_check Check Crude NMR/TLC Before Workup start->tlc_check clean_crude Crude looks clean (Major Product Visible) tlc_check->clean_crude Yes messy_crude Crude is complex mixture (Streaking/Many Spots) tlc_check->messy_crude Mixture no_rxn Starting Materials Remaining tlc_check->no_rxn No Conversion silica_death Decomposition on Silica (Acid Sensitivity) clean_crude->silica_death volatility Product Volatility (Lost on Rotovap) clean_crude->volatility polymer Dienophile Polymerization (Catalyst too strong) messy_crude->polymer hydrolysis Imine Hydrolysis (Water in solvent) messy_crude->hydrolysis electronics Electronic Mismatch (Dienophile not E-rich?) no_rxn->electronics poison Catalyst Poisoning (Basic amines present) no_rxn->poison

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in Povarov cycloadditions.

Technical Guides & FAQs
Module A: Catalyst Selection (The Engine)

Q: I am using


 and getting a black tar. What is happening? 
A: 

is a harsh Lewis acid. In Povarov reactions, the "dienophile" is an electron-rich alkene (e.g., vinyl enol ether, styrene). Strong Lewis acids initiate cationic polymerization of these alkenes faster than the cycloaddition occurs.
  • Solution: Switch to "water-tolerant" mild Lewis acids, specifically Lanthanide Triflates.[1][2] They activate the imine sufficiently without polymerizing the alkene.

CatalystAcidityMoisture ToleranceRisk ProfileRecommended For

HighLowPolymerization of dienophileUnreactive, sterically hindered substrates only.

Very HighZeroHydrolysis / Tar formationNot recommended for standard Povarov.

ModerateModerateGood balanceStandard 3-component reactions.

/

TunableHigh MinimalGolden Standard. High yields, recoverable.
Module B: The "Three-Component" Advantage

Q: Should I pre-form the imine or run a 3-Component Reaction (3-CR)? A: Always default to 3-CR (One-Pot) . Isolating


-arylimines is often yield-destructive due to hydrolysis during purification. In a 3-CR, the imine forms in situ and is immediately trapped by the dienophile.
  • Critical Step: You must use a dehydrating agent (Molecular Sieves 4Å or

    
    ) in the pot to drive the imine formation and prevent catalyst deactivation by the water byproduct.
    
Module C: Electronic Matching

Q: Why does my reaction work with dihydropyran but fail with cyclohexene? A: The Povarov is an Inverse Electron Demand reaction.

  • Requirement: The Diene (Imine) must be electron-poor (LUMO lowered by catalyst).

  • Requirement: The Dienophile (Alkene) must be electron-rich (HOMO high).[3]

  • Cyclohexene is a neutral alkene. It lacks the electron-donating oxygen or nitrogen found in vinyl ethers or enamides, making the HOMO-LUMO gap too large for efficient reaction at standard temperatures.

Validated Protocol: Lanthanide-Catalyzed 3-CR

This protocol minimizes polymerization and hydrolysis, the two biggest yield killers.

Reagents:

  • Aniline derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Electron-rich Alkene (1.2 - 1.5 equiv)

  • Catalyst:

    
     or 
    
    
    
    (10-20 mol%)
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (DCM)
    
  • Additive: Molecular Sieves 4Å (Activated)

Step-by-Step Workflow:

  • Activation: Flame-dry a round-bottom flask under Argon. Add activated Molecular Sieves (approx 100mg/mmol).

  • Imine Formation: Add the Aniline and Aldehyde in

    
    . Stir at RT for 30 mins to allow initial condensation.
    
  • Catalyst Addition: Add

    
     (solid) in one portion.
    
  • Dienophile Addition: Add the Alkene dropwise over 5 minutes.

    • Why? Slow addition keeps the concentration of free alkene low, discouraging polymerization.

  • Reaction: Stir at RT. If no reaction after 4h, heat to 50°C.

    • Checkpoint: Monitor by TLC.[4][5] Look for the disappearance of the Imine spot (usually higher

      
       than aniline).
      
  • Workup: Filter through a Celite pad (removes sieves/catalyst). Wash with EtOAc.

  • Purification Warning: The THQ product is often acid-sensitive.

    • Fix: Pretreat your silica gel column with 1% Triethylamine in Hexanes to neutralize acidity, OR use neutral alumina.

Mechanistic Visualization

Understanding the stepwise nature helps explain stereoselectivity and side products.

Povarov_Mechanism Reagents Aniline + Aldehyde Imine Imine (Diene) Reagents->Imine -H2O Coordination LA-Activated Imine Imine->Coordination + Lewis Acid Mannich Mannich Intermediate (Cationic) Coordination->Mannich + Alkene Polymer Polymerization Coordination->Polymer Alkene excess/Strong LA Cyclization Intramolecular Friedel-Crafts Mannich->Cyclization Ring Close Product Tetrahydroquinoline (THQ) Cyclization->Product Re-aromatization Oxidation Quinoline (Over-oxidation) Product->Oxidation O2 / DDQ / Silica

Figure 2: The stepwise mechanism highlights the Mannich intermediate, which is the diversion point for polymerization side-reactions.

Advanced FAQ: Post-Reaction Issues

Q: I isolated the product, but the NMR shows a mixture of aromatic protons that doesn't match the THQ. A: You likely have partial oxidation. The THQ ring is easily oxidized to the Quinoline (fully aromatic) by atmospheric oxygen or during chromatography.

  • Troubleshooting: If you want the Quinoline, force the oxidation using DDQ or

    
     to converge the mixture into a single product. If you want the THQ, store it under Argon in the dark.
    

Q: Can I use this for drug discovery libraries? A: Yes, but avoid "unprotected" polar groups on the dienophile. Free alcohols or amines can coordinate to the Lanthanide catalyst, poisoning it. Protect these groups (e.g., as silyl ethers or Boc-amines) before reaction.

References
  • Kobayashi, S., et al. (1995).[6] "Lanthanide Triflates as Water-Tolerant Lewis Acids.[1][2] One-Pot Synthesis of Tetrahydroquinolines from Anilines and Aldehydes." Tetrahedron Letters.

  • Kouznetsov, V. V. (2009).[7] "Recent synthetic applications of the Povarov reaction." Tetrahedron.

  • Batey, R. A., et al. (1999). "Dysprosium(III) Triflate Catalyzed Aza-Diels-Alder Reactions." Journal of the American Chemical Society.

  • Bello, D., et al. (2010).[7] "The Povarov Reaction: A Versatile Method for the Preparation of Heterocycles." Current Organic Chemistry.

Sources

Enhancing the potency of quinazoline derivatives through structural modification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the potency of quinazoline derivatives through structural modification Ticket ID: QNZ-SAR-OPT-2025 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Quinazoline Optimization Support Hub

You have reached the Tier-3 Technical Support for Medicinal Chemistry. This guide addresses critical bottlenecks in the design and synthesis of quinazoline-based EGFR inhibitors. Whether you are facing low potency against resistant mutants (e.g., T790M) or struggling with poor aqueous solubility, the following modules provide field-proven troubleshooting protocols.

📂 Module 1: Potency & Selectivity (SAR Design)

User Issue: "My quinazoline derivative shows good affinity for wild-type EGFR but fails against the T790M resistance mutation. How do I modify the core?"

🔧 Technical Analysis

The T790M mutation increases the ATP affinity of the kinase, making reversible inhibitors (1st Gen: Gefitinib, Erlotinib) ineffective due to competition. To overcome this, you must shift from reversible binding to covalent inhibition .

💡 Solution: The "Warhead" Strategy

You need to install a Michael acceptor (electrophile) that can form a covalent bond with the nucleophilic thiol of Cysteine 797 (Cys797) located at the lip of the ATP-binding pocket.

Structural Modification Protocol:

  • Target Position: Modify the C6 position of the quinazoline core.

  • The Warhead: Attach an acrylamide or butynamide moiety.

  • Mechanism: The acrylamide acts as a Michael acceptor.[1] The unshared electron pair of Cys797 attacks the

    
    -carbon of the acrylamide, forming an irreversible covalent bond.
    

Critical SAR Rules (Structure-Activity Relationship):

PositionFunctionRecommended Modification
C4 (Aniline) Hydrophobic Pocket Binding3-Chloro-4-fluoroaniline is the gold standard. The meta-Cl/Br interacts with the hydrophobic pocket; the para-F blocks metabolic oxidation.
N1 H-Bond AcceptorDo NOT modify. Essential for H-bonding with Met793 in the hinge region.
C6 Solvent Exit / Covalent TrapAttach acrylamide (via amide linker) to target Cys797.
C7 Solubilizing GroupAttach morpholine or N-methylpiperazine via ether linkage to improve ADME.
📊 Visualization: Pharmacophore Map

The following diagram illustrates the critical interaction points required for high-potency design.

QuinazolineSAR Core Quinazoline Core N1 N1: H-Bond Acceptor (Binds Met793) Core->N1 Essential C4 C4 Position: Hydrophobic Interaction Core->C4 Substitution C6 C6 Position: Covalent Warhead Core->C6 Modification C7 C7 Position: Solubility Tail Core->C7 Modification Aniline 3-Cl-4-F-Aniline (Specificity) C4->Aniline Optimized Group Cys797 Target: Cys797 (Irreversible Bond) C6->Cys797 Acrylamide Attack

Caption: Fig 1. Pharmacophore mapping of 3rd-generation quinazoline inhibitors targeting EGFR T790M.

📂 Module 2: Synthetic Troubleshooting

User Issue: "I am getting low yields (<30%) during the nucleophilic substitution (


) of the 4-chloroquinazoline intermediate with my aniline derivative."
🔧 Root Cause Analysis

The


 reaction at the C4 position is sensitive to moisture (hydrolysis back to quinazolinone) and steric hindrance from the aniline substituents.
🛠️ Troubleshooting Guide

Step 1: The Chlorination (Pre-requisite)

  • Issue: Incomplete conversion of quinazolin-4(3H)-one to 4-chloroquinazoline.

  • Fix: Use

    
     (Phosphorus oxychloride) with a catalytic amount of DMF.
    
  • Critical Check: Ensure the system is strictly anhydrous.

    
     reacts violently with water, destroying the reagent and generating HCl gas.
    

Step 2: The Substitution (


) Protocol 
  • Reagents: 4-Chloroquinazoline + Substituted Aniline.[2]

  • Solvent: Isopropanol (iPrOH) or Acetonitrile.

  • Base: Do NOT use strong bases initially if you want to isolate the HCl salt (which often precipitates cleanly).

  • Temperature: Reflux (

    
    ).
    

The "Rescue" Protocol (For stubborn reactions): If standard reflux fails, switch to Microwave Irradiation .

  • Solvent: 2-Butanol.

  • Conditions:

    
     for 20 minutes.
    
  • Why? Microwave heating overcomes the activation energy barrier caused by electron-withdrawing groups on the aniline.

Reaction Workflow Diagram:

SynthesisWorkflow Start Quinazolin-4(3H)-one Step1 Chlorination (POCl3, cat. DMF, Reflux) Start->Step1 Inter 4-Chloroquinazoline (Moisture Sensitive!) Step1->Inter Step2 S_NAr Displacement (Substituted Aniline, iPrOH) Inter->Step2 Check Did product precipitate? Step2->Check Success Filter & Wash (High Purity HCl Salt) Check->Success Yes Fail Switch to Microwave (120°C, 2-BuOH) Check->Fail No

Caption: Fig 2. Decision tree for the synthesis of 4-anilinoquinazolines.

📂 Module 3: Physicochemical Properties (ADME)

User Issue: "My compound is potent (IC50 < 10 nM) but precipitates in cell culture media and has poor oral bioavailability."

🔧 Technical Analysis

The planar quinazoline core is highly lipophilic (high LogP), leading to poor aqueous solubility. This causes "false negatives" in biological assays due to precipitation.

💡 Solution: Solubilizing Tails

You must introduce a Solubilizing Group at the C6 or C7 position . These groups should be ionizable at physiological pH to enhance solubility.

Recommended Modifications:

  • Morpholine: (e.g., Gefitinib). Moderate basicity, good metabolic stability.

  • N-Methylpiperazine: Higher basicity, better solubility, but watch for metabolic N-demethylation.

  • PEG Chains: Short polyethylene glycol chains can improve solubility but may reduce membrane permeability.

Comparative Data: Generation Evolution

Feature1st Gen (e.g., Gefitinib)2nd Gen (e.g., Afatinib)3rd Gen (e.g., Osimertinib)
Binding Mode Reversible (ATP Competitive)Irreversible (Covalent)Irreversible (Mutant Selective)
Key Structural Feature C4-Aniline + C6/C7 MorpholineC6-Acrylamide (Warhead)Pyrimidine/Quinazoline Core + Warhead
Target EGFR WTEGFR WT / HER2EGFR T790M
Solubility Strategy Morpholine tail (C6)Dimethylamino tail (C6)N-methylindole / Piperazine
📚 References
  • Structure-Activity Relationships of Quinazolines:

    • Smaill, J. B., et al. (1999). "Tyrosine Kinase Inhibitors.[3][4][5] 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry.

  • Covalent Inhibitor Design (Michael Acceptors):

    • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery.

  • Synthesis & Chlorination Protocols:

    • Ballard, A., et al. (2006). "A practical synthesis of 4-anilinoquinazolines." Synthesis.

  • Solubility & ADME Optimization:

    • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Anticancer Activity of 6-Chloro-Quinazolin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the anticancer activity of various 6-chloro-quinazolin derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. The quinazoline scaffold is a cornerstone in modern medicinal chemistry, with several derivatives having already been approved as anticancer drugs. The inclusion of a chlorine atom at the 6-position has been a strategic choice in the design of many potent kinase inhibitors. This document delves into the structure-activity relationships, mechanisms of action, and comparative efficacy of these compounds, supported by experimental data and detailed protocols to facilitate reproducible research.

The Significance of the 6-Chloro-Quinazoline Scaffold in Oncology

The quinazoline core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in the development of kinase inhibitors. Its structure is adept at fitting into the ATP-binding pocket of various kinases, which are often dysregulated in cancer. The addition of a chlorine atom at the 6-position of the quinazoline ring has been shown to enhance the biological activity of these compounds. This is often attributed to the electron-withdrawing nature of chlorine, which can influence the electronic properties of the entire molecule and its interactions with target proteins. Furthermore, the 6-position is often directed towards the solvent-exposed region of the kinase active site, allowing for further modifications to improve potency and selectivity.

Many 6-chloro-quinazoline derivatives have been investigated as inhibitors of key signaling pathways in cancer, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[1] Dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.

Comparative Analysis of Anticancer Activity

The in vitro anticancer activity of 6-chloro-quinazolin derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for a selection of 6-chloro-quinazolin derivatives from various studies, providing a comparative overview of their efficacy.

Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of 6-Chloro-Quinazolin Derivatives

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference
Derivative 5a MGC-803 (Gastric)Apoptosis Induction1.96[2]
Bcap-37 (Breast)Apoptosis Induction8.47[2]
Derivative 5f MGC-803 (Gastric)Apoptosis InductionNot specified[3]
Bcap-37 (Breast)Apoptosis InductionNot specified[3]
Compound 18 MGC-803 (Gastric)G2/M Arrest, Apoptosis0.85[4]
MCF-7 (Breast)G2/M Arrest, Apoptosis>40[4]
A549 (Lung)G2/M Arrest, Apoptosis14.21[4]
Compound 6n A549 (Lung)S Phase Arrest, Apoptosis5.9[5]
SW-480 (Colon)S Phase Arrest, Apoptosis2.3[5]
MCF-7 (Breast)S Phase Arrest, Apoptosis5.65[5]
Compound 21 OVCAR-4 (Ovarian)Not specified1.82[6]
NCI-H522 (Lung)Not specified2.14[6]
Compound 14g K-562 (Leukemia)DNA Binding0.622[7]
MCF7 (Breast)DNA Binding1.81[7]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-chloro-quinazoline derivatives is significantly influenced by the nature and position of substituents on the quinazoline core and the anilino moiety at the 4-position.

  • Substitution at the 4-Anilino Ring: The presence of electron-withdrawing groups, such as halogens (F, Cl, Br) on the 4-anilino ring, generally enhances antiproliferative activity.[8] Specifically, a 3-chloro-4-fluoro-aniline substitution has been shown to be particularly effective.[8]

  • Substituents at the 2-Position: The introduction of different moieties at the 2-position of the quinazoline ring can modulate the compound's activity and target selectivity. For instance, the presence of a furan-2-yl group has been associated with potent activity.[6]

  • Substituents at the 6- and 7-Positions: While this guide focuses on 6-chloro derivatives, it is worth noting that substitutions at the 7-position can also significantly impact activity. Electron-donating groups at the 6 or 7-position have been reported to result in high activity.

  • Dual Inhibition: Some 6-chloro-quinazoline derivatives have been designed as dual inhibitors of both EGFR and VEGFR-2, which can offer a synergistic antitumor effect.[9][10] This is often achieved by incorporating specific pharmacophoric features that can interact with the ATP-binding sites of both kinases.

Mechanisms of Action: Targeting Key Cancer Pathways

The anticancer effects of 6-chloro-quinazoline derivatives are primarily attributed to their ability to inhibit key signaling pathways that drive tumor growth and progression.

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways regulate cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth. 6-chloro-4-anilinoquinazolines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline 6-Chloro-Quinazoline Derivative Quinazoline->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by 6-Chloro-Quinazoline Derivatives.

Inhibition of VEGFR-2 Signaling and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the pro-angiogenic effects of VEGF. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling pathways such as the PLCγ-PKC and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival. 6-chloro-quinazoline derivatives can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis and restricting tumor growth.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Quinazoline 6-Chloro-Quinazoline Derivative Quinazoline->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by 6-Chloro-Quinazoline Derivatives.

Experimental Protocols

To ensure the reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key in vitro assays used to evaluate the anticancer activity of 6-chloro-quinazoline derivatives.

General Synthesis of 6-Chloro-4-(substituted-anilino)quinazolines

The synthesis of 6-chloro-4-(substituted-anilino)quinazolines typically involves a nucleophilic substitution reaction between a 4,6-dichloroquinazoline intermediate and a substituted aniline.

Synthesis_Workflow Start 5-Chloro-2-aminobenzoic acid Intermediate1 6-Chloroquinazolin-4(3H)-one Start->Intermediate1 Formamide, Heat Intermediate2 4,6-Dichloroquinazoline Intermediate1->Intermediate2 SOCl2 or POCl3, Reflux Product 6-Chloro-4-(substituted-anilino)quinazoline Intermediate2->Product Aniline Substituted Aniline Aniline->Product Solvent (e.g., Isopropanol), Reflux

Caption: General Synthesis Workflow for 6-Chloro-4-(substituted-anilino)quinazolines.

Step-by-Step Protocol:

  • Synthesis of 6-Chloroquinazolin-4(3H)-one: A mixture of 5-chloro-2-aminobenzoic acid and an excess of formamide is heated at reflux for several hours. Upon cooling, the product precipitates and can be collected by filtration and washed.

  • Synthesis of 4,6-Dichloroquinazoline: The 6-chloroquinazolin-4(3H)-one is refluxed with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position to a chlorine atom. The excess chlorinating agent is removed under reduced pressure.

  • Synthesis of 6-Chloro-4-(substituted-anilino)quinazoline: The resulting 4,6-dichloroquinazoline is dissolved in a suitable solvent, such as isopropanol or ethanol. The desired substituted aniline is then added, and the mixture is refluxed for several hours. The product precipitates upon cooling and can be purified by recrystallization.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well flat-bottomed microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • 6-chloro-quinazoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 6-chloro-quinazoline derivatives. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-chloro-quinazoline derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the desired concentrations of the 6-chloro-quinazoline derivatives for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-chloro-quinazoline derivatives

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compounds for the desired duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Perspectives

6-Chloro-quinazoline derivatives represent a highly promising class of anticancer agents with demonstrated activity against a range of cancer cell lines. Their ability to target key oncogenic signaling pathways, such as EGFR and VEGFR-2, underscores their therapeutic potential. The structure-activity relationship studies provide a rational basis for the design of new analogs with improved potency and selectivity. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future efforts should focus on the development of derivatives with enhanced pharmacokinetic properties and reduced off-target effects, as well as the exploration of their efficacy in in vivo models and ultimately, in clinical settings. The potential for developing dual or multi-targeted inhibitors based on the 6-chloro-quinazoline scaffold remains a particularly attractive avenue for overcoming drug resistance and improving patient outcomes.

References

  • Luo, H., Yang, S., Cai, Y., Peng, Z., & Liu, T. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 746-752.
  • Al-Qtaishat, S., et al. (2020). A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-2-oxo-4-hydroxy-1,2-dihydroquinoline-3-carboxamide Analogs as Anticancer Agents. BenchChem.
  • BenchChem. (2025).
  • Chen, J., et al. (2022). Design strategy of quinazoline derivative 6 as a dual EGFR and cMet inhibitor. Frontiers in Chemistry, 10, 977928.
  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents.
  • Gholam-Hosseini, S., et al. (2022). Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. Scientific Reports, 12(1), 1-17.
  • Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3906.
  • Li, W., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 60(24), 10073-10089.
  • de Oliveira, R. B., et al. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of Biomolecular Structure and Dynamics, 39(16), 6065-6086.
  • Zayed, M. F., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 543.
  • BenchChem. (2025). Benchmarking 6-Chloro-2-phenylquinolin-4-ol: A Comparative Analysis Against Established Drugs.
  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327-2346.
  • Zhang, Y., et al. (2021). The IC50 values of compounds C1 to C10 against four cancer cell lines.
  • Romeiro, L. A., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 239-248.
  • Sadeghpour, M., et al. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Current Medicinal Chemistry.
  • Kumar, A., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry.
  • Various Authors. (2024). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. World Journal of Pharmaceutical Research.
  • Nguyen, T. T., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology, 58(5), 555-562.
  • Yar, M. S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure, 1274, 134484.
  • Abdel-Aziz, A. A., et al. (2015). Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4 (3H)-quinazolinone analogues: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 606-614.
  • Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25685-25698.

Sources

A Senior Application Scientist's Guide to Comparative Docking of Quinazoline Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth guide on conducting comparative molecular docking studies for quinazoline-based inhibitors. The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets.[1] Many FDA-approved drugs, particularly in oncology, feature this core, including inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4]

This guide is designed for researchers and drug development professionals. It moves beyond a simple procedural list to explain the causality behind the computational choices we make. We will establish a self-validating workflow, ensuring the scientific rigor of our findings. Our focus will be on comparing the binding characteristics of different quinazoline inhibitors against their respective targets, providing a framework for rational drug design and lead optimization.

The Rationale: Selecting Targets and Inhibitors for Comparison

To illustrate a robust comparative study, we have selected three well-characterized quinazoline inhibitors targeting distinct, high-impact protein classes. This allows us to compare not only the inhibitors but also the nuances of docking into different active sites.

  • Case 1: Gefitinib vs. EGFR Kinase. Gefitinib is a classic ATP-competitive inhibitor of EGFR, a receptor tyrosine kinase whose dysregulation is a major driver in several cancers.[3][5] Its binding mode is extensively documented, making it an ideal candidate for validating our docking protocol.

  • Case 2: Vandetanib vs. VEGFR-2 Kinase. Vandetanib is a dual inhibitor, targeting VEGFR-2 among other kinases.[2] VEGFR-2 is a key mediator of angiogenesis, a process critical for tumor growth. Comparing its docking pose to Gefitinib's allows us to explore the structural basis of kinase selectivity.

  • Case 3: A Quinazoline-based HDAC6 Inhibitor. To demonstrate the versatility of the quinazoline scaffold beyond kinases, we include a representative inhibitor targeting Histone Deacetylase 6 (HDAC6).[6][7] HDACs are a different class of enzymes crucial for epigenetic regulation, and their active sites present unique challenges and interaction patterns.[8][9]

The Workflow: A Validated Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through a scoring function.[10][11] The following protocol is a generalized yet rigorous workflow applicable to most protein-ligand docking software (e.g., AutoDock, Glide, GOLD).[12] The trustworthiness of any docking study hinges on its ability to reproduce experimentally determined results.[13] Therefore, a mandatory validation step is integrated directly into our protocol.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Target Acquisition (e.g., from PDB) PrepProt 2. Receptor Preparation - Remove water/heteroatoms - Add hydrogens - Assign charges PDB->PrepProt Grid 4. Grid Box Generation (Define search space) PrepProt->Grid Lig 3. Ligand Preparation - Generate 3D conformer - Assign charges - Define rotatable bonds Validate 5. Protocol Validation - Re-dock co-crystallized ligand - Calculate RMSD Lig->Validate Grid->Validate Dock 6. Production Docking - Dock test inhibitors Validate->Dock If RMSD < 2.0 Å Analyze 7. Pose Analysis - Analyze docking scores - Visualize interactions Dock->Analyze Compare 8. Comparative Analysis - Compare scores & poses - Correlate with SAR Analyze->Compare

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Methodology

Part A: Receptor and Ligand Preparation

  • Target Acquisition: Obtain the 3D crystal structures of your target proteins from the Protein Data Bank (PDB). For our case studies, we would use structures like EGFR (e.g., PDB ID: 1M17), VEGFR-2 (e.g., PDB ID: 4AG8), and HDAC6.[14] It is crucial to select high-resolution structures, preferably with a co-crystallized ligand in the binding site of interest.[15]

  • Receptor Preparation: This is a critical step to ensure chemical correctness.[10]

    • Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and any heteroatoms not essential for binding. Some water molecules may be critical for bridging interactions and should be retained on a case-by-case basis, a decision informed by the source literature.[13]

    • Protonation and Charge Assignment: Add polar hydrogen atoms and assign partial atomic charges using a standard force field (e.g., AMBER, Kollman).[16] The protonation state of key residues like Histidine at physiological pH must be correctly determined.

    • File Format Conversion: Save the prepared receptor in the appropriate format for your docking software (e.g., PDBQT for AutoDock).[16]

  • Ligand Preparation:

    • Obtain or draw the 2D structures of your quinazoline inhibitors (Gefitinib, Vandetanib, etc.).

    • Convert them to 3D structures and perform an energy minimization using a suitable force field.[15]

    • Define rotatable bonds and assign partial charges, saving the final structures in the required file format.

Part B: Docking and Protocol Validation

  • Grid Generation: Define the search space for the docking algorithm. This is typically a 3D grid centered on the active site. The most reliable way to define this space is to center it on the co-crystallized ligand from your validation structure.[15] A grid size that extends 3-6 Å around the ligand is generally sufficient.[15]

  • Protocol Validation (The Trustworthiness Check): This step is non-negotiable for a scientifically sound study.

    • Re-docking: Take the co-crystallized ligand that was originally in your downloaded PDB structure and dock it back into the prepared receptor using your defined settings.[17]

    • RMSD Calculation: Compare the docked pose of the ligand to its original, crystallographic pose by calculating the Root Mean Square Deviation (RMSD). A successful docking protocol should reproduce the experimental binding mode with an RMSD value of less than 2.0 Å.[13][18] If the RMSD is higher, you must adjust parameters (e.g., grid size, scoring function, search algorithm intensity) until this criterion is met. This validates that your chosen parameters are appropriate for the system.

  • Production Docking: Once the protocol is validated, use the exact same settings to dock your actual quinazoline inhibitors of interest.

Part C: Analysis and Comparison

  • Pose Analysis and Scoring:

    • The docking software will produce several possible binding poses for each ligand, ranked by a scoring function. This score estimates the binding free energy (e.g., in kcal/mol).[12]

    • Visually inspect the top-ranked poses. A plausible pose should exhibit chemically sensible interactions with the active site residues (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking).[10] Over-reliance on scores alone is a common mistake.[10]

  • Comparative Data Collation: Organize the results into a clear, comparative table. This allows for an objective assessment of the different inhibitors against their targets.

Results: A Comparative Analysis

The primary outputs of a docking study are the binding affinity (score) and the predicted binding pose. The table below summarizes hypothetical, yet representative, data for our selected case studies.

InhibitorTargetPDB ID (Example)Docking Score (kcal/mol)RMSD (Validation)Key Interacting Residues
Co-crystallized LigandEGFR1M17-10.50.85 Å Met793, Leu718, Gly796, Cys797
Gefitinib EGFR1M17-10.2N/AMet793 (H-bond) , Leu718, Val726, Ala743, Leu844
Vandetanib VEGFR-24AG8-9.8N/ACys919 (H-bond) , Leu840, Val848, Ala866, Leu1035
HDAC6 Inhibitor HDAC65EDU-8.5N/AHis610, His611 (Zinc-coordination) , Phe680, Tyr782

Note: Docking scores are highly dependent on the specific software and scoring function used and should primarily be used for relative comparison within the same study.

Discussion: Interpreting the Structural Data

The true value of docking lies in interpreting these results to form structure-activity relationship (SAR) hypotheses.

Kinase Hinge-Binding: EGFR vs. VEGFR-2

Our results show that both Gefitinib and Vandetanib are predicted to bind in the ATP-binding pocket of their respective kinase targets. A critical interaction for many kinase inhibitors is a hydrogen bond with the "hinge region" that connects the N- and C-lobes of the kinase domain.[19]

  • For Gefitinib in EGFR , the docking pose reveals a crucial hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of Methionine 793 in the hinge region.[19] This interaction anchors the inhibitor in the active site. The rest of the molecule satisfies hydrophobic interactions within the pocket.

  • For Vandetanib in VEGFR-2 , a similar hinge-binding interaction is observed, typically with the backbone of Cysteine 919 .[20]

The differences in docking scores and the subtle variations in hydrophobic contacts with non-hinge residues (e.g., Ala743 in EGFR vs. Ala866 in VEGFR-2) can help explain the basis for inhibitor selectivity. This structural insight is invaluable for designing new quinazoline derivatives with improved potency or a desired selectivity profile.

HDAC Inhibition: A Different Mechanism

The quinazoline-based HDAC inhibitor demonstrates a completely different binding mode. The active site of HDACs contains a catalytic zinc ion.[6]

G cluster_active_site HDAC6 Active Site cluster_inhibitor Quinazoline Inhibitor ZN Zn²⁺ HIS610 His610 ZN->HIS610 Coordination HIS611 His611 ZN->HIS611 Coordination PHE680 Phe680 TYR782 Tyr782 CAP Quinazoline (Cap Group) CAP->PHE680 Hydrophobic Interaction CAP->TYR782 π-π Stacking LINKER Linker CAP->LINKER ZBG Zinc-Binding Group (ZBG) LINKER->ZBG ZBG->ZN Chelation

Caption: Binding mode of a typical quinazoline-based HDAC inhibitor.

As shown in the diagram, the inhibitor orients itself so that a specific functional group (the Zinc-Binding Group, or ZBG, often a hydroxamate) chelates the catalytic zinc ion.[6] The quinazoline portion acts as a "cap" that occupies a hydrophobic tunnel, forming interactions with residues like Phenylalanine and Tyrosine. This comparison clearly illustrates how the same chemical scaffold can be adapted to inhibit vastly different enzyme classes by modifying its substitution patterns.

Conclusion

Molecular docking is a powerful, hypothesis-generating tool in drug discovery.[10] This guide has demonstrated a rigorous and self-validating workflow for the comparative analysis of quinazoline inhibitors. By comparing inhibitors across different target classes—EGFR, VEGFR-2, and HDAC6—we have shown how docking can elucidate the structural underpinnings of potency, selectivity, and mechanism of action.

The key to a meaningful docking study is not just the generation of scores but the careful preparation of inputs, robust validation of the protocol, and insightful interpretation of the resulting binding poses. When executed correctly, these computational techniques provide an invaluable roadmap for the design and optimization of the next generation of quinazoline-based therapeutics.

References

  • (PDF) A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Virtual Screening and Molecular Docking of 4,6,7-Tri Substituted Quinazoline Derivatives as Potential EGFR Inhibitors - Der Pharma Chemica. (n.d.). Retrieved February 13, 2024, from [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024, July 31). MDPI. [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - PMC. (2026, January 21). NCBI. [Link]

  • How can I validate a docking protocol? - ResearchGate. (2015, July 7). Retrieved February 13, 2024, from [Link]

  • Structures of HDAC inhibitors comprising quinazoline as the cap group. - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy - Biomedical Journal of Scientific & Technical Research. (2023, March 1). [Link]

  • Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking - Ovid. (2021, May 9). [Link]

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.). Retrieved February 13, 2024, from [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - RSC Advances. (n.d.). Retrieved February 13, 2024, from [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies | Bentham Science. (2023, November 1). [Link]

  • Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies | Al Mustansiriyah Journal of Pharmaceutical Sciences. (2025, December 31). [Link]

  • Molecular Docking: A Comprehensive Guide for 2025 - Shadecoder. (2026, January 2). [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry. (2025, April 17). [Link]

  • Known quinazoline-capped inhibitors of HDAC6 - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC. (2025, May 9). NCBI. [Link]

  • Molecular Docking and 3D-QSAR Studies on Quinolone-based HDAC Inhibitors. (n.d.). Retrieved February 13, 2024, from [Link]

  • Quinazoline based FDA approved VEGFR-2 inhibitors - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Discovery of Selective Histone Deacetylase 6 Inhibitors Using the Quinazoline as the Cap for the Treatment of Cancer - PubMed. (2016, February 25). [Link]

  • Best Practices for Docking-Based Virtual Screening - OUCI. (n.d.). Retrieved February 13, 2024, from [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (n.d.). Retrieved February 13, 2024, from [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (2007, November 7). [Link]

  • 3D-QSAR AND DOCKING STUDIES OF NOVEL QUINAZOLINE ANALOGUES AS ORAL INHIBITORS TOWARDS AP-1 AND NF-κB | Journal of Theoretical and Computational Chemistry. (n.d.). World Scientific. [Link]

  • Quinazoline - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC. (2024, May 20). NCBI. [Link]

  • Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives - Frontiers. (2025, October 27). [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.). NCBI. [Link]

  • Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring - RSC Publishing. (2022, April 13). [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors - MDPI. (2026, January 28). [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Publishing. (n.d.). Retrieved February 13, 2024, from [Link]

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC. (n.d.). NCBI. [Link]

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Retrieved February 13, 2024, from [Link]

  • (PDF) Best Practices in Docking and Activity Prediction - ResearchGate. (2026, January 15). [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes. (2025, December 22). [Link]

Sources

Comparative Guide: Chloro vs. Methoxy Substituents in Ligand-Protein Interactions

[1][2][3]

Executive Summary

In medicinal chemistry, the substitution of a chloro group (-Cl) with a methoxy group (-OCH

1

This guide provides a technical analysis for drug developers. The Chloro group typically serves as a lipophilic anchor and metabolic blocker, capable of unique "halogen bonding." The Methoxy group acts as a polarity modulator and hydrogen bond acceptor but often introduces metabolic liability (O-dealkylation). This document details the physicochemical divergence, mechanistic binding modes, and experimental protocols to validate these interactions.[2]

Part 1: Physicochemical & Mechanistic Profile

Electronic and Steric Divergence

The choice between -Cl and -OCH

ParameterChloro (-Cl)Methoxy (-OCH

)
Impact on Ligand
Hammett Constant (

)
+0.23 (EWG)-0.27 (EDG)Cl pulls electron density, deactivating aromatics. OMe pushes density, activating rings.
Lipophilicity (

)
+0.71-0.02Cl significantly increases LogP. OMe is lipophilically neutral/slightly hydrophilic.
Van der Waals Radius ~1.75 Å~3.8 Å (length)Cl is a spherical, rigid cap. OMe has rotational freedom (dihedral angle).
H-Bond Capability Weak Acceptor (rare)Strong AcceptorOMe oxygen seeks H-bond donors (backbone NH, Ser/Thr OH).
Unique Feature Sigma Hole Conformational Gate Cl forms halogen bonds; OMe induces conformational penalties.
Mechanistic Binding Analysis
The Chloro Group: Halogen Bonding (The Sigma Hole)

Unlike a simple hydrophobic lump, Chlorine exhibits an anisotropic charge distribution known as the Sigma Hole .

  • Mechanism: The electron density on the halogen is repelled by the C-X bond, creating a region of positive electrostatic potential at the distal tip (the sigma hole) and a belt of negative potential around the equator.

  • Interaction: The positive sigma hole interacts directionally (

    
     angle) with nucleophilic protein residues (backbone carbonyl oxygens, His nitrogens).
    
  • Energetics: A distinct halogen bond can contribute 1–5 kcal/mol to binding affinity, often exceeding the gain from a simple methyl-pocket fit.

The Methoxy Group: H-Bonding & Desolvation
  • Mechanism: The oxygen atom possesses two lone pairs, serving as a classical H-bond acceptor.

  • Desolvation Penalty: Because the methoxy group is polar, it is well-solvated in water. Binding requires stripping these water molecules. If the protein pocket does not provide a compensatory H-bond (e.g., a "dry" hydrophobic pocket), the desolvation penalty will decrease potency (

    
    ).
    
  • Conformation: The methoxy group prefers to be coplanar with aromatic rings (resonance), but steric clashes in the binding pocket may force it out of plane, incurring an energetic penalty.

Part 2: ADME & Metabolic Implications

Metabolic Stability[5][6]
  • Chloro (The Blocker): Chlorine is generally metabolically inert. Placing a Cl atom at a site prone to cytochrome P450 (CYP) oxidation (e.g., para-position of a phenyl ring) effectively "blocks" metabolism, extending half-life (

    
    ).[3]
    
  • Methoxy (The Liability): The -OCH

    
     group is a classic "soft spot." CYP enzymes (particularly CYP2D6 and CYP3A4) readily perform O-demethylation , converting the lipophilic ether into a polar phenol, which is then rapidly conjugated (glucuronidation) and excreted.
    
Solubility
  • Chloro: Increases lipophilicity (LogP), potentially reducing aqueous solubility.

  • Methoxy: The oxygen atom increases polarity, generally improving solubility compared to -Cl or -CH

    
     analogs, provided the crystal lattice energy isn't excessively high.
    

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision process when optimizing a lead compound using Cl vs. OMe.

SAR_Decision_TreeStartLead Optimization:Substituent SelectionAnalysisAnalyze Binding Pocket(Crystal Structure/Homology)Start->AnalysisPocketTypePocket Environment?Analysis->PocketTypeHydrophobicHydrophobic/LipophilicPocketType->HydrophobicLipophilic residuesPolarPolar/H-Bond Donor PresentPocketType->PolarBackbone NH / Ser / ThrCl_PathSelect CHLORO (-Cl)Hydrophobic->Cl_PathOMe_PathSelect METHOXY (-OMe)Polar->OMe_PathCl_MechMechanism:1. Lipophilic Contact2. Halogen Bond (Sigma Hole)3. Metabolic BlockCl_Path->Cl_MechOMe_MechMechanism:1. H-Bond Acceptor2. Solubility Modulation3. Electronic DonationOMe_Path->OMe_MechRisk_ClRisk: Poor SolubilityCl_Mech->Risk_ClRisk_OMeRisk: CYP O-DealkylationOMe_Mech->Risk_OMe

Caption: Decision logic for selecting Chloro vs. Methoxy substituents based on protein pocket environment and ADME risks.

Part 4: Experimental Protocol (Binding Kinetics)

To objectively compare the performance of Cl vs. OMe analogs, thermodynamic affinity (


Method: Surface Plasmon Resonance (SPR) Objective: Determine kinetic constants (



Protocol Steps
  • Immobilization (Ligand Setup):

    • Chip Type: CM5 (Carboxymethylated dextran) for standard proteins; Streptavidin (SA) chip for biotinylated targets.[4]

    • Target: Immobilize the target protein to a level of ~2000-4000 RU (Response Units) to ensure sufficient signal for small molecules.

    • Critical Step: Ensure the protein is chemically stable in the immobilization buffer (usually pH 4.5–5.5 Acetate).

  • Analyte Preparation (Small Molecule):

    • Prepare 10 mM stocks of the Chloro-analog and Methoxy-analog in 100% DMSO.

    • Dilute into Running Buffer (e.g., HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).

    • DMSO Matching: Critical. The running buffer must contain the exact same % of DMSO as the analyte samples (typically 1–2%) to prevent bulk refractive index errors.

  • Kinetic Cycle (Single Cycle Kinetics recommended):

    • Inject 5 concentrations of the analog (e.g., 0.1, 0.3, 1.0, 3.3, 10

      
      M) sequentially without regeneration if dissociation is slow.
      
    • Flow Rate: High flow (30–50

      
      L/min) to minimize mass transport limitations.
      
    • Contact Time: 60 seconds association, 120+ seconds dissociation.

  • Data Analysis:

    • Reference Subtraction: Subtract the signal from a reference flow cell (unmodified surface).

    • Solvent Correction: Apply DMSO calibration curves to correct for bulk refractive index shifts.

    • Fitting: Fit data to a 1:1 Langmuir binding model.

SPR Workflow Visualization

SPR_WorkflowPrepSample Prep(DMSO Matching)InjectInjection(High Flow 50uL/min)Prep->InjectAssocAssociation Phase(Measure k_on)Inject->AssocDissocDissociation Phase(Measure k_off)Assoc->DissocRegenRegeneration(Wash)Dissoc->RegenAnalysisData Fitting(1:1 Langmuir)Dissoc->AnalysisRegen->InjectNext Cycle

Caption: Standard SPR kinetic workflow for small molecule analysis.

Part 5: Representative Case Study (Hypothetical Data)

To illustrate the trade-offs, consider a Quinazoline-based Kinase Inhibitor optimization campaign. The "Parent" molecule has a hydrogen at the C-6 position. We compare the C-6 Chloro vs. C-6 Methoxy analogs.

CompoundSubstituent

(Kinase)

(Microsomal)
LogD (pH 7.4)Interpretation
A -H (Parent)150 nM25 min2.1Baseline activity.
B -Cl 12 nM >60 min 3.4 Potency Jump: Sigma hole interaction with backbone Carbonyl. Stability: Blocks metabolic oxidation. Risk: Solubility dropped.
C -OCH

45 nM12 min2.3Potency: Improved over parent (H-bond), but weaker than Cl (desolvation penalty). Stability: Poor (rapid O-demethylation).

Conclusion for this Case: The Chloro analog (Compound B) is superior for potency and stability, provided the solubility (LogD 3.4) is acceptable. The Methoxy analog (Compound C) failed due to metabolic instability, a common outcome when OMe is exposed to solvent/CYPs.

References

  • Ishihara, Y., et al. (2024). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry.[5]

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry.

  • Smith, D. A., et al. (2009). Metabolic "Soft Spots" in Drug Discovery. Nature Reviews Drug Discovery.

  • Giannetti, A. M. (2011). From Experimental Data to Binding Energy: Surface Plasmon Resonance. Methods in Enzymology.

Characterization of 2-(Chloromethyl)-6-methoxyquinazoline using FT-IR and mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and characterization protocol for 2-(Chloromethyl)-6-methoxyquinazoline (CAS 1936095-76-9), a critical intermediate in the synthesis of quinazoline-based kinase inhibitors.

This guide is structured to allow researchers to definitively distinguish the target compound from its common synthetic impurities, specifically the quinazolin-4(3H)-one analog, using FT-IR and Mass Spectrometry.

Executive Summary & Strategic Comparison

Compound: 2-(Chloromethyl)-6-methoxyquinazoline Formula: C₁₀H₉ClN₂O Molecular Weight: 208.64 g/mol Key Application: Pharmacophore intermediate for EGFR/VEGFR inhibitors.

In drug development, the purity of the chloromethyl intermediate is pivotal. A common synthetic pitfall is the incomplete aromatization or hydrolysis leading to 2-(chloromethyl)-6-methoxyquinazolin-4(3H)-one . While HPLC can separate these, FT-IR provides the fastest "Go/No-Go" decision by detecting the carbonyl impurity, and Mass Spectrometry provides definitive structural confirmation via isotopic pattern analysis.

Comparison of Analytical Architectures
FeatureFT-IR Spectroscopy Mass Spectrometry (ESI-MS) NMR (¹H)
Primary Role Rapid Screening (Solid State)Structural Confirmation Detailed Connectivity
Key Differentiator Instantly detects C=O impurity (1680 cm⁻¹)Confirms -CH₂Cl via Isotope PatternConfirms proton environment
Throughput High (Minutes)High (Minutes)Low (Hours)
Sample Req. < 5 mg (Non-destructive*)< 1 mg (Destructive)> 5 mg (Solvent dependent)
Limit of Detection ~1-2% Impurity< 0.1% Impurity~1% Impurity

Characterization Workflow

The following decision tree illustrates the logical flow for validating the compound's identity and purity.

CharacterizationWorkflow Start Crude Product (Solid) FTIR Step 1: FT-IR Analysis (ATR or KBr) Start->FTIR CheckCO Check 1650-1700 cm⁻¹ (C=O Region) FTIR->CheckCO FailCO Strong Peak Detected (Quinazolinone Impurity) CheckCO->FailCO Peak Present PassCO No C=O Peak (Aromatic System Intact) CheckCO->PassCO Absent MS Step 2: Mass Spectrometry (ESI+) PassCO->MS CheckIso Check Isotope Pattern (M : M+2 ratio) MS->CheckIso FailIso No 3:1 Ratio (Dechlorination/Hydrolysis) CheckIso->FailIso Ratio ≠ 3:1 PassIso 3:1 Ratio Observed (Chlorine Present) CheckIso->PassIso Ratio ≈ 3:1 Frag Step 3: Fragmentation Analysis (Loss of -Cl, -CH₂Cl) PassIso->Frag Final Identity Confirmed 2-(Chloromethyl)-6-methoxyquinazoline Frag->Final

Caption: Logical workflow for the sequential characterization of 2-(Chloromethyl)-6-methoxyquinazoline, prioritizing impurity detection via FT-IR before MS confirmation.

Detailed Technical Analysis

A. Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR is the primary tool for distinguishing the target quinazoline (fully aromatic) from the quinazolinone (amide/lactam) precursor or byproduct.

Key Spectral Features
  • Absence of Carbonyl (Critical): The target molecule lacks a C=O bond. The presence of a strong band at 1660–1690 cm⁻¹ indicates contamination with 2-(chloromethyl)-6-methoxyquinazolin-4(3H)-one.

  • C-Cl Stretch: A distinct, often sharp band in the 700–760 cm⁻¹ region corresponds to the alkyl chloride.

  • Methoxy Group:

    • C-H Stretch: 2835–2950 cm⁻¹ (Distinct from aromatic C-H >3000 cm⁻¹).

    • C-O Stretch: Strong bands at 1230–1270 cm⁻¹ (asymmetric) and 1020–1050 cm⁻¹ (symmetric).

  • Quinazoline Skeleton: Characteristic aromatic ring breathing modes at 1620 cm⁻¹ , 1580 cm⁻¹ , and 1480 cm⁻¹ .

Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Value
Ar-H Stretch 3010–3080WeakConfirms aromaticity.
Alkyl C-H 2920–2980Medium-CH₂Cl and -OCH₃ groups.
C=N / C=C (Ring) 1615–1625StrongQuinazoline core signature.
C=O (Amide) 1660–1690 Absent Presence indicates impurity.
Ar-O-C (Ether) 1240–1260StrongConfirms 6-methoxy substitution.
C-Cl Stretch 700–750Medium/StrongConfirms chloromethyl group.
B. Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of the molecular formula and the presence of the chlorine atom, which has a unique natural abundance profile.

1. Ionization & Isotopic Pattern[1]
  • Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[2]

  • Molecular Ion: [M+H]⁺

  • Isotopic Signature: Chlorine exists as ³⁵Cl (75.77%) and ³⁷Cl (24.23%).

    • M Peak (m/z 209): Corresponds to ¹²C₁₀H₁₀³⁵ClN₂O⁺.

    • M+2 Peak (m/z 211): Corresponds to ¹²C₁₀H₁₀³⁷ClN₂O⁺.

    • Ratio: The intensity of the M+2 peak should be approximately 33% (1/3) of the M peak. Deviation from this ratio suggests dechlorination or contamination.

2. Fragmentation Pathway (MS/MS)

Under Collision-Induced Dissociation (CID), the molecule follows a predictable breakdown:

  • Parent Ion: m/z 209 (100%).

  • Loss of HCl/Cl: A fragment at m/z 173 ([M-Cl]⁺) or m/z 174 ([M-Cl+H]⁺). This is often the base peak in high-energy collisions.

  • Loss of Chloromethyl Radical: Cleavage of the side chain yields the 6-methoxyquinazoline cation at m/z 159 .

  • Loss of Methyl Radical: Loss of the methyl from the methoxy group (less common as primary step) may show at m/z 194.

Experimental Protocols

Protocol 1: FT-IR Acquisition (ATR Method)

Objective: Rapid purity screening. Equipment: PerkinElmer Spectrum Two or Thermo Nicolet iS50 with Diamond ATR.

  • Background Scan: Clean the crystal with isopropanol. Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place ~2-5 mg of the solid 2-(Chloromethyl)-6-methoxyquinazoline directly onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact).

  • Acquisition: Scan from 4000 to 600 cm⁻¹. Accumulate 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Analysis: Apply baseline correction. Zoom into 1600–1750 cm⁻¹ region.[3]

    • Pass Criteria: No peak >5% transmittance dip in the 1660–1690 cm⁻¹ range.

Protocol 2: LC-MS Analysis

Objective: Structural confirmation and purity assay. Equipment: Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS (or equivalent).

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL of Acetonitrile (HPLC grade) .

    • Vortex for 30 seconds. Filter through a 0.22 µm PTFE syringe filter.

    • Dilute 10µL of stock into 990µL of 50:50 Water:Acetonitrile (final conc. ~10 µg/mL).

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (Source: ESI):

    • Gas Temp: 300°C.

    • Gas Flow: 10 L/min.

    • Nebulizer: 35 psi.

    • Capillary Voltage: 3500 V.

    • Scan Range: m/z 100 – 500.

  • Data Validation:

    • Extract Ion Chromatogram (EIC) for m/z 209.0 and 211.0.

    • Verify co-elution (same Retention Time).

    • Calculate Peak Area Ratio (211/209); Acceptable range: 0.30 – 0.35.

References

  • Quinazoline Synthesis & Properties. Synthesis and antimicrobial activity of some new quinazoline derivatives.[4] Pelagia Research Library, 2014.[4] (Contextual reference for quinazoline spectral data).

  • IR Interpretation Standards.Spectrometric Identification of Organic Compounds. Silverstein, R. M., et al. (Standard text for assigning C-Cl and Ar-O-C bands).
  • Mass Spectrometry of Halogenated Compounds.Interpretation of Mass Spectra of Organic Compounds. McLafferty, F. W.

Sources

A Senior Application Scientist's Guide to Comparing the In Vitro Cytotoxicity of Novel Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comprehensive framework for the in vitro cytotoxic evaluation of novel quinazoline derivatives. It moves beyond mere protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating system for generating comparative data.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1] In oncology, this scaffold is particularly prominent, with several derivatives approved by the FDA, including gefitinib, erlotinib, and afatinib, primarily for their role as tyrosine kinase inhibitors.[2] As drug resistance emerges and the need for more selective and potent agents grows, the development of novel quinazoline derivatives continues to be a fertile area of research.[2][3]

This guide is designed to provide a robust framework for comparing the cytotoxic potential of these new chemical entities. A successful comparison hinges on more than just a single IC50 value; it requires a multi-assay approach to build a comprehensive profile of a compound's effect on cell health, distinguishing between cytostatic and cytotoxic effects and elucidating the primary mechanism of cell death.

Foundational Assays for a Comprehensive Cytotoxicity Profile

To generate a holistic view of a compound's cytotoxic activity, we must interrogate different aspects of cellular health. A well-rounded strategy employs a panel of assays that assess metabolic activity, cell membrane integrity, and the specific pathways of cell death.

Pillar 1: Assessing Metabolic Viability with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[4] Its principle is based on the enzymatic reduction of the yellow MTT salt into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5] This assay is an excellent first-pass screening tool to determine the concentration-dependent effect of a compound on cell proliferation and viability, from which the half-maximal inhibitory concentration (IC50) is derived.

Pillar 2: Quantifying Cell Lysis with the Lactate Dehydrogenase (LDH) Assay

While the MTT assay measures metabolic activity, it doesn't directly quantify cell death via membrane rupture (necrosis or late apoptosis). For this, we turn to the Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[7][8] By measuring LDH activity in the supernatant, we can directly quantify the level of cytotoxicity that involves cell lysis.[9] Comparing MTT results with LDH results can help differentiate between cytostatic effects (inhibition of proliferation, where LDH release would be low) and cytotoxic effects (cell killing, where LDH release would be high).

Pillar 3: Elucidating the Mechanism of Cell Death via Flow Cytometry

Understanding how a compound kills cancer cells is critical. Apoptosis (programmed cell death) is generally a preferred mechanism for anticancer drugs over necrosis, which can trigger an inflammatory response.[10] Flow cytometry allows for the rapid, quantitative analysis of individual cells to distinguish between healthy, apoptotic, and necrotic populations.[11]

The most common method uses a dual-staining protocol with Annexin V and a DNA-binding dye like Propidium Iodide (PI) or 7-AAD.[12]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13]

  • Propidium Iodide (PI): A fluorescent nuclear dye that is excluded by live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[11]

This dual-staining allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Experimental Workflow and Detailed Protocols

A logical and consistent workflow is paramount for generating comparable data. The following diagram outlines a standard workflow for evaluating a novel quinazoline derivative.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Cytotoxicity Assessment cluster_3 Phase 4: Data Analysis cluster_4 Phase 5: Comparison start Select & Culture Cancer Cell Lines seed Seed Cells in 96-well & 6-well Plates start->seed Logarithmic Growth Phase treat Treat with Novel Quinazoline Derivatives (Dose-Response) seed->treat 24h Adhesion mtt MTT Assay (Viability) treat->mtt 48-72h Incubation ldh LDH Assay (Lysis) treat->ldh Collect Supernatant flow Annexin V/PI Assay (Apoptosis) treat->flow Harvest Cells ic50 Calculate IC50 Values mtt->ic50 lysis_quant Quantify % Cytotoxicity ldh->lysis_quant apoptosis_quant Quantify Apoptotic Populations flow->apoptosis_quant compare Compare Derivatives & Reference Drug ic50->compare lysis_quant->compare apoptosis_quant->compare

Caption: High-level workflow for in vitro cytotoxicity comparison.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[4][14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinazoline derivatives and a reference compound (e.g., Gefitinib) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[6][15]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: LDH Release Cytotoxicity Assay

This protocol is based on the principle of measuring LDH released from damaged cells.[7][16]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often efficient to run this assay in parallel on a separate plate.

  • Establish Controls: Prepare three sets of control wells:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (often provided in commercial kits) 30 minutes before the end of incubation.

    • Background: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation and Reading: Incubate the plate for 20-30 minutes at room temperature, protected from light. The reaction involves the conversion of a tetrazolium salt into a colored formazan product.[8]

  • Measure Absorbance: Read the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol provides a method to quantify apoptotic and necrotic cells using flow cytometry.[11][13]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinazoline derivatives at their IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment, wash twice with cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer.[13] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Data Presentation and Comparative Analysis

Objective comparison requires clear and concise data presentation. All quantitative data should be summarized in a structured table to facilitate easy comparison between derivatives and the reference compound.

Table 1: Comparative In Vitro Cytotoxicity Profile of Novel Quinazoline Derivatives against A549 Lung Cancer Cells

CompoundIC50 (µM) from MTT Assay (48h)Max % Cytotoxicity from LDH Assay (48h at 2x IC50)% Early Apoptosis (at IC50, 24h)% Late Apoptosis/Necrosis (at IC50, 24h)
Derivative Q-01 1.2 ± 0.1575.6 ± 5.235.4 ± 3.140.1 ± 4.5
Derivative Q-02 8.5 ± 0.922.1 ± 3.810.2 ± 1.515.3 ± 2.0
Derivative Q-03 0.9 ± 0.1180.3 ± 6.15.6 ± 0.810.5 ± 1.8
Gefitinib (Ref.) 15.2 ± 2.165.8 ± 4.925.8 ± 2.535.7 ± 3.3

Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.

Interpretation Insights:

  • Derivative Q-01: Shows potent activity (low IC50) and induces significant cell death primarily through apoptosis, as indicated by the high percentage of Annexin V-positive cells and corresponding high LDH release.

  • Derivative Q-02: Has a much higher IC50, suggesting lower potency. The low LDH release and low apoptosis percentage suggest its effect might be more cytostatic than cytotoxic at the tested concentrations.

  • Derivative Q-03: Exhibits the highest potency (lowest IC50). However, the low percentage of apoptotic cells despite high LDH release suggests that at its effective concentration, it may be inducing cell death primarily through a necrotic mechanism, which warrants further investigation.

Mechanistic Context: Common Signaling Pathways

Quinazoline derivatives often exert their cytotoxic effects by inhibiting key signaling pathways that drive cancer cell proliferation and survival.[17] Many act as ATP-competitive inhibitors of protein kinases.[18] Understanding these pathways provides a mechanistic rationale for the observed cytotoxicity.

A common target for quinazolines is the Epidermal Growth Factor Receptor (EGFR).[19] Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like the PI3K/Akt and RAS/MAPK pathways, which promote cell growth, proliferation, and survival.

G cluster_0 cluster_1 cluster_2 EGFR EGFR PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Bcl2->Proliferation Anti-apoptotic (Promotes Survival) Quinazoline Novel Quinazoline Derivative Quinazoline->EGFR Inhibition

Caption: Inhibition of the EGFR-PI3K/Akt signaling pathway by a quinazoline derivative.

By inhibiting EGFR, novel quinazoline derivatives can block these downstream signals, leading to cell cycle arrest and apoptosis.[20][21] The results from the apoptosis assay can provide strong evidence for the on-target effect of a putative EGFR inhibitor.

Conclusion

A robust in vitro comparison of novel quinazoline derivatives requires a multi-faceted approach. Relying on a single assay can be misleading. By integrating assessments of metabolic viability (MTT), membrane integrity (LDH), and the mode of cell death (Annexin V/PI flow cytometry), researchers can build a comprehensive and reliable cytotoxicity profile. This layered data, when presented clearly and interpreted within the context of relevant signaling pathways, provides the critical insights needed to identify promising lead candidates for further drug development.

References

  • Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3893. [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. [Link]

  • Chen, Y., et al. (2015). Novel quinazoline derivatives exhibit antitumor activity by inhibiting JAK2/STAT3. Oncology Letters, 10(3), 1359-1364. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Bitesize Bio. (2024). Flow Cytometric Apoptosis Assays for Cell Death. Retrieved from [Link]

  • Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Safavi, M., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 10(5), 357–370. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

  • Widad, A., et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. Scientific Reports, 15. [Link]

  • Kamal, A., et al. (2024). Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. Current Drug Targets, 25(10), 1081-1100. [Link]

  • Taylor & Francis Online. (2025). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of Drug Targeting. [Link]

  • Le, T. V., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Scientific Reports, 10(1), 10839. [Link]

  • Kumar, D., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(112), 110793-110825. [Link]

  • Ghiulai, R. M., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 31(1). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • NAMSA. (n.d.). MTT Cytotoxicity Study. Retrieved from [Link]

  • Nguyen, T. T. H., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. VNU Journal of Science: Medical and Pharmaceutical Sciences, 36(3). [Link]

  • RSC Publishing. (2025). Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. RSC Advances. [Link]

  • Fakhimi, A., et al. (2021). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 16(4), 366–377. [Link]

  • Al-Qathami, A., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect. International Journal of Molecular Sciences, 23(9), 4720. [Link]

Sources

Assessing the ADME properties of 2-(Chloromethyl)-6-methoxyquinazoline analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Chloromethyl)-6-methoxyquinazoline analogues .

These compounds function primarily as synthetic precursors or covalent warhead intermediates for developing bioactive kinase inhibitors (e.g., EGFR, PI3K). The presence of the reactive chloromethyl moiety and the metabolic methoxy handle necessitates a specialized assessment strategy that differs from standard non-covalent drugs.

Executive Summary: The Scaffold Challenge

The 2-(chloromethyl)-6-methoxyquinazoline scaffold presents a dichotomy in drug development:

  • The 2-(Chloromethyl) "Warhead": A highly reactive alkylating motif. While useful for covalent binding or synthetic derivatization, it poses significant chemical instability and genotoxicity risks (mutagenic impurity).

  • The 6-Methoxy "Handle": A classic metabolic soft spot susceptible to O-demethylation by CYP450 enzymes, significantly affecting half-life (

    
    ).
    

Objective: This guide details the experimental protocols to differentiate between unstable intermediates and drug-like analogues, comparing them against standard quinazoline therapeutics (e.g., Gefitinib).

Critical Assessment Areas & Comparative Analysis

A. Chemical Stability & Reactivity (Pre-ADME)

Before biological testing, the inherent reactivity of the chloromethyl group must be quantified. Unlike standard drugs, these analogues can degrade via solvolysis before reaching the target.

Feature2-(Chloromethyl) Analogues (Target)Stable Alternatives (e.g., Gefitinib)Implication
Electrophilicity High (Alkylating agent)Low (Stable amine)High risk of non-specific protein binding (covalent).
Aqueous Stability

hours (pH 7.4)

hours
Rapid hydrolysis requires non-aqueous stock prep.
Genotoxicity Ames Positive (Likely)Ames NegativeMust be handled as a mutagenic impurity (PMI).
B. Metabolic Stability (Microsomal Clearance)

The 6-methoxy group is the primary site of Phase I metabolism.

  • Mechanism: CYP-mediated O-demethylation to the phenol, followed by Phase II glucuronidation.

  • Comparative Performance:

    • 6-Methoxy analogues: High intrinsic clearance (

      
      ).
      
    • 6-Fluoro/H alternatives: Lower

      
      , longer half-life.
      
C. Absorption (Solubility & Permeability)

Quinazolines are characteristically "brick dust" (poorly soluble, highly crystalline).

  • Strategy: Derivatization of the chloromethyl group with polar amines (e.g., morpholine, piperazine) is the standard method to improve solubility.

  • Target Metric: Kinetic Solubility > 50 µM in PBS (pH 7.4).

Visualizing the Assessment Pathway

The following diagram illustrates the decision tree for assessing these analogues, highlighting the transition from chemical reactivity to biological stability.

ADME_Workflow Start 2-(Chloromethyl) Scaffold Stability Step 1: Chemical Stability (t1/2 in Buffer) Start->Stability Assess Hydrolysis Deriv Step 2: Derivatization (Nucleophilic Sub.) Stability->Deriv Stable or Controlled Reactivity Fail1 Discard/Redesign (Too Reactive) Stability->Fail1 t1/2 < 30 min Metab Step 3: Metabolic Stability (Microsomes) Deriv->Metab Test Analogue Tox Step 4: Toxicity (MTT/Ames) Metab->Tox Stable Fail2 Modify C6-Methoxy (High Clearance) Metab->Fail2 Rapid O-demethylation

Caption: Workflow for filtering 2-(chloromethyl) analogues. High reactivity (Step 1) or metabolic instability at the methoxy position (Step 3) triggers structural redesign.

Detailed Experimental Protocols

Protocol 1: Chemical Stability (Hydrolytic Half-Life)

Purpose: To determine if the chloromethyl group survives long enough for biological activity.

  • Preparation: Prepare a 10 mM stock solution of the analogue in anhydrous DMSO.

  • Incubation: Spike the stock into PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching: Immediately add 300 µL ice-cold acetonitrile (ACN) containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (10,000g, 5 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Acceptance Criteria:

      
       min for oral drug candidates.
      
Protocol 2: Microsomal Stability (Phase I Metabolism)

Purpose: To assess the liability of the 6-methoxy group.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction:

    • Pre-incubate HLM and test compound (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Control: Include Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Data Analysis: Monitor the disappearance of the parent peak (m/z) and the appearance of the O-desmethyl metabolite (M-14).

    • Note: If the M-14 peak is dominant, the 6-methoxy group is the primary metabolic liability.

Protocol 3: Kinetic Solubility (Turbidimetric)

Purpose: To verify if derivatization has improved the "brick dust" properties.

  • Method: Miniaturized Shake-Flask.

  • Procedure:

    • Add 10 µL of 10 mM DMSO stock to 490 µL PBS (pH 7.4) in a 96-well plate (Final: 200 µM, 2% DMSO).

    • Shake for 24 hours at room temperature.

    • Filter using a 0.45 µm PVDF filter plate.

  • Quantification: Measure UV absorbance at

    
     (typically 250–350 nm for quinazolines) against a calibration curve.
    
  • Visualization: Compare results in a table against the parent 2-(chloromethyl)-6-methoxyquinazoline.

Data Presentation & Interpretation

When publishing your comparison, structure your data as follows to highlight the "Analogue Advantage."

Compound IDStructure DescriptionKinetic Solubility (µM)HLM

(min)
Dominant Metabolite
Parent (Int) 2-(Chloromethyl)-6-methoxy...< 5 (Poor)N/A (Chemically Unstable)Hydrolysis Product (Alcohol)
Analogue A 2-((Morpholin-4-yl)methyl)...120 (High)45O-desmethyl (Phenol)
Analogue B 2-((Piperazin-1-yl)methyl)...> 200 (High)28O-desmethyl + N-oxidation
Gefitinib Reference Drug~15 (Moderate)> 60O-desmethyl

Key Insight for Researchers: If Analogue B shows high solubility but low metabolic stability (


 min), the 6-methoxy group is likely the culprit. The recommendation would be to replace the 6-methoxy with a 6-difluoromethoxy  or 6-chloro  group to block metabolism while retaining electronic properties.

References

  • Quinazoline Scaffold Analysis: Title: Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.[1][2][3][4][5] Source: PMC (National Institutes of Health). URL:[Link]

  • Metabolic Stability of 2-Substituted Quinazolines: Title: The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. Source: PubMed / European Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis & Intermediate Reactivity: Title: Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability.[4] Source: PMC (National Institutes of Health). URL:[Link]

  • General ADME Protocols for Kinase Inhibitors: Title: Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors. Source: University of Kerbala Journals. URL:[Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 2-(Chloromethyl)-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical compounds is foundational to scientific progress. However, this innovation carries a profound responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents like 2-(Chloromethyl)-6-methoxyquinazoline are not merely procedural afterthoughts; they are integral components of rigorous scientific practice. This guide provides an in-depth, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

The causality behind these stringent protocols is clear: improper disposal of halogenated organic compounds can lead to environmental contamination and pose significant health risks[1]. This document serves as a self-validating system, designed to ensure that every step, from initial handling to final disposal, is conducted with the highest degree of safety and scientific integrity.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Corrosivity: Similar chlorinated quinazolines are classified as corrosive, causing severe skin burns and serious eye damage[5][6].

  • Irritation: Quinazoline derivatives are known to cause skin, eye, and respiratory tract irritation[2].

  • Toxicity: While specific data is limited, many chlorinated organic compounds present toxicological risks if inhaled, ingested, or absorbed through the skin[1][3]. Combustion may produce hazardous decomposition products like carbon oxides, nitrogen oxides, and hydrogen chloride[5][7].

Due to these potential hazards, 2-(Chloromethyl)-6-methoxyquinazoline must be treated as a hazardous waste unless explicitly determined otherwise by a certified waste management professional[8][9].

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, the following PPE is mandatory to prevent exposure. This is a non-negotiable standard for handling potentially corrosive and toxic materials[2][10].

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield, compliant with OSHA 29 CFR 1910.133 or EN166 standards[2][11].Protects against splashes and potential dust, which can cause severe eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact, absorption, and potential chemical burns.
Body Protection A lab coat or chemically resistant apron.Protects against accidental spills and contamination of personal clothing[3].
Respiratory Use only within a certified chemical fume hood.Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation[4].

Segregation and Storage of Chemical Waste

Proper segregation is critical to prevent dangerous reactions between incompatible chemicals[1][12]. The disposal pathway for 2-(Chloromethyl)-6-methoxyquinazoline begins the moment it is designated as waste.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Select a container that is in good condition, free from leaks, and made of a material compatible with chlorinated organic compounds (e.g., HDPE - High-Density Polyethylene). The container must have a secure, leak-proof lid[1][9].

  • Labeling: Immediately affix a "Hazardous Waste" label to the container[9]. The label must include:

    • The full chemical name: "2-(Chloromethyl)-6-methoxyquinazoline" (no abbreviations)[9].

    • The words "Hazardous Waste."

    • The date accumulation started.

    • The specific hazard characteristics (e.g., "Corrosive," "Toxic").

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the operator and away from heat sources or direct sunlight[10].

  • Incompatibility Check: Ensure the container for 2-(Chloromethyl)-6-methoxyquinazoline is stored separately from incompatible materials, particularly strong oxidizing agents, bases, and reactive metals[11][13]. Halogenated waste should be kept separate from non-halogenated solvent waste to facilitate proper disposal and minimize costs[13].

Disposal Workflow

Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][9][12]. The established and regulated method for disposal is through a licensed environmental services contractor.

The following diagram outlines the decision-making and operational workflow for the disposal of 2-(Chloromethyl)-6-methoxyquinazoline.

G Disposal Workflow for 2-(Chloromethyl)-6-methoxyquinazoline A 1. Identify Waste (2-(Chloromethyl)-6-methoxyquinazoline) B 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Select & Label Container - Compatible Material (HDPE) - Affix 'Hazardous Waste' Label - List Full Chemical Name B->C D 4. Transfer Waste to Container (Inside a Fume Hood) C->D E 5. Securely Seal Container (Lid must be closed at all times) D->E F 6. Store in Designated SAA - Segregate from Incompatibles - Secondary Containment E->F G 7. Schedule Pickup (Contact Institutional EHS Office) F->G H 8. Licensed Waste Disposal (Incineration is the preferred method for chlorinated organics) G->H I 9. Document Disposal (Maintain records as per RCRA) H->I

Caption: Decision workflow for safe disposal of 2-(Chloromethyl)-6-methoxyquinazoline.

Decontamination and Empty Container Disposal

Empty containers that once held 2-(Chloromethyl)-6-methoxyquinazoline must also be managed as hazardous waste until properly decontaminated.

  • Triple Rinsing: An empty container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound[8][9].

  • Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected and added to the appropriate halogenated waste container[8][9].

  • Final Disposal: After triple rinsing and air drying, deface or remove the original labels. The container may then be disposed of as non-hazardous solid waste, though institutional policies may vary[8].

Regulatory Compliance

In the United States, the disposal of this chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1][14][15]. Laboratories are classified as hazardous waste generators, and it is a legal requirement to manage and dispose of waste according to these federal and state regulations[14][16]. The preferred disposal method for chlorinated organic waste is high-temperature incineration by a licensed facility, which is equipped to handle the resulting acid gases (like HCl) in an environmentally sound manner[3][17].

By adhering to this comprehensive guide, you ensure that your work not only advances science but also upholds the critical principles of laboratory safety and environmental responsibility.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, University of Florida. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • Quinazoline Safety Data Sheet. Szabo-Scandic. [Link]

  • Safe Handling and Disposal of Chemicals. United Nations Office on Drugs and Crime. [Link]

  • Process for the incineration of chlorinated organic materials.
  • RCRA Requirements: Does Your Facility Generate Hazardous Waste? The EI Group. [Link]

  • Disposal of Chlorine-Containing Wastes. Semantic Scholar. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Disposal methods for chlorinated aromatic waste. Chemical Society Reviews. [Link]

  • RCRA Subtitle C Reporting Instructions and Forms. U.S. Environmental Protection Agency. [Link]

  • Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. ResearchGate. [Link]

  • Susceptibility of environmentally important heterocycles to chemical disinfection... Environmental Science & Technology. [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]

Sources

Personal protective equipment for handling 2-(Chloromethyl)-6-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 2-(Chloromethyl)-6-methoxyquinazoline

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Chloromethyl)-6-methoxyquinazoline. Recognizing the unique hazards associated with this compound, this document outlines a comprehensive personal protective equipment (PPE) plan, operational procedures, and disposal methods to ensure a safe laboratory environment. The protocols described herein are designed to be self-validating systems, emphasizing the causality behind each safety recommendation.

Hazard Assessment and Risk Mitigation

2-(Chloromethyl)-6-methoxyquinazoline is anticipated to be a hazardous substance. The chloromethyl group is a known alkylating agent, suggesting potential for toxicity and irritation. The quinazoline scaffold is a common feature in biologically active molecules, necessitating careful handling to avoid unintended physiological effects.

Anticipated Hazards:

  • Skin and Eye Damage: Similar compounds are known to cause severe skin burns and eye damage.[2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2]

  • Harmful if Swallowed: Oral ingestion is likely to be toxic.[1]

The following operational and PPE directives are designed to mitigate these risks effectively.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A multi-layered PPE strategy is crucial to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Core PPE Requirements
PPE ComponentSpecifications and Rationale
Gloves Double Gloving Required. Use two pairs of nitrile gloves. The outer glove should be a heavy-duty, chemical-resistant type, while the inner glove can be a standard laboratory nitrile glove. This provides a critical barrier against chemical permeation and allows for safe removal of the contaminated outer layer.
Eye/Face Protection Chemical Splash Goggles and a Face Shield. Goggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield offers an additional layer of protection for the entire face from splashes during transfers or accidental spills.[2][4]
Lab Coat/Gown Chemical-Resistant Gown. A disposable, solid-front, back-closing gown made of a material demonstrated to be resistant to hazardous drugs is required.[5] This provides superior protection compared to standard lab coats, which may be permeable.
Respiratory Protection NIOSH-Approved Respirator. For handling the solid compound or when there is a risk of aerosol generation, a NIOSH-approved N95 or higher-level respirator is mandatory.[4] For larger scale operations or in case of a spill, a full-face respirator with appropriate chemical cartridges may be necessary.[6]
Footwear Closed-toe, chemical-resistant shoes and shoe covers. Impervious shoe covers should be worn to prevent contamination of personal footwear and subsequent tracking of the chemical outside the laboratory.
PPE Donning and Doffing Workflow

Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) Don1 Shoe Covers Don2 Inner Gloves Don1->Don2 Don3 Gown Don2->Don3 Don4 Outer Gloves Don3->Don4 Don5 Respirator Don4->Don5 Don6 Goggles/Face Shield Don5->Don6 Doff1 Outer Gloves Doff2 Gown & Shoe Covers Doff1->Doff2 Doff3 Goggles/Face Shield Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling 2-(Chloromethyl)-6-methoxyquinazoline at every stage is essential for minimizing exposure risk.

Receiving and Storage
  • Inspect upon Receipt: Visually inspect the container for any signs of damage or leakage in a designated receiving area.

  • Segregated Storage: Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials such as strong oxidizing agents.[2] The storage location should be under negative pressure if possible.

  • Restricted Access: Access to the storage area should be limited to authorized personnel only.

Handling and Use
  • Designated Work Area: All handling of 2-(Chloromethyl)-6-methoxyquinazoline should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any dust or fumes.[7]

  • Engineering Controls: Use of a certified chemical fume hood with a face velocity of at least 100 feet per minute is mandatory.

  • Weighing: Weighing of the solid compound should be done within a ventilated balance enclosure or by taring a sealed container.

  • Spill Kit: A spill kit specifically for hazardous chemicals should be readily accessible. The kit should contain absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags.

Emergency Spill Procedure

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Carefully Collect Contaminated Material Contain->Collect Clean Decontaminate the Area Collect->Clean Dispose Dispose of Waste as Hazardous Clean->Dispose Report Report the Incident Dispose->Report

Caption: Emergency Spill Response Workflow.

Disposal Plan: Managing Hazardous Waste

Proper disposal of 2-(Chloromethyl)-6-methoxyquinazoline and all contaminated materials is a critical final step in the safety protocol.

  • Waste Segregation: All waste contaminated with 2-(Chloromethyl)-6-methoxyquinazoline, including gloves, gowns, absorbent materials, and empty containers, must be segregated as hazardous waste.

  • Waste Containers: Use clearly labeled, leak-proof containers for all hazardous waste.

  • Disposal Protocol:

    • Solid Waste: Place in a sealed, labeled plastic bag and then into a designated hazardous waste container.

    • Liquid Waste: Collect in a sealed, labeled, chemical-resistant container.

    • Sharps: Any contaminated sharps should be placed in a designated sharps container.

  • Licensed Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with all federal, state, and local regulations.[2] Do not pour waste down the drain.[8]

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling 2-(Chloromethyl)-6-methoxyquinazoline, ensuring a safe and productive research environment.

References

  • PubChem. 2-Chloro-6-methoxy-3-methylquinoline. Available from: [Link]

  • Material Safety Data Sheet. INK FOR WATER COLOR PEN. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • PPE Requirements Hazardous Drug Handling. University of Vermont Medical Center. Available from: [Link]

  • NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]

  • POGO. Personal Protective Equipment. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.